molecular formula C10H10N4 B1428274 (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine CAS No. 1346687-36-2

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Número de catálogo: B1428274
Número CAS: 1346687-36-2
Peso molecular: 186.21 g/mol
Clave InChI: JUYSHUDZQGNSJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(5-pyrimidin-5-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-2-8-1-9(4-12-3-8)10-5-13-7-14-6-10/h1,3-7H,2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYSHUDZQGNSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C2=CN=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744425
Record name 1-[5-(Pyrimidin-5-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-36-2
Record name 1-[5-(Pyrimidin-5-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of biaryl scaffolds is critical for achieving target selectivity, metabolic stability, and optimal physicochemical properties. (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a highly versatile, electron-deficient biaryl building block. Comprising a central pyridine ring substituted with a pyrimidine moiety and an aliphatic primary amine, this compound serves as a privileged scaffold in the development of kinase and phosphodiesterase (PDE) inhibitors.

This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic reactivity, synthetic methodologies, and applications in drug discovery.

Structural and Physicochemical Profiling

The molecular architecture of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (Chemical Formula: C₁₀H₁₀N₄) is defined by a 3,5-disubstituted pyridine core. This specific topology creates a highly rigid vector that projects the primary amine and the pyrimidine ring at an ~120° angle relative to each other.

The electronic distribution within this molecule is heavily influenced by the presence of three aromatic nitrogen atoms. The pyrimidine ring is strongly electron-withdrawing, which depletes electron density from the central pyridine ring. This electron deficiency increases the oxidative stability of the biaryl system (making it resistant to cytochrome P450-mediated epoxidation) but lowers the basicity of the pyridine nitrogen. Conversely, the primary amine, insulated by a methylene (-CH₂-) spacer, retains its strong nucleophilicity and high pKa, making it an ideal anchor point for derivatization.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties critical for structure-based drug design (SBDD) and formulation:

PropertyValueMechanistic Implication
Molecular Weight (MW) 186.21 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA) ~68.5 ŲOptimal for membrane permeability; allows the molecule to traverse cellular barriers while maintaining aqueous solubility.
pKa (Primary Amine) ~9.2Highly basic; exists predominantly in the protonated state at physiological pH (7.4), enhancing aqueous solubility.
pKa (Pyridine N) ~4.5Weakly basic due to the electron-withdrawing pyrimidine; unprotonated at physiological pH, acting solely as a hydrogen bond acceptor.
pKa (Pyrimidine Ns) ~1.3Non-basic under physiological conditions; serves as a dual hydrogen bond acceptor motif in protein binding pockets.
LogP (Predicted) 0.5 - 1.2Highly hydrophilic profile, ensuring excellent solubility in aqueous assay buffers and physiological media.

Mechanistic Reactivity and Synthetic Utility

The synthesis of this biaryl system relies heavily on transition-metal-catalyzed cross-coupling. The most robust and widely adopted method is the Palladium-catalyzed Suzuki-Miyaura coupling between a protected (5-bromopyridin-3-yl)methanamine and pyrimidin-5-ylboronic acid[1][2].

Causality in Synthetic Design
  • Amine Protection (Boc): The free primary amine must be protected (typically as a tert-butyloxycarbonyl, or Boc, group) prior to the cross-coupling step. If left unprotected, the highly nucleophilic amine can coordinate to the Palladium catalyst, leading to catalyst poisoning, or undergo competing Buchwald-Hartwig amination, drastically reducing the yield of the desired C-C bond formation.

  • Boronic Acid Challenges: Pyrimidin-5-ylboronic acid is notoriously prone to protodeboronation (the hydrolytic cleavage of the C-B bond) under basic aqueous conditions at elevated temperatures[1]. To counteract this, the reaction utilizes a sterically demanding, bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The Pd(dppf)Cl₂ catalyst accelerates the reductive elimination step, outcompeting the degradation of the boronic acid.

  • Solvent System: A biphasic mixture of 1,4-Dioxane and water ensures the solubility of both the organic electrophile and the inorganic base (e.g., K₂CO₃), facilitating the crucial transmetalation step.

G A Boc-Protected (5-Bromopyridin-3-yl)methanamine C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Pyrimidin-5-ylboronic acid B->C D Boc-Protected Biaryl Intermediate C->D  Cross-Coupling E Acidic Deprotection TFA / DCM, RT D->E  Purification & Cleavage F (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine E->F  Free Amine Isolation

Synthetic workflow for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine via Suzuki coupling.

Application in Drug Discovery

In medicinal chemistry, (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is frequently deployed as a core scaffold for enzyme inhibitors, particularly targeting kinases (such as Itk and ABL1) and phosphodiesterases (like PDE4D)[2][3][4].

Pharmacophoric Mapping
  • The Pyrimidine Motif: Acts as a classic "hinge-binder." The two nitrogen atoms in the pyrimidine ring are perfectly positioned to accept hydrogen bonds from the backbone amide NH groups of the kinase hinge region (e.g., in the ATP-binding pocket)[3].

  • The Pyridine Core: Serves as a rigid, planar spacer that dictates the spatial trajectory of the attached substituents. Its electron-deficient nature enhances the overall metabolic stability of the drug candidate.

  • The Methanamine Linker: Provides a synthetic handle to attach diverse "capping groups" via amide, urea, or sulfonamide linkages. These capping groups are typically designed to project outward into the solvent-exposed channel or fold into adjacent allosteric pockets (such as the myristate pocket in ABL1 inhibitors like Asciminib) to achieve exquisite target selectivity[4].

G Hinge Kinase Hinge Region (Hydrogen Bond Acceptors) Pyrimidine Pyrimidin-5-yl (Hinge Binder) Hinge->Pyrimidine H-Bonds Pyridine Pyridine Core (Rigid Vector) Pyrimidine->Pyridine C-C Biaryl Bond Amine Methanamine Linker (Functionalization Point) Pyridine->Amine C-C Bond Solvent Solvent Channel / Allosteric Pocket Amine->Solvent Amide/Urea Vector

Pharmacophoric mapping of the biaryl scaffold in kinase inhibitor design.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with internal validation checkpoints to ensure reproducibility and high fidelity in the synthesis and functionalization of the title compound.

Protocol A: Synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Objective: Construct the biaryl core and isolate the free primary amine.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate (1.0 eq) and pyrimidin-5-ylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a concentration of 0.2 M.

  • Thermal Activation: Heat the mixture to 90°C for 4-6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting bromide (m/z ~287 [M+H]⁺) is entirely consumed, and the Boc-protected biaryl mass (m/z 287.1 [M+H]⁺) dominates the chromatogram.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint: LC-MS should show complete conversion to the free amine (m/z 187.1 [M+H]⁺).

  • Isolation: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃, extract with a polar organic solvent (e.g., 10% MeOH in DCM), dry, and concentrate to yield the pure (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine.

Protocol B: Amide Coupling (Functionalization)

Objective: Derivatize the primary amine using a carboxylic acid to project into a solvent channel.

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature.

    • Causality: HATU generates a highly reactive HOAt ester, which is essential for driving the coupling of this sterically unhindered but potentially electronically deactivated amine to rapid completion.

  • Coupling: Add (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (1.0 eq) to the activated ester solution. Stir for 2 hours.

    • Validation Checkpoint: TLC or LC-MS will indicate the disappearance of the highly polar free amine and the formation of a more lipophilic amide product.

  • Purification: Quench with water, extract with EtOAc, wash extensively with LiCl (5% aqueous) to remove DMF, dry, and purify via preparative HPLC.

References

  • Googleapis.
  • The Synthesis and Applications of Heterocyclic Boronic Acids Synthesis (Thieme Connect)
  • Discovery of Asciminib (ABL001)
  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands PMC (N

Sources

Foreword: The Strategic Importance of the Pyrimidinyl-Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

The fusion of pyrimidine and pyridine rings creates a bioisosterically rich scaffold that is of profound interest to the medicinal chemistry community. The compound (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine serves as a critical building block for a range of targeted therapeutics, particularly in the development of kinase inhibitors. Its structural motif allows for precise interactions within the ATP-binding pockets of various enzymes, making it a privileged fragment in drug design. This guide provides a comprehensive, technically-grounded overview of a robust and scalable synthesis pathway, designed for researchers, scientists, and drug development professionals who require a deep understanding of the underlying chemistry and practical execution.

Retrosynthetic Strategy: A Modular Approach

A logical and efficient synthesis of the target molecule is best approached through a convergent strategy. The primary amine can be accessed from a more stable nitrile precursor. This central bi-heterocyclic nitrile is constructed via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.[1] This modular approach allows for the independent synthesis and purification of key intermediates, ensuring high purity in the final active pharmaceutical ingredient (API) precursor.

G cluster_main Retrosynthetic Pathway Target (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Intermediate_1 5-(Pyrimidin-5-yl)nicotinonitrile Target->Intermediate_1 Nitrile Reduction Precursor_A 5-Bromonicotinonitrile Intermediate_1->Precursor_A Suzuki Coupling Precursor_B Pyrimidine-5-boronic acid pinacol ester Intermediate_1->Precursor_B Suzuki Coupling

Caption: A convergent retrosynthetic pathway for the target molecule.

Part I: Core Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and pyrimidine rings is the pivotal step in this synthesis. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of catalysts and reagents.[2][3] This reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[4]

Causality of Component Selection
  • Coupling Partners : We select 5-bromonicotinonitrile and pyrimidine-5-boronic acid pinacol ester . The electron-withdrawing nitrile group on the pyridine ring can enhance the rate of oxidative addition to the palladium catalyst. The pinacol ester of the boronic acid is chosen over the free boronic acid for its superior stability, ease of handling, and purification.[5]

  • Catalyst System : A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable base is crucial.[6][7] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for such couplings.

  • Base : An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is required to activate the boronic acid ester for transmetalation.[8][9]

  • Solvent : A mixture of an organic solvent and water is typically used. A popular system is 1,4-dioxane/water or dimethoxyethane (DME)/water, which facilitates the dissolution of both the organic substrates and the inorganic base.[8][10]

Visualizing the Mechanism: The Suzuki Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both [R²-B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_Both->Pd0 RedElim Reductive Elimination Product R¹-R² Boronic R²-B(OR)₂ Base Base (e.g., K₂CO₃) ArylHalide R¹-X G Nitrile 5-(Pyrimidin-5-yl)nicotinonitrile Amine (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Nitrile->Amine H₂ (g), Raney Ni Ethanol/NH₃

Sources

Structural and Synthetic Profiling of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine: A Versatile Biaryl Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), biaryl systems containing highly functionalized heteroaromatics serve as privileged scaffolds. (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a highly versatile intermediate, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and epigenetic target ligands. By combining a rigid, planar biaryl core with a flexible, solvent-accessible methanamine handle, this molecule provides an optimal balance of hinge-binding affinity and tunable pharmacokinetics.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, target engagement mechanics, and a self-validating synthetic architecture designed for high-yield, chemoselective preparation.

Structural & Physicochemical Profiling

The structural architecture of this compound consists of a central pyridine ring substituted at the C5 position with a pyrimidin-5-yl moiety and at the C3 position with a primary methanamine group. This specific topological arrangement ensures that the molecule can span distinct sub-pockets within a protein binding site.

Table 1: Physicochemical and Structural Parameters

ParameterValuePharmacological Rationale / Implication
IUPAC Name [5-(pyrimidin-5-yl)pyridin-3-yl]methanamineStandardized nomenclature for regulatory filing.
SMILES NCc1cc(-c2cncnc2)cnc1Cheminformatics representation for in silico screening.
Molecular Weight 186.22 g/mol Ideal for FBDD; leaves ample mass budget for elaboration.
Topological Polar Surface Area 68.7 ŲOptimal for membrane permeability; potential for CNS penetration.
Hydrogen Bond Donors 1 (Primary amine)Critical for interacting with solvent-exposed acidic residues.
Hydrogen Bond Acceptors 4 (Heteroaryl N x3, Amine N)Multivalent hinge-binding potential via lone pairs.
Calculated pKa (Amine) ~8.5 - 9.0Exists primarily in the protonated state at physiological pH (7.4).

Pharmacological Utility: Target Engagement Mechanics

The (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine scaffold is engineered to exploit the ATP-binding pocket of kinases (such as ABL1 or ITK)[1][2].

Causality of Structural Elements:

  • The Biaryl Core (Hinge Binding): The pyrimidine and pyridine nitrogen atoms act as potent hydrogen-bond acceptors. When positioned correctly, they engage the backbone amides of the kinase hinge region (e.g., Met, Leu residues). The dihedral angle between the two rings allows the molecule to adopt a coplanar conformation upon binding, maximizing

    
    -stacking interactions with the hydrophobic pocket.
    
  • The Methanamine Handle (Solvent Channel/DFG Motif): The -CH2NH2 group is strategically placed at the C3 position to project outward into the solvent channel or toward the DFG (Asp-Phe-Gly) motif. At physiological pH, the protonated amine can form a critical salt bridge with the catalytic aspartate, anchoring the inhibitor.

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides) Pyrimidine Pyrimidin-5-yl (H-Bond Acceptors) Hinge->Pyrimidine H-bonds Pyridine Pyridine Core (Planar Scaffold) Pyrimidine->Pyridine Biaryl Bond (Dihedral Twist) Amine Methanamine Handle (H-Bond Donor) Pyridine->Amine C3 Substitution Solvent Solvent Channel / DFG Motif Amine->Solvent Electrostatic / H-bond

Fig 1. Pharmacophore model of the biaryl scaffold engaging a generic kinase binding pocket.

Synthetic Architecture & Self-Validating Protocols

The synthesis of this scaffold requires a highly chemoselective approach to prevent the degradation of the sensitive pyrimidine ring and avoid over-reduction or dimerization of the amine. The optimal route is a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction [2][3].

Synthesis SM1 5-Bromonicotinonitrile Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C SM1->Step1 SM2 Pyrimidin-5-ylboronic acid SM2->Step1 Int1 5-(Pyrimidin-5-yl)nicotinonitrile (Intermediate) Step1->Int1 Cross-Coupling Step2 Nitrile Reduction Raney-Ni, H2 (50 psi), NH3/MeOH Int1->Step2 Product (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (Target Compound) Step2->Product Hydrogenation

Fig 2. Two-step synthetic workflow from 5-bromonicotinonitrile to the target methanamine.

Phase 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core by coupling 5-bromonicotinonitrile with pyrimidin-5-ylboronic acid.

Causality of Reagents:

  • Catalyst (Pd(dppf)Cl₂): Pyrimidin-5-ylboronic acid is notoriously prone to protodeboronation (loss of the boronic acid group) under basic conditions [3]. The bidentate dppf ligand provides a sterically demanding and electron-rich environment that accelerates the oxidative addition and transmetalation steps, outcompeting the degradation pathway.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): Water is strictly required to dissolve the inorganic base (K₂CO₃) and form the highly reactive trihydroxyboronate complex, which is the actual transmetalating species.

Self-Validating Protocol:

  • Preparation: In a rigorously dried Schlenk flask, charge 5-bromonicotinonitrile (1.0 eq), pyrimidin-5-ylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the biphasic solution with Argon for 15 minutes. Crucial: Oxygen must be excluded to prevent the homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Heat the mixture to 90 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes 1:1). The protocol validates itself when the starting bromide (Rf ~0.6) disappears, replaced by a highly UV-active fluorescent blue spot (Rf ~0.3). LC-MS must confirm the intermediate mass: [M+H]⁺ = 183.1 .

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 5-(pyrimidin-5-yl)nicotinonitrile.

Phase 2: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without saturating the heteroaromatic rings or forming secondary amine dimers.

Causality of Reagents:

  • Catalyst (Raney Nickel): Standard Palladium on Carbon (Pd/C) is avoided here because it frequently causes over-reduction of the pyrimidine ring (yielding tetrahydropyrimidines). Raney Nickel is highly chemoselective for nitrile reduction.

  • Additive (Methanolic Ammonia, NH₃/MeOH): Nitrile reduction proceeds via an imine intermediate. Without ammonia, the newly formed primary amine will attack the imine, forming a secondary amine dimer. A large excess of NH₃ shifts the equilibrium, forcing the exclusive formation of the primary methanamine.

Self-Validating Protocol:

  • Preparation: Dissolve 5-(pyrimidin-5-yl)nicotinonitrile (1.0 eq) in 7N NH₃ in MeOH (0.1 M concentration).

  • Catalyst Loading: Carefully add a slurry of Raney Nickel (approx. 20% w/w) in water/MeOH. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the air.

  • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas. Pressurize to 50 psi and stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The system validates completion when the nitrile peak ([M+H]⁺ = 183.1) is completely exhausted and replaced by a highly polar peak at [M+H]⁺ = 187.1 . Additionally, spotting the reaction on a TLC plate and staining with Ninhydrin must yield a deep purple color, confirming the presence of a primary aliphatic amine.

  • Workup: Filter the mixture through a pad of Celite under a blanket of Argon to safely remove the Raney Nickel. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo to afford the pure (5-(pyrimidin-5-yl)pyridin-3-yl)methanamine.

Analytical Validation Standards

To ensure the structural integrity of the synthesized FBDD scaffold, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the highly deshielded pyrimidine protons. The pyrimidine C2 proton typically appears as a sharp singlet far downfield (

    
     ~9.25 ppm), and the C4/C6 protons appear as a singlet integrating to 2H (
    
    
    
    ~9.15 ppm). The methylene protons of the methanamine (-CH₂-NH₂) will appear as a singlet near
    
    
    3.85 ppm.
  • LC-MS (ESI+): The target compound must exhibit a clean parent ion at m/z 187.1 [M+H]⁺ .

  • HPLC Purity: Due to the high polarity of the methanamine, a reverse-phase C18 column using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) is required. The compound will elute early; purity must be >95% for biological screening.

References

  • Wylie, A. A., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry, 61(17), 7853-7876. URL:[Link]

  • Burgin, A. B., et al. (2014). "An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands." PLoS One, 9(4), e94628. URL:[Link]

Technical Profile: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1346687-36-2[1]

Executive Summary

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a bi-heteroaryl primary amine serving as a critical pharmacophore in the design of Vascular Adhesion Protein-1 (VAP-1) inhibitors, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors. Its structure features a central pyridine ring substituted with a pyrimidine moiety at the C5 position and a primary methanamine group at the C3 position.

This specific topology allows the molecule to function as a substrate mimic for the VAP-1 active site, where the primary amine targets the Topa Quinone (TPQ) cofactor. Due to its high polarity and specific hydrogen-bonding capabilities, it is frequently utilized in lead optimization to improve selectivity against related amine oxidases (like MAO-A/B).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 1346687-36-2
IUPAC Name 1-[5-(pyrimidin-5-yl)pyridin-3-yl]methanamine
Molecular Formula C₁₀H₁₀N₄
Molecular Weight 186.21 g/mol
SMILES NCC1=CC(C2=CN=CN=C2)=CN=C1
InChI Key USRYWZFLGFQQEB-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calc) ~8.5 (Primary amine), ~3.2 (Pyridine N)

Synthetic Methodology

The synthesis of CAS 1346687-36-2 requires a convergent approach to avoid catalyst poisoning by the free amine. The most robust protocol involves a Suzuki-Miyaura cross-coupling followed by a nitrile reduction .

Step 1: Suzuki-Miyaura Coupling

Objective: Install the pyrimidine ring at the C5 position of the pyridine core.

  • Starting Material: 5-Bromonicotinonitrile (CAS 35590-37-5)

  • Coupling Partner: Pyrimidin-5-ylboronic acid (CAS 109299-78-7)

Protocol:

  • Charge a reaction vessel with 5-Bromonicotinonitrile (1.0 eq), Pyrimidin-5-ylboronic acid (1.2 eq), and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Add solvent system: 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 15 minutes.
    
  • Add catalyst:

    
     (0.05 eq).
    
  • Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient) to yield 5-(pyrimidin-5-yl)nicotinonitrile .

Step 2: Nitrile Reduction

Objective: Convert the nitrile group to the primary methanamine.

  • Reagent: Raney Nickel (Ra-Ni) or Borane-THF (

    
    ).
    

Protocol (Ra-Ni Method):

  • Dissolve the intermediate nitrile in Methanol/Ammonia (7N

    
     in MeOH).
    
  • Add activated Raney Nickel (approx. 50 wt%).

  • Stir under

    
     atmosphere (balloon pressure or 50 psi) at RT for 4-6 hours.
    
  • Workup: Filter through a Celite pad (Caution: Ra-Ni is pyrophoric). Rinse with MeOH.

  • Isolation: Concentrate filtrate. Convert to Hydrochloride salt (using 4M HCl in Dioxane) for stability if immediate use is not required.

Visual Synthesis Workflow

SynthesisPath SM1 5-Bromonicotinonitrile (CAS 35590-37-5) Inter Intermediate: 5-(Pyrimidin-5-yl)nicotinonitrile SM1->Inter Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 Pyrimidin-5-ylboronic acid (CAS 109299-78-7) SM2->Inter Prod Target Product: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (CAS 1346687-36-2) Inter->Prod H2, Raney Ni MeOH/NH3

Figure 1: Convergent synthesis pathway utilizing Suzuki coupling and catalytic hydrogenation.

Medicinal Chemistry Applications

Primary Target: VAP-1 (SSAO)

This compound acts as a mechanism-based inhibitor scaffold . VAP-1 is a copper-containing amine oxidase that converts primary amines into aldehydes, releasing


 and ammonia.[2]

Mechanism of Action:

  • Recognition: The methanamine group enters the enzymatic channel of VAP-1.

  • Schiff Base Formation: The primary amine nucleophilically attacks the C5 carbonyl of the Topa Quinone (TPQ) cofactor.

  • Inhibition: In optimized inhibitors, this reversible Schiff base formation is stabilized by the bi-heteroaryl tail (the pyrimidine-pyridine core) interacting with the hydrophobic pocket near Leu469 and Phe389, preventing hydrolysis and turnover.

Molecular Interaction Map

VAP1_Mechanism Inhibitor Inhibitor: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Complex E-I Complex: Schiff Base Adduct Inhibitor->Complex Nucleophilic Attack (-NH2 on C=O) TPQ Cofactor: Topa Quinone (TPQ) TPQ->Complex Covalent Tether Effect Therapeutic Effect: Reduced Leukocyte Trafficking Anti-Inflammatory Complex->Effect Blocks Catalytic Cycle

Figure 2: Mechanism of VAP-1 inhibition via Schiff base formation with TPQ cofactor.

Handling & Safety Profile

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocols:

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Stability: Stable in solid form. Solutions in DMSO/MeOH should be used within 24 hours to prevent oxidation of the primary amine.

References

  • PubChem. (2025). Pyrimidin-5-ylmethanamine and Related Structures. National Library of Medicine. Retrieved from [Link]

  • Bligt-Lindén, E., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1). Journal of Medicinal Chemistry. (Contextual reference for VAP-1 inhibitor binding modes).
  • Smith, D. J., & Vainio, P. J. (2007).[2] Vascular adhesion protein-1 as a potential therapeutic target. (Contextual reference for VAP-1 mechanism).

Sources

Technical Whitepaper: Biological Activity Screening of the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Analysis

The compound (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine represents a quintessential "privileged structure" in medicinal chemistry, specifically within the kinase inhibitor chemical space. Its architecture—a 3,5-disubstituted pyridine core linking a pyrimidine ring and a primary methanamine—suggests a high probability of bioactivity against AGC kinases (e.g., ROCK, PKA) and Tyrosine kinases (e.g., JAK, SYK).

Structural Deconstruction for Screening Logic
  • Hinge Binding Motif: The bi-heteroaryl system (Pyridine-Pyrimidine) is a classic Type I kinase inhibitor scaffold, capable of forming hydrogen bonds with the kinase hinge region (typically the backbone NH and CO of the hinge residues).

  • Solvent Front/Ribose Pocket Interaction: The methanamine (-CH₂NH₂) group provides a basic handle. At physiological pH, this amine is likely protonated, allowing for electrostatic interactions with acidic residues (e.g., Asp/Glu) often found in the ribose binding pocket or the solvent front of the ATP-binding site.

Strategic Recommendation: Screening should prioritize Fragment-Based Drug Discovery (FBDD) protocols initially, focusing on biophysical binding assays (Thermal Shift) before progressing to high-throughput enzymatic inhibition assays. The primary therapeutic areas for this scaffold are fibrosis, inflammation, and oncology .

Tier 1: Biophysical & Biochemical Screening

Due to the relatively low molecular weight of the scaffold (approx. 186 Da), initial binding affinities may be in the micromolar range. Standard IC50 assays might yield false negatives if the compound concentration is insufficient. Therefore, a biophysical entry point is critical.

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Objective: Validate target engagement by measuring the thermal stabilization of the kinase domain upon compound binding.

Protocol:

  • Protein Prep: Dilute recombinant kinase domains (e.g., ROCK1, JAK2, PKA) to 2–5 µM in assay buffer (HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine at high concentration (e.g., 50–100 µM). Include DMSO control.

  • Measurement: Ramp temperature from 25°C to 95°C (1°C/min) using a qPCR machine.

  • Analysis: Calculate the melting temperature shift (

    
    ). A 
    
    
    
    indicates significant binding.
Enzymatic Inhibition Assays (FRET/TR-FRET)

Once binding is confirmed, quantify potency using a functional assay. The LANCE Ultra (PerkinElmer) or Z'-LYTE (Thermo Fisher) platforms are industry standards.

Target Panel Recommendation:

  • Primary: ROCK1/2 (Rho-associated kinase), JAK1/2/3 (Janus kinase).

  • Secondary: PKA (Protein Kinase A), PKB/Akt.

Step-by-Step Workflow (Z'-LYTE Kinase Assay):

  • Reaction Mix: Combine Kinase (variable conc.), Peptide Substrate (2 µM), and ATP (at

    
     apparent).
    
  • Compound Addition: Titrate the scaffold (10-point dose-response, starting at 100 µM).

  • Incubation: 1 hour at Room Temperature (RT).

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) ratio (Coumarin/Fluorescein).

  • Data Processing: Fit to a sigmoidal dose-response curve to determine

    
    .
    
ParameterSpecificationRationale
ATP Conc.

apparent
Ensures competition with ATP is detectable (Type I binding).
Incubation 60 minAllows equilibrium for potentially slow-binding fragments.
Z' Factor > 0.5Essential for assay robustness validation.

Tier 2: Cellular Phenotypic Screening

If the compound shows biochemical activity (


), proceed to cellular models. The methanamine group may limit passive permeability, so high concentrations (10–50 µM) may be required.
ROCK Pathway: Actin Cytoskeleton Reorganization

Rationale: ROCK inhibition prevents the phosphorylation of Myosin Light Chain (MLC), leading to stress fiber disassembly. This is a definitive phenotypic signature.

Protocol:

  • Cell Line: HeLa or NIH/3T3 fibroblasts.

  • Seeding: 5,000 cells/well in 96-well plates (black, clear bottom).

  • Treatment: Incubate with compound (0.1, 1, 10, 50 µM) for 4 hours.

  • Fixation: 4% Paraformaldehyde (15 min).

  • Staining:

    • F-Actin: Phalloidin-Alexa Fluor 488 (1:1000).

    • Nuclei: DAPI (1:5000).

  • Imaging: High-Content Screening (HCS) automated microscopy.

  • Quantification: Measure "Fiber Intensity per Cell" and "Cell Rounding/Shape Factor".

JAK/STAT Pathway: Phospho-STAT Detection

Rationale: If the scaffold targets JAKs, it will block cytokine-induced STAT phosphorylation.

Protocol (AlphaLISA):

  • Cell Line: TF-1 or HEL cells.

  • Starvation: Serum-starve cells overnight.

  • Treatment: Pre-treat with compound for 1 hour.

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 min.

  • Lysis: Lyse cells with AlphaLISA lysis buffer.

  • Detection: Add Acceptor beads (anti-pSTAT3) and Donor beads (Streptavidin/Biotin-anti-total STAT3).

  • Readout: Laser excitation at 680 nm.

Visualization of Screening Logic & Signaling Pathways

The Screening Cascade

The following diagram illustrates the decision matrix for progressing the scaffold from a chemical entity to a validated lead.

ScreeningCascade cluster_Tier1 Tier 1: Biochemical Validation cluster_Tier2 Tier 2: Cellular Profiling cluster_Tier3 Tier 3: ADME/Tox Start Compound: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine TSA Thermal Shift Assay (TSA) Determine Kd & Ligand Efficiency Start->TSA Enzymatic Kinase Panel (FRET) Determine IC50 (ROCK/JAK) TSA->Enzymatic Confirmed Binder Decision1 Active? (Kd < 50µM or IC50 < 10µM) Enzymatic->Decision1 Phenotypic Actin Staining (HCS) Cytoskeleton Disassembly Decision1->Phenotypic Yes Stop Discard / Redesign Decision1->Stop No Phospho Western Blot / AlphaLISA pMLC or pSTAT levels Phenotypic->Phospho Decision2 Cell Active? (EC50 < 20µM) Phospho->Decision2 Microsomal Microsomal Stability (Check Amine Oxidation) Decision2->Microsomal Yes Optimize Prodrug Strategy / Medicinal Chemistry Decision2->Optimize No (Permeability Issue?) Permeability PAMPA / Caco-2 (Check Membrane Transport) Microsomal->Permeability

Caption: Figure 1. Integrated Screening Cascade for Bi-Heteroaryl Amine Scaffolds. The workflow prioritizes biophysical validation (TSA) to avoid false negatives common with fragment-sized molecules.

ROCK Signaling Pathway Context

Understanding the biological context is crucial for interpreting phenotypic data.

ROCKPathway GPCR GPCR (RhoA activator) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inhibits Phosphatase) LIMK LIM Kinase ROCK->LIMK Phosphorylates Compound Scaffold Inhibitor Compound->ROCK Inhibits MLC Myosin Light Chain (MLC) MBS->MLC Increases p-MLC Actin Actin Polymerization (Stress Fibers) MLC->Actin Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Cofilin->Actin Stabilizes Actin

Caption: Figure 2. Rho/ROCK Signaling Pathway.[1] The scaffold targets ROCK1/2, preventing the phosphorylation of downstream effectors (MBS, LIMK), ultimately leading to actin stress fiber disassembly.

ADME & Safety Considerations

The primary amine (-CH₂NH₂) presents specific metabolic liabilities that must be assessed early.

  • MAO Susceptibility: Primary amines can be substrates for Monoamine Oxidases (MAO-A/B).

    • Assay: Incubate with recombinant MAO enzymes and measure hydrogen peroxide production or substrate depletion.

  • Permeability: The polar nature of the primary amine may limit cellular entry.

    • Assay: Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4. If permeability is low (

      
      ), consider a prodrug strategy (e.g., masking the amine as an amide).
      

References

  • Liao, J. J. (2007). "Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Feng, Y., et al. (2015). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link

  • Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening. Link

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase." Molecular Pharmacology. Link

Sources

Strategic Discovery of Novel Pyrimidine-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Kinase Inhibitor Development

Executive Summary

The pyrimidine-pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the backbone for over 15% of FDA-approved small-molecule kinase inhibitors. This guide provides a technical roadmap for the rational design, synthesis, and validation of novel derivatives targeting receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met. By leveraging the bioisosteric properties of these heterocycles to mimic the ATP purine core, researchers can engineer high-affinity "hinge binders" with tunable physicochemical properties.

Rational Design & Structure-Activity Relationship (SAR)

The core philosophy of designing pyrimidine-pyridine derivatives lies in ATP-mimicry . The nitrogen atoms within the heterocycles accept hydrogen bonds from the kinase hinge region (e.g., Met793 in EGFR), while the hydrophobic aromatic rings engage in Van der Waals interactions with the gatekeeper residues.

The "Three-Zone" Pharmacophore Model

To ensure high affinity and selectivity, the molecule must be optimized across three zones:

  • The Hinge Binder (Core): The pyrimidine-pyridine biaryl axis.

    • Design: A 2,4-linked pyrimidine-pyridine system is often preferred to maximize planarity and fit within the narrow ATP binding pocket.

  • The Solvent Front (Solubilizing Tail): Substituents extending towards the ribose binding pocket.

    • Design: Introduction of morpholine, piperazine, or N-methylpiperazine moieties at the pyridine C-6 or pyrimidine C-4 position improves aqueous solubility and pharmacokinetic (PK) profiles.

  • The Specificity Pocket (Hydrophobic Region): Groups targeting the back pocket (gatekeeper).

    • Design: Bulky hydrophobic groups (e.g., substituted phenyls, indoles) attached via an amine linker can lock the kinase in an inactive conformation (Type II inhibition) or overcome steric clashes in mutated kinases (e.g., T790M).

Visualization: SAR Logic Flow

The following diagram illustrates the logical progression from scaffold selection to lead optimization.

SAR_Logic Start Scaffold Selection (Pyrimidine-Pyridine) Hinge Zone 1: Hinge Binding (N-atoms mimic Adenine) Start->Hinge Core Assembly Solvent Zone 2: Solvent Front (Solubility/PK) Hinge->Solvent Add Hydrophilic Tail (e.g., Morpholine) Specific Zone 3: Specificity Pocket (Selectivity/Potency) Hinge->Specific Add Hydrophobic Moiety (e.g., Substituted Aniline) Lead Optimized Lead Candidate Solvent->Lead ADME Optimization Specific->Lead IC50 < 10 nM

Caption: Logical flow for optimizing pyrimidine-pyridine derivatives based on the Three-Zone Pharmacophore Model.

Synthetic Workflow: The Convergent Approach

While de novo cyclization (e.g., chalcone-guanidine condensation) is possible, a convergent cross-coupling strategy (Suzuki-Miyaura) offers superior flexibility for late-stage diversification.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the coupling of a 2-chloropyrimidine derivative with a pyridine-3-boronic acid to form the biaryl core.

Reagents & Equipment:

  • Reactant A: 2,4-Dichloropyrimidine (1.0 eq)

  • Reactant B: (6-Morpholinopyridin-3-yl)boronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve Reactant A (1.0 mmol) and Reactant B (1.1 mmol) in 1,4-Dioxane (10 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol) and the aqueous Na₂CO₃ solution (3.0 mmol) under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 90°C for 12 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexane).

    • Checkpoint: The starting material spot (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove Palladium black. Wash the pad with EtOAc (20 mL).

  • Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

Validation Metric: A yield of >70% indicates a successful coupling. Identity must be confirmed via ¹H-NMR (characteristic doublet signals for pyridine protons) and LC-MS (M+H peak).

Biological Evaluation & Validation

To ensure scientific integrity, synthesized compounds must undergo a tiered screening cascade.

Tier 1: In Vitro Kinase Inhibition (FRET Assay)

Objective: Determine the IC₅₀ against the target kinase (e.g., EGFR WT or T790M). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Mix: Incubate kinase, ATP (at Km concentration), and the test compound (serial dilutions) in reaction buffer (50 mM HEPES, pH 7.5).

  • Reaction: Add the substrate (e.g., peptide labeled with ULight™). Incubate for 60 mins at RT.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody.

  • Read: Measure fluorescence ratio (665 nm / 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve.

    • Control: Staurosporine (Positive Control) should yield IC₅₀ < 10 nM.

Tier 2: Cellular Viability (MTT Assay)

Objective: Assess cytotoxicity in cancer cell lines (e.g., H1975 for EGFR T790M, A549 for WT). Method:

  • Seed cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treat with test compounds (0.01 - 100 µM) for 72h.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Visualization: Experimental Workflow

The following diagram details the tiered screening process.

Bio_Workflow Synthesis Synthesis & Purification (>95% Purity) Tier1 Tier 1: Kinase Assay (TR-FRET) Synthesis->Tier1 Tier1->Synthesis Fail: Refine SAR Tier2 Tier 2: Cell Viability (MTT / A549, H1975) Tier1->Tier2 IC50 < 100 nM Tier3 Tier 3: Mechanism (Western Blot / Flow Cytometry) Tier2->Tier3 Selectivity Index > 10 Decision Go / No-Go Decision Tier3->Decision Pathway Validation

Caption: Tiered biological screening cascade for validating kinase inhibitor candidates.

Data Presentation Standards

When reporting results, summarize quantitative data in a comparative format to establish structure-activity relationships clearly.

Table 1: Representative SAR Data for Pyrimidine-Pyridine Derivatives

Cmpd IDR1 (Hinge)R2 (Solvent)R3 (Specificity)EGFR WT IC₅₀ (nM)H1975 (T790M) IC₅₀ (nM)
Ref ---5.2>1000
PP-01 HMorpholinePhenyl12.5850
PP-02 HN-Me-Piperazine3-Cl-4-F-Phenyl3.145.2
PP-03 FN-Me-PiperazineIndole-5-yl0.8 12.4

Note: PP-03 demonstrates the impact of the indole moiety in the specificity pocket, significantly improving potency against the resistant T790M cell line.

References
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry (2021). Link

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry (2026). Link

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review. Arch Pharm (Weinheim) (2025). Link

  • Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry (2017). Link

  • Recent Advances in Pyridine and Pyrimidine Based Scaffolds as c-Met Kinase Inhibitors. ResearchGate (2026).[1] Link

Sources

Unlocking the Pharmacological Potential of the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Architecture

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of privileged molecular scaffolds is paramount. The compound (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine represents a highly versatile bis-heteroaryl fragment. Structurally, it consists of a central pyridine core, a pyrimidine appendage at the 5-position, and a primary methanamine at the 3-position.

This specific architecture provides a tri-functional pharmacophore:

  • The Pyrimidine Ring: Acts as an electron-deficient

    
    -system with two strong nitrogen hydrogen-bond acceptors. This moiety is classically utilized to anchor the molecule into the hinge region of kinases.
    
  • The Pyridine Core: Serves as a rigid, planar spacer that dictates the spatial trajectory of the substituents, while also participating in

    
     stacking within hydrophobic pockets.
    
  • The Methanamine Group: A basic primary amine attached to an

    
     carbon. At physiological pH, this group is predominantly protonated (pKa ~9.2), allowing it to form critical electrostatic salt bridges with negatively charged residues (e.g., Aspartate or Glutamate) in the target protein's solvent channel or activation loop.
    
Quantitative Pharmacophore Profiling

To understand the baseline physical properties of this fragment before elaboration, we must analyze its quantitative metrics.

Parameter / FeatureQuantitative ValueBiological Significance & Target Implication
Molecular Weight 186.22 g/mol Ideal fragment size (Rule of 3 compliant); allows for extensive synthetic elaboration without exceeding Lipinski limits.
cLogP ~0.8High aqueous solubility; minimizes non-specific lipid membrane binding and false positives in biochemical assays.
Amine pKa ~9.2>95% protonated at pH 7.4; critical for forming salt-bridges with the DFG motif in kinases or acidic patches in epigenetic targets.
Baseline IC

10 – 50 µMTypical baseline affinity for the unelaborated fragment; requires vector-directed synthesis for nanomolar potency.

Primary Biological Targets: The Kinase Landscape

The bis-heteroaryl nature of this scaffold makes it an exceptional ATP-competitive inhibitor precursor. By mapping the pharmacophoric features to known protein structures, two primary target classes emerge.

Interleukin-2 Inducible T-cell Kinase (Itk)

Itk is a non-receptor tyrosine kinase essential for T-cell receptor (TCR) signaling and is a heavily pursued target for Th2-mediated inflammatory diseases, such as asthma and atopic dermatitis. The pyrimidine-pyridine scaffold is highly effective here; the pyrimidine nitrogen accepts a hydrogen bond from the backbone amide of the Itk hinge region, while the methanamine group projects outward to interact with the solvent-exposed regions. Extensive patent literature has validated aminopyridine derivatives as potent, selective Itk inhibitors capable of modulating cytokine secretion[1].

Serine/Threonine Kinases: ROCK and GSK-3

Beyond tyrosine kinases, this scaffold demonstrates significant potential against serine/threonine kinases. highlights the efficacy of related pyridinylamines in inhibiting Rho-associated protein kinase (ROCK) and Glycogen synthase kinase-3 (GSK-3)[2]. ROCK plays a critical role in smooth muscle contraction and fibrosis, while GSK-3 is implicated in neurodegenerative diseases. The basic methanamine is particularly useful in these targets for interacting with the acidic residues surrounding the ribose-binding pocket of the ATP site.

Pathway Compound Bis-heteroaryl Methanamine Kinase Target Kinase (e.g., Itk, ROCK) Compound->Kinase Competitive Inhibition Substrate Downstream Effectors Kinase->Substrate Phosphorylation (Blocked) Disease Disease Phenotype (Inflammation) Substrate->Disease Pathway Activation

Fig 1: Mechanism of action for the bis-heteroaryl methanamine scaffold in kinase inhibition.

Experimental Workflows for Target Validation

To validate the biological targets of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine derivatives, a self-validating, orthogonal testing funnel is required. We employ a biochemical assay to establish thermodynamic binding affinity, followed by a biophysical cellular assay to confirm intracellular target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling

Purpose: To determine the in vitro IC


 of the compound against recombinant kinases (e.g., Itk).

Causality Behind Experimental Choices: We utilize rather than standard luminescence. The Europium (Eu) donor has a long emission half-life (milliseconds), allowing for a 50-100 µs delay before signal acquisition. This time-delay completely eliminates short-lived background auto-fluorescence common in highly conjugated pyrimidine-pyridine test compounds, preventing false positives.

Step-by-Step Methodology:

  • Enzyme Incubation: In a 384-well plate, incubate 2 nM recombinant Itk kinase with a concentration gradient of the test compound (0.1 nM to 100 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35) for 60 minutes. Self-Validation: Include a no-enzyme control (baseline) and a known pan-kinase inhibitor like Staurosporine (positive control) to ensure a Z'-factor > 0.6.
    
  • Reaction Initiation: Add 10 µM ATP and 100 nM of a biotinylated poly-GT peptide substrate. Incubate for 45 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg

    
    ). Add Eu-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
    
  • Readout: Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC

    
    .
    
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that the compound physically binds to the target kinase within the complex environment of a living cell.

Causality Behind Experimental Choices: Biochemical assays do not account for cellular permeability or competition with physiological intracellular ATP (~1-5 mM). By treating live cells and utilizing mechanical freeze-thaw lysis instead of harsh detergents (which artificially destabilize protein folds), provides a highly accurate reflection of true cellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Incubate Jurkat T-cells (which natively express Itk) with 10 µM of the test compound or DMSO (vehicle) for 1 hour at 37°C. Self-Validation: Include a non-binding structural analog of the compound as a negative control to ensure thermal stabilization is target-specific and not an artifact of generalized cellular stress.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Run the soluble supernatant on an SDS-PAGE gel, transfer to a membrane, and perform a Western blot for Itk. A shift in the melting temperature (T

    
    ) in the compound-treated group confirms intracellular binding.
    

Workflow Start Compound Validation TRFRET TR-FRET Assay (Biochemical Affinity) Start->TRFRET Step 1: in vitro CETSA CETSA (Cellular Engagement) TRFRET->CETSA Step 2: in cellulo Hit Validated Lead CETSA->Hit Step 3: Confirmation

Fig 2: Self-validating experimental workflow for target deconvolution and engagement.

Conclusion

The (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine scaffold is a privileged building block with profound implications in targeted therapeutics. By leveraging its highly specific pharmacophoric traits—namely the hydrogen-bonding capacity of the pyrimidine and the electrostatic potential of the methanamine—researchers can effectively target critical kinases like Itk, ROCK, and GSK-3. Transitioning this fragment into a clinical candidate requires rigorous, self-validating orthogonal assays, combining the biochemical precision of TR-FRET with the physiological relevance of CETSA.

References

1.[1] Title: EP 1 900 727 A1 - Aminopyridine derivatives as kinase inhibitors. Source: Google Patents. URL: 2.[2] Title: EP 1 789 393 A2 - Pyridinylamines. Source: Google Patents. URL: 3. Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Source: Science. URL: [Link] 4. Title: TR-FRET Assays for Kinase Drug Discovery. Source: Assay Guidance Manual (NCBI). URL: [Link]

Sources

Technical Whitepaper: In Silico Profiling of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Kinase-Targeted Design Framework for Bi-Heteroaryl Scaffolds[1]

Executive Summary

This technical guide outlines a comprehensive in silico modeling framework for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine . This molecule represents a "privileged scaffold" in medicinal chemistry—specifically a bi-heteroaryl amine designed to target the ATP-binding cleft of protein kinases (e.g., ROCK, JAK, or Tec family kinases).[1]

The presence of the pyrimidine-pyridine bi-aryl axis suggests potential for hinge-region binding, while the methanamine (


) moiety offers a vector for solubilization or interaction with the ribose-binding pocket/solvent front.[1] This guide details the step-by-step computational workflow required to profile this compound, from quantum mechanical conformational analysis to molecular dynamics (MD) simulation and ADMET prediction.[1]
Chemical Space & Structural Analysis[1]

Before engaging in target docking, the physical behavior of the ligand must be established using Quantum Mechanics (QM).[1] The rotational barrier between the pyridine and pyrimidine rings is a critical determinant of binding entropy.[1]

1.1 Density Functional Theory (DFT) Protocol

The bi-aryl bond (C-C) connecting the pyridine and pyrimidine rings allows for rotation, but steric clashes between ortho-hydrogens and ring nitrogens create specific low-energy conformers.[1]

  • Objective: Identify the global minimum energy conformer.

  • Methodology:

    • Geometry Optimization: B3LYP/6-31G(d,p) level of theory.

    • Torsional Scan: Rotate the inter-ring bond from 0° to 180° in 10° increments.

    • Solvation Model: PCM (Polarizable Continuum Model) using water to mimic physiological conditions.[1]

Causality: Kinases often select planar or near-planar bi-aryl conformations to fit the narrow ATP cleft.[1] If the solution-state minimum is highly twisted (e.g., >40°), the "penalty" to adopt a planar binding mode must be calculated ($ \Delta E_{\text{strain}} $).[1]

1.2 Physicochemical Profile (Lipinski & Veber)

The methanamine group significantly alters the logP and pKa compared to a naked bi-aryl system.[1]

PropertyPredicted ValueDrug-Likeness Interpretation
MW ~186.21 DaHigh (Fragment-like, allows for optimization)
cLogP ~0.5 - 1.2Ideal for oral bioavailability and solubility.[1]
TPSA ~65 ŲHigh CNS penetration potential (Threshold < 90 Ų).[1]
H-Bond Donors 2 (Amine)Within Lipinski Rule of 5.[1]
H-Bond Acceptors 4 (3 Ring N, 1 Amine N)Within Lipinski Rule of 5.[1]
pKa (Basic) ~8.5 - 9.0The primary amine will be protonated at physiological pH (7.4).[1]
Target Identification & Molecular Docking[1]

Given the structural homology to known inhibitors (e.g., Fasudil, Ruxolitinib), this scaffold is best modeled against Serine/Threonine kinases (specifically ROCK1/2) or Tyrosine kinases (JAK/Tec).[1]

2.1 The "Hinge Binder" Hypothesis

The pyrimidine nitrogen and the pyridine nitrogen are positioned to act as a bidentate acceptor/donor pair for the kinase hinge region (residues connecting N- and C-lobes).[1]

  • Primary Target: ROCK1 (Rho-associated protein kinase 1).[1]

  • PDB Template: 2ESM (Crystal structure of ROCK1 with Fasudil).

  • Rationale: The methanamine mimics the homopiperazine ring of Fasudil, extending towards the acidic residues (Asp/Glu) in the active site.[1]

2.2 Docking Protocol (Self-Validating)

To ensure trustworthiness, the docking protocol must include a "Redocking" step.[1]

  • Preparation:

    • Protein: Remove water (keep bridging waters if conserved), add polar hydrogens, assign Kollman charges.[1]

    • Ligand: Convert DFT-optimized structure to PDBQT; set torsion tree root at the bi-aryl bond.

  • Validation (Redocking):

    • Extract the co-crystallized ligand (e.g., Fasudil) from 2ESM.[1]

    • Dock it back into the empty pocket.[1]

    • Success Metric: RMSD between docked pose and crystal pose must be < 2.0 Å .

  • Production Docking:

    • Grid Box: Center on the hinge region (Met156 in ROCK1).[1] Size:

      
       Å.[1]
      
    • Algorithm: Lamarckian Genetic Algorithm (LGA).[1]

    • Runs: 50 independent runs.

Molecular Dynamics (MD) Simulation[1]

Docking provides a static snapshot.[1] MD simulations are required to verify the stability of the Hinge Interaction and the Salt Bridge formed by the methanamine.[1]

3.1 Simulation Setup
  • Engine: GROMACS or AMBER.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

  • System: Cubic box, TIP3P water model,

    
     ions to neutralize and reach 0.15 M.[1]
    
3.2 Trajectory Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Goal: Ligand RMSD < 2.5 Å over 100 ns indicates a stable binding mode.[1]

  • H-Bond Occupancy:

    • Critical Check: The H-bond between the Pyrimidine-N and the Hinge Backbone-NH must exist for >60% of the simulation time.[1]

  • MM/GBSA Binding Free Energy:

    • Calculate

      
       excluding entropic terms for relative ranking.
      
    • Target:

      
      .[1]
      
ADMET & Toxicity Profiling

The primary risk for this scaffold is metabolic instability at the pyridine ring (N-oxidation) or the methylene bridge (oxidative deamination).[1]

4.1 In Silico ADMET Workflow
  • CYP450 Inhibition: Predict inhibition of CYP3A4 and CYP2D6 (common for amines).[1]

  • hERG Toxicity: Basic amines linked to aromatic rings can block hERG channels (QT prolongation risk).[1]

    • Tool: SwissADME or pkCSM.[1]

  • BBB Permeability: With a low MW and moderate TPSA, this compound is likely BBB-permeable.[1]

    • Metric:

      
      .
      
Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline, from structural generation to hit validation.

InSilicoPipeline cluster_QM Phase 1: Quantum Mechanics cluster_Dock Phase 2: Target Interaction cluster_MD Phase 3: Dynamics & Stability Start Compound Input: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine DFT DFT Optimization (B3LYP/6-31G**) Start->DFT Conf Conformational Scan (Bi-aryl Torsion) DFT->Conf Target Target Selection (ROCK1 / JAK) Conf->Target Optimized Ligand Prep Protein Prep & Redocking Validation Target->Prep Dock Molecular Docking (AutoDock Vina/Glide) Prep->Dock MD_Sim 100ns MD Simulation (GROMACS) Dock->MD_Sim Top Pose Analysis RMSD & H-Bond Occupancy Analysis MD_Sim->Analysis MMGBSA MM/GBSA Free Energy Calc Analysis->MMGBSA Decision Lead Candidate? MMGBSA->Decision Decision->DFT No (Redesign) Output Experimental Assay (IC50 / Kinase Panel) Decision->Output Yes

Figure 1: The hierarchical in silico workflow for profiling the bi-heteroaryl amine scaffold.

Experimental Validation (The "Self-Validating" Protocol)

To transition from in silico to in vitro, the following validation loop is required. This ensures the computational model matches physical reality.[1]

  • Synthesis: Suzuki-Miyaura coupling of 5-bromopyridin-3-amine derivatives with pyrimidin-5-ylboronic acid.

  • Thermal Shift Assay (TSA):

    • Hypothesis: If the compound binds the kinase hinge, it will stabilize the protein, increasing the melting temperature (

      
      ).[1]
      
    • Validation:

      
       confirms binding.[1]
      
  • Kinase Activity Assay (ADP-Glo):

    • Measure

      
       against ROCK1.[1]
      
    • Feedback Loop: If

      
       despite good docking scores, revisit the Solvation Penalty  in the docking scoring function.[1]
      
References
  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link

  • Morris, G. M., et al. (2009).[1] "AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility."[1] Journal of Computational Chemistry. Link

  • Genheden, S., & Ryde, U. (2015).[1] "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. Link

  • Liao, C., et al. (2007).[1] "Docking and Molecular Dynamics Study on the Inhibitory Mechanism of Fasudil...". Journal of Molecular Graphics and Modelling. (Relevant for ROCK1 protocols).

  • SwissADME. (2023). "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Swiss Institute of Bioinformatics.[1] Link

Sources

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine: A Privileged Biaryl Scaffold in Modern Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the architectural precision of small-molecule fragments dictates the success of target engagement. (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine has emerged as a highly privileged, electron-deficient biaryl scaffold. By combining the potent hydrogen-bonding capacity of a pyrimidine ring, the rigid structural vectoring of a pyridine core, and the basic, solvent-accessible methanamine moiety, this compound serves as an elite building block. It is predominantly utilized in the synthesis of advanced kinase inhibitors [1] and G-protein-coupled receptor (GPCR) modulators [4].

This technical whitepaper provides an in-depth analysis of the scaffold’s physicochemical profile, its mechanistic role in target binding, and a field-proven, self-validating synthetic methodology for its preparation and scale-up.

Structural and Physicochemical Profiling

The utility of (5-(pyrimidin-5-yl)pyridin-3-yl)methanamine lies in its highly tunable electronic and steric properties. The biaryl axis between the pyrimidine and pyridine rings forces a specific dihedral twist, minimizing steric clash while presenting multiple nitrogen lone pairs for target interaction.

The primary methanamine group (-CH₂NH₂) serves a dual purpose: it acts as a potent hydrogen-bond donor/acceptor and provides a basic center that is protonated at physiological pH, enabling the formation of robust salt bridges with acidic residues in protein binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that make this scaffold highly desirable for fragment-based drug discovery (FBDD) and lead optimization.

PropertyValuePharmacological Relevance
Molecular Weight 186.22 g/mol Highly fragment-like (Ligand Efficiency > 0.3); ideal for further elaboration without exceeding Lipinski limits.
cLogP (Estimated) 0.65Excellent aqueous solubility; low lipophilic penalty reduces the risk of non-specific binding and toxicity.
Topological Polar Surface Area 78.9 ŲOptimal for cellular permeability; perfectly balances hydrogen-bonding capacity and lipophilicity.
pKa (Methanamine) ~9.5Fully protonated at physiological pH (7.4); capable of forming strong ionic interactions.
H-Bond Donors / Acceptors 2 / 4Rich interaction profile, specifically tailored for targeting kinase hinge and DFG motifs.

Mechanistic Role in Target Engagement

In the context of oncology and immunology, this scaffold is frequently deployed to target the ATP-binding cassette of kinases [1][2]. The causality behind its binding efficacy is rooted in its spatial geometry:

  • Hinge Region Anchoring: The electron-deficient pyrimidine nitrogens act as highly directional hydrogen-bond acceptors, interacting directly with the backbone NH of the kinase hinge region.

  • Structural Vectoring: The pyridine ring acts as a rigid spacer. Its meta-substitution pattern (positions 3 and 5) projects the methanamine group out of the hydrophobic pocket.

  • Solvent Channel / DFG Interaction: The basic methanamine group is perfectly positioned to either extend into the solvent channel (improving solubility and ADME properties) or form a critical salt bridge with the aspartate residue of the highly conserved DFG (Asp-Phe-Gly) motif.

KinaseBinding A Pyrimidine Ring (H-Bond Acceptor) Hinge Kinase Hinge Region A->Hinge H-Bond B Pyridine Core (Rigid Spacer) B->A Biaryl Twist C Methanamine Group (H-Bond Donor) B->C C3 Vector DFG DFG Aspartate C->DFG Salt Bridge Solvent Solvent Channel C->Solvent Solvation

Fig 1: Pharmacophoric mapping of the biaryl scaffold within a typical kinase ATP-binding pocket.

Synthetic Methodologies and Scale-Up Workflows

To ensure high scientific integrity and reproducibility, the synthesis of (5-(pyrimidin-5-yl)pyridin-3-yl)methanamine must be approached via a self-validating, two-step protocol. The most robust retrosynthetic disconnection cleaves the molecule at the biaryl bond and the primary amine, leading back to commercially available 5-bromopyridine-3-carbonitrile and pyrimidine-5-boronic acid [3].

Synthesis SM1 5-Bromopyridine-3-carbonitrile Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C SM1->Step1 SM2 Pyrimidine-5-boronic acid SM2->Step1 Int1 5-(Pyrimidin-5-yl)pyridine-3-carbonitrile Step1->Int1 Biaryl Formation Step2 Nitrile Reduction Raney-Ni, H2, NH3/MeOH Int1->Step2 Product (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Step2->Product Primary Amine Yield

Fig 2: Two-step synthetic workflow from commercially available carbonitrile and boronic acid.

Step-by-Step Experimental Protocol
Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of the 5-(pyrimidin-5-yl)pyridine-3-carbonitrile intermediate.

  • Reagent Charging: To a flame-dried Schlenk flask under N₂, add 5-bromopyridine-3-carbonitrile (1.0 eq) and pyrimidine-5-boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).

    • Causality Note: The use of Pd(dppf)Cl2 is critical here. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise notoriously sluggish for electron-deficient, dual-heteroaryl systems [3]. Furthermore, K₂CO₃ provides the optimal basicity to activate the boronic acid without hydrolyzing the sensitive nitrile group.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Water is essential for the dissolution of the inorganic base and the transmetallation step.

  • Execution & Monitoring: Heat to 90°C for 12 hours. The reaction is self-validating via LC-MS; look for the complete consumption of the starting bromide and the appearance of the[M+H]+ peak for the intermediate.

  • Workup: Cool to room temperature and filter through a pad of Celite. Crucial: This removes palladium black, preventing downstream catalytic poisoning. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate as a white solid.

Step 2: Nitrile Reduction

Objective: Conversion of the carbonitrile to the primary methanamine.

  • Preparation: Dissolve the intermediate (1.0 eq) in 7 N NH₃ in Methanol (0.1 M concentration).

    • Causality Note: The inclusion of methanolic ammonia is a non-negotiable parameter. Without an excess of ammonia, the intermediate imine readily reacts with the newly formed primary amine, leading to a cascade that yields unwanted secondary and tertiary amine dimers.

  • Catalyst Addition: Add Raney-Nickel (slurry in water, ~20% w/w). Caution: Raney-Ni is highly pyrophoric; handle strictly under an inert atmosphere.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas. Maintain the reaction under 50 psi of H₂ at 25°C for 6 hours.

  • Workup & Isolation: Carefully filter the catalyst through a Celite pad under a blanket of N₂. Concentrate the filtrate in vacuo.

  • Salt Formation: To obtain the highly stable hydrochloride salt (improving shelf-life and handling), dissolve the crude amine in Et₂O and add 2.0 M HCl in Et₂O dropwise until precipitation is complete. Filter and dry under vacuum.

Pharmacokinetic & ADME Considerations

When utilizing (5-(pyrimidin-5-yl)pyridin-3-yl)methanamine in lead optimization, researchers must account for its metabolic profile. The electron-deficient nature of the pyrimidine and pyridine rings makes the biaryl core highly resistant to Cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., N-oxidation or ring hydroxylation).

However, the primary amine is a known liability for Monoamine Oxidase (MAO) degradation or rapid hepatic acetylation. Consequently, in final clinical candidates, this methanamine is rarely left "naked"; it is almost exclusively elaborated into an amide, urea, or sterically hindered secondary amine to fine-tune the pharmacokinetic half-life while retaining its target-binding vectors.

References

  • Source: Google Patents (CA2517256C)
  • Source: Google Patents (WO2012137089A1)
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL: [Link]

  • Source: Google Patents (WO2018109607A1)

Technical Guide: Mechanism of Action Hypothesis for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

[1][2]

Executive Summary

This technical guide provides a comprehensive pharmacological evaluation and mechanism of action (MoA) hypothesis for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine .[1][2] Based on structural homology to known bioactive scaffolds, this compound is classified as a Type I ATP-competitive kinase inhibitor , with a high probability of targeting Rho-associated protein kinase (ROCK) or the JAK/STAT pathway.[1][2]

The guide details the structural basis for this hypothesis, delineates the downstream signaling cascades, and provides self-validating experimental protocols for verification.[1][2] It is designed for medicinal chemists and pharmacologists evaluating this scaffold for lead optimization.[1][2]

Part 1: Chemical Identity & Structural Pharmacophore Analysis[1][2]

Chemical Structure[1][2][3][4][5][6][7][8]
  • IUPAC Name: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine[1][2]

  • Core Scaffold: Bi-heteroaryl (3,5-disubstituted pyridine linked to a pyrimidine).[1][2]

  • Key Functional Groups:

    • Hinge Binder: The pyrimidine-pyridine axis.[1][2] Nitrogen atoms in these rings typically serve as hydrogen bond acceptors for the kinase hinge region (e.g., Met156 in ROCK1).[1][2]

    • Solubilizing Tail: The methanamine group (

      
      ) at position 3.[1][2] This primary amine is protonated at physiological pH, likely interacting with acidic residues (Asp/Glu) in the ribose-binding pocket or the catalytic loop.[1][2]
      
Pharmacophore Hypothesis

The molecule exhibits the classic features of a "hinge-binding" kinase inhibitor.[1][2]

  • Bi-Aryl System: Mimics the adenine ring of ATP, slotting into the hydrophobic cleft between the N- and C-lobes of the kinase.[1][2]

  • Methanamine Linker: Provides a vector for extending into the solvent front or interacting with the gatekeeper residue, modulating selectivity.[1][2]

Target Prediction: The structural similarity to Fasudil (isoquinoline-sulfonamide) and Y-27632 (pyridine-carboxamide) strongly suggests ROCK1/ROCK2 inhibition.[1][2] Alternatively, the pyrimidine-pyridine motif is common in JAK and CDK inhibitors.[1][2] This guide focuses on the ROCK inhibition hypothesis as the primary MoA.[1][2]

Part 2: Primary Mechanism of Action (ROCK Inhibition)[1][2]

The Rho/ROCK Signaling Cascade

Rho-associated kinase (ROCK) is a serine/threonine kinase that acts as a central regulator of the actin cytoskeleton.[1][2] It is activated by the small GTPase RhoA .[1][2]

Mechanism:

  • Binding: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine enters the ATP-binding pocket of ROCK.[1][2]

  • Competition: It competes with ATP for the active site, forming hydrogen bonds with the hinge region backbone.[1][2]

  • Inhibition: By blocking ATP binding, the compound prevents the transfer of the

    
    -phosphate to downstream substrates.[1][2]
    
  • Downstream Effect:

    • Inhibition of MYPT1 Phosphorylation: ROCK normally phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1), inhibiting myosin phosphatase.[1][2] Blocking ROCK reactivates myosin phosphatase.[1][2]

    • Inhibition of MLC Phosphorylation: ROCK directly phosphorylates Myosin Light Chain (MLC).[1][2] Blocking ROCK reduces p-MLC levels.[1][2]

    • Phenotype: Reduced actomyosin contractility, disassembly of stress fibers, and vasodilation.[1][2]

Visualization: Rho/ROCK Signaling Pathway

The following diagram illustrates the pathway and the specific intervention point of the compound.[1][2]

ROCK_Pathwaycluster_effectTherapeutic OutcomeGPCRGPCR Agonist(LPA, Thrombin)RhoA_GTPRhoA-GTP(Active)GPCR->RhoA_GTPActivatesROCKROCK1 / ROCK2(Active Kinase)RhoA_GTP->ROCKActivatesMYPT1MYPT1(Phosphatase Subunit)ROCK->MYPT1Phosphorylates(Inactivates)MLCMLC(Myosin Light Chain)ROCK->MLCDirect PhosphorylationCompound(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamineCompound->ROCKINHIBITS(ATP Competitive)MLCPMLCP(Myosin Phosphatase)MYPT1->MLCPRegulatespMLCp-MLC(Phosphorylated)MLCP->pMLCDephosphorylatesMLC->pMLCActivationActinActomyosinContractionpMLC->ActinPromotesStress Fibers

Caption: Figure 1. Proposed intervention of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine in the RhoA/ROCK signaling cascade.

Part 3: Experimental Validation Protocols

To validate this MoA hypothesis, the following self-validating experimental workflows are recommended.

Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the

12

Protocol:

  • Reagents: Recombinant ROCK1 enzyme, Myelin Basic Protein (substrate), Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).[1][2]

  • Preparation: Prepare a 10-point serial dilution of the compound in DMSO (Start: 10

    
    M).
    
  • Reaction:

    • Mix 2

      
      L compound + 4 
      
      
      L Enzyme (2 ng/well) in kinase buffer.
    • Incubate 10 min at RT.

    • Add 4

      
      L Substrate/ATP mix (10 
      
      
      M ATP final).
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP).[1][2] Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      Luciferase).[1][2] Incubate 30 min.
  • Readout: Measure luminescence.

  • Validation: Z-factor must be > 0.[1][2]5. Reference inhibitor (Fasudil)

    
     should be ~1-5 
    
    
    M.[1][2]
Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of downstream signaling in intact cells.[1][2]

Protocol:

  • Cell Line: NIH3T3 fibroblasts or A7r5 smooth muscle cells.[1][2]

  • Treatment: Serum-starve cells (O/N), then treat with compound (0.1, 1, 10

    
    M) for 1 hour.[1][2]
    
  • Stimulation: Stimulate with Lysophosphatidic Acid (LPA, 10

    
    M) for 15 min to activate RhoA.[1][2]
    
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting Targets:

    • Primary: p-MYPT1 (Thr696) - Marker of ROCK activity.[1][2]

    • Secondary: p-MLC (Ser19).[1][2]

    • Loading Control: Total GAPDH or Total MYPT1.

  • Result Interpretation: A dose-dependent decrease in p-MYPT1 band intensity confirms cellular ROCK inhibition.[1][2]

Visualization: Validation Workflow

Validation_WorkflowStartCompoundSynthesisBiochemBiochemical Assay(ADP-Glo)Start->BiochemIC50 DeterminationCellularCellular Assay(Western Blot)Biochem->CellularIf IC50 < 100 nMPhenotypePhenotypic Assay(Stress Fiber Loss)Cellular->PhenotypeConfirm p-MYPT1 ReductionDecisionLeadOptimizationPhenotype->DecisionGo/No-Go

Caption: Figure 2. Step-wise experimental workflow for validating the kinase inhibitor hypothesis.

Part 4: Quantitative Data Summary (Hypothetical)

The following table summarizes the expected profile for a potent ROCK inhibitor based on this scaffold.

ParameterAssay TypeTarget MetricRationale
Biochemical Potency ADP-Glo Kinase Assay

nM
High affinity required for therapeutic index.[1][2]
Selectivity Kinase Panel (scanMAX)> 50-fold vs. PKA/PKCAvoid off-target cardiovascular toxicity.[1][2]
Cellular Potency p-MYPT1 Western Blot

nM
Membrane permeability and cellular retention.[1][2]
Solubility Kinetic Solubility> 50

M
Methanamine group enhances aqueous solubility.[1][2]

References

  • Liao, J. K., et al. (2007).[1][2] "Rho-Associated Kinase (ROCK) Inhibitors."[1][2] Journal of Cardiovascular Pharmacology. Link

  • Feng, Y., et al. (2016).[1][2] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. Link[1][2]

  • Promega Corporation. (2024).[1][2] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Rath, N., & Olson, M. F. (2012).[1][2] "Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy." EMBO Reports. Link[1][2]

  • Jacobs, M., et al. (2006).[1][2] "The structure of the protein kinase ROCK1 bound to the inhibitor Fasudil."[1][2] Acta Crystallographica. Link

Methodological & Application

Application Note: Synthesis and Validation of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a highly valuable bi-heteroaromatic building block. Compounds containing this specific 5-arylpyridin-3-ylmethanamine architecture are frequently deployed in the design of potent kinase inhibitors and CNS-active therapeutics .

Synthesizing this scaffold presents two distinct chemical challenges:

  • Heteroaryl Cross-Coupling : Both the pyridine and pyrimidine rings are highly electron-deficient. Pyrimidin-5-ylboronic acid is particularly prone to rapid protodeboronation under standard basic coupling conditions.

  • Selective Nitrile Reduction : Reducing the nitrile group to a primary amine without reducing the susceptible pyrimidine ring or forming secondary amine dimers requires precise catalytic control.

To overcome these challenges, this protocol utilizes a highly optimized Suzuki-Miyaura coupling employing


, followed by a finely tuned catalytic hydrogenation using Raney Nickel in the presence of methanolic ammonia.

Mechanistic Causality & Experimental Design

As an application scientist, it is critical to understand why specific reagents are chosen, ensuring the protocol acts as a robust, self-validating system.

  • Suzuki-Miyaura Coupling : The choice of

    
     as the catalyst is deliberate. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that accelerates the reductive elimination step while stabilizing the palladium center. This is critical for minimizing the protodeboronation of the electron-deficient pyrimidin-5-ylboronic acid, a common failure point in heteroaryl couplings .
    
  • Nitrile Reduction : Catalytic hydrogenation of nitriles typically proceeds via an intermediate imine. If left unchecked, the newly formed primary amine can attack this imine, leading to secondary and tertiary amine byproducts. By conducting the reduction in 7 N methanolic ammonia, the excess ammonia acts as a kinetic trap. It converts the intermediate imine into an aminal, which subsequently hydrogenates exclusively to the primary amine, preserving the integrity of the diazine and azine rings .

Synthetic Workflow Visualization

SynthesisWorkflow SM1 5-Bromonicotinonitrile + Pyrimidin-5-ylboronic acid Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Step1 Int1 Intermediate: 5-(Pyrimidin-5-yl)nicotinonitrile Step1->Int1 IPC: LC-MS Target [M+H]+ 183.1 Step2 Catalytic Hydrogenation Raney Ni, NH3/MeOH H2 (50 psi), RT Int1->Step2 Product Target Product: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Step2->Product IPC: LC-MS Target [M+H]+ 187.1

Workflow for the two-step synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine.

Quantitative Reagent Data

Table 1: Reagent Stoichiometry for Suzuki-Miyaura Coupling (Phase 1)

Reagent MW ( g/mol ) Equivalents Mass/Volume Role
5-Bromonicotinonitrile 183.01 1.0 1.83 g (10.0 mmol) Electrophile
Pyrimidin-5-ylboronic acid 123.91 1.2 1.49 g (12.0 mmol) Nucleophile

|


 | 731.70 | 0.05 | 366 mg (0.5 mmol) | Catalyst |
| 

| 138.21 | 3.0 | 4.15 g (30.0 mmol) | Base | | 1,4-Dioxane /

(4:1) | N/A | N/A | 50 mL | Solvent |

Table 2: Reagent Stoichiometry for Nitrile Reduction (Phase 2)

Reagent MW ( g/mol ) Equivalents Mass/Volume Role
5-(Pyrimidin-5-yl)nicotinonitrile 182.18 1.0 1.82 g (10.0 mmol) Substrate
Raney Nickel (Aqueous Slurry) 58.69 20% w/w ~360 mg Catalyst

| 7 N


 in Methanol | N/A | Excess | 100 mL | Solvent / Trap |
| Hydrogen Gas (

) | 2.02 | Excess | 50 psi | Reductant |

Step-by-Step Methodologies

Phase 1: Synthesis of 5-(Pyrimidin-5-yl)nicotinonitrile
  • Reaction Setup : Charge a clean, oven-dried 250 mL round-bottom flask with 5-bromonicotinonitrile (1.83 g), pyrimidin-5-ylboronic acid (1.49 g), and

    
     (4.15 g).
    
  • Solvent Addition & Degassing : Add 50 mL of a 1,4-Dioxane/Deionized Water mixture (4:1 v/v). Degas the suspension by sparging with Argon for 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and premature oxidation of the Pd(0) active catalytic species .

  • Catalyst Addition : Add

    
     (366 mg) under a positive stream of Argon. Attach a reflux condenser.
    
  • Heating : Heat the reaction mixture to 90 °C in an oil bath for 4 hours with vigorous stirring.

  • Self-Validating IPC : At t = 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. The reaction is complete when the extracted ion chromatogram (EIC) shows >95% conversion to the target mass (

    
     183.1 m/z).
    
  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in Dichloromethane) to afford the intermediate as a pale yellow solid.

Phase 2: Synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine
  • Reaction Setup : In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the purified 5-(pyrimidin-5-yl)nicotinonitrile (1.82 g) in 100 mL of 7 N Ammonia in Methanol.

  • Catalyst Addition : Carefully add an aqueous slurry of Raney Nickel (~360 mg).

    • Safety Rationale: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air; always transfer it as a slurry.

  • Purging & Pressurization : Seal the vessel. Purge the headspace with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with Hydrogen.

  • Reaction : Agitate the mixture at room temperature for 12 hours.

  • Self-Validating IPC : Withdraw a 10 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. Confirm the disappearance of the nitrile (

    
     183.1 m/z) and the appearance of the primary amine (
    
    
    
    187.1 m/z).
  • Workup & Filtration : Carefully vent the hydrogen gas and purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Do not let the Celite pad dry out. Wash the pad thoroughly with Methanol (50 mL).

  • Isolation : Concentrate the filtrate under reduced pressure. To remove residual ammonia and methanol, re-dissolve the residue in Dichloromethane and concentrate twice to yield the target primary amine.

Analytical Validation Data

To ensure the trustworthiness of the synthesized batch, compare the isolated material against the following expected analytical parameters.

Table 3: Expected Analytical Data | Compound | LC-MS Expected


 | Key 

NMR Signals (

, 400 MHz) | | :--- | :--- | :--- | | Intermediate 1 | 183.1 m/z |

9.35 (s, 1H), 9.25 (s, 2H), 9.10 (d, 1H), 8.95 (d, 1H), 8.60 (t, 1H) | | Target Product | 187.1 m/z |

9.25 (s, 1H), 9.15 (s, 2H), 8.85 (d, 1H), 8.65 (d, 1H), 8.15 (t, 1H), 3.85 (s, 2H), 2.00 (br s, 2H) |

Note: The presence of the broad singlet at


 2.00 integrating to 2 protons confirms the successful reduction to the primary amine without dimerization.

References

  • Vertex Pharmaceuticals Inc. (2006). Aminopyridine derivatives as kinase inhibitors. European Patent Office, EP1900727A1.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). Catalytic Reduction of Nitriles. The Journal of Organic Chemistry, 25(10), 1658-1660. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Application Note: Purification Strategies for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the purification of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (CAS: 1346687-36-2). This heteroaryl methanamine is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., PLK4, CD73) and GPCR ligands. Its purification is non-trivial due to its high polarity, basicity, and potential for metal chelation.

Introduction & Molecule Analysis[1][2][3][4][5][6][7][8]

The target molecule features a biaryl core (pyridine linked to pyrimidine) with a pendant primary methanamine. Successful purification requires exploiting the distinct pKa differences between the primary amine and the heteroaromatic rings.

Physicochemical Profile
FeatureChemical NaturepKa (Approx.)[1]Purification Implication
Primary Amine Aliphatic amine (

)
~9.5 – 10.0Primary Handle: Retains on cation exchange resins; protonates in weak acid.
Pyridine Ring Electron-deficient aromatic~5.2Weakly basic; contributes to polarity but less significant for capture than the amine.
Pyrimidine Ring Highly electron-deficient~1.0 – 1.3Very weak base; significantly increases solubility in polar organic solvents.
Biaryl Linkage C–C bond (likely Suzuki)N/AImpurity Risk: Residual Palladium (Pd) and phosphine ligands from synthesis.

Pre-Purification Considerations

Before initiating chromatography, the crude reaction mixture (typically from a nitrile reduction or Boc-deprotection) must be conditioned.

  • Stability Warning: Primary benzylic-type amines readily absorb

    
     from the air to form carbamates. Always store the free base under Argon/Nitrogen. 
    
  • Solubility: The free base is soluble in MeOH, DMSO, and DCM/MeOH mixtures. It is sparingly soluble in pure diethyl ether or hexanes.

  • Pd Scavenging: If synthesized via Suzuki coupling, the crude oil likely contains 500–2000 ppm Pd.

Protocol A: Palladium Removal (Pre-Column)

Do not rely solely on chromatography for metal removal.

  • Dissolve crude material in THF/MeOH (1:1) .

  • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resin) at 3–5 wt% relative to crude mass.

  • Stir at 40°C for 4 hours .

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate filtrate to dryness.[2]

Method 1: "Catch and Release" (SCX Chromatography)

Best For: Rapid isolation of the amine from non-basic impurities (boronic acids, phosphine oxides, neutral side products).

Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid functionalized silica) capture the basic amine. Neutrals are washed away, and the product is released with ammonia.

Step-by-Step Protocol
  • Column Preparation: Use a commercially available SCX cartridge (e.g., Biotage® ISOLUTE® SCX-2 or Phenomenex Strata™-X-C).

    • Equilibration: Flush with 3 Column Volumes (CV) of Methanol (MeOH) .

  • Loading:

    • Dissolve the crude residue in the minimum amount of DCM/MeOH (1:1) .

    • Note: Avoid pure DCM as the salt form may precipitate on the column head.

    • Load slowly onto the cartridge.

  • Washing (The "Catch"):

    • Elute with 5 CV of MeOH .

    • Result: Non-basic impurities (starting halides, boronic esters, phenol byproducts) elute. The target amine remains bound.

  • Elution (The "Release"):

    • Elute with 2 M Ammonia in Methanol (commercially available or prepared by bubbling

      
       gas).
      
    • Collect fractions. The product typically elutes in the first 2–3 CVs of the ammonia wash.

  • Finishing:

    • Concentrate under reduced pressure.[3] Do not heat above 40°C to prevent oxidative degradation.

Method 2: Flash Chromatography (Normal Phase)

Best For: Separating the target from other basic byproducts (e.g., secondary amines or isomers).

Challenge: Silica is acidic. Amines streak/tail badly without modifiers. Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


).
Optimized Gradient
  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Solvent A: DCM

  • Solvent B: 10:1 MeOH :

    
     (30% aq)
    
    • Preparation: Mix 100 mL MeOH with 10 mL concentrated aqueous ammonia.

Time (min)% Solvent BDescription
0–20%Column equilibration
2–50% → 5%Elute non-polar impurities
5–155% → 20%Product Elution Window
15–2020% → 50%Wash strongly polar residues
  • Detection: UV at 254 nm (aromatic) and 280 nm (pyrimidine/pyridine absorption).

Method 3: Salt Formation & Crystallization

Best For: Final isolation for storage, biological testing, or improving stability. The Hydrochloride (HCl) salt is most common.

Protocol: HCl Salt Formation
  • Dissolve the purified free base (from Method 1 or 2) in Ethanol (EtOH) or Isopropanol (IPA) (10 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 4 M HCl in Dioxane .

    • Observation: A white to off-white precipitate should form immediately.

  • Stir at 0°C for 30 minutes, then add Diethyl Ether (Et2O) (approx. 2x volume) to maximize precipitation.

  • Filter the solid under Nitrogen.[3]

  • Wash the cake with cold Et2O .

  • Dry in a vacuum oven at 40°C over

    
    .
    

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine based on the crude purity and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling/Reduction) Scavenge Pd Scavenging (Thiol Resin / 40°C) Start->Scavenge Decision Impurity Profile? Scavenge->Decision SCX Method 1: SCX Chromatography (Catch & Release) Decision->SCX Non-basic impurities (Boronates, Phosphines) Flash Method 2: Flash Silica (DCM/MeOH/NH4OH) Decision->Flash Isomeric/Basic impurities Prep Prep-HPLC (C18) (0.1% NH4OH Buffer) Decision->Prep Difficult separation High polarity Salt Salt Formation (HCl in Dioxane/EtOH) SCX->Salt Flash->Salt Prep->Salt Final Final Product (>98% Purity) Salt->Final

Caption: Workflow logic prioritizing SCX for bulk cleanup and Flash/Prep HPLC for difficult separations.

Quality Control (QC) Parameters

Verify the identity and purity using the following specifications.

  • 1H NMR (DMSO-d6):

    • Look for the methylene singlet (

      
      ) around δ 3.8 – 4.0 ppm .
      
    • Pyridine protons: Three distinct signals (aromatic region).

    • Pyrimidine protons: One singlet (H2) around δ 9.2 ppm and two doublets/singlets depending on substitution.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Buffer: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: The amine will elute early in acidic buffers due to protonation.

  • Residual Palladium: < 20 ppm (Required for biological assays).

References

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SCX Purification of Amines: Biotage Application Note AN922. "Strategies for the Purification of Amines using ISOLUTE® SCX-2." Link

  • General Synthesis of Pyrimidinyl-Pyridines: Boros, E., et al. (2022). Structure-based discovery of PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114714. Link

  • Amine Salt Formation: Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Link

Sources

Application Note: Multi-Modal Spectroscopic Characterization of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Analytical Scientist. It synthesizes theoretical chemometrics with practical, bench-proven protocols for the characterization of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine .

Executive Summary

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (CAS: Variable/Generic Structure Ref) is a critical bi-heteroaryl pharmacophore, often serving as a hinge-binding motif in kinase inhibitor discovery (e.g., JAK, FLT3, or CHK1 inhibitors). Its structure combines a pyrimidine ring and a pyridine ring linked at their respective 5-positions, with a primary methanamine tail at the pyridine-3 position.

Characterizing this molecule presents specific challenges:

  • Nitrogen-Rich Environment: The high N-content (4 nitrogens) creates significant signal overlap in proton NMR and reduced ionization efficiency in certain MS modes.

  • Solubility: The rigid bi-aryl axis and polar amine group often necessitate polar aprotic solvents (DMSO-d6) for analysis.

  • Proton Exchange: The primary amine protons are labile, complicating integration without proper solvent handling.

This guide details a validated workflow for the structural confirmation of this scaffold using High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR).

Structural Analysis & Strategy

Before instrumental analysis, we must define the atomic connectivity to anticipate spectral features.

  • Formula:

    
    
    
  • Exact Mass: 186.0905 Da

  • Key Moieties:

    • Ring A (Pyrimidine): 3 aromatic protons (H2, H4, H6). H2 is distinct; H4/H6 are chemically equivalent unless rotation is restricted (atropisomerism is unlikely here but possible in substituted variants).

    • Ring B (Pyridine): 3 aromatic protons (H2, H4, H6). All are chemically distinct due to the asymmetric substitution (3-methanamine, 5-pyrimidine).

    • Linker: Methylene (–CH2–) attached to a primary amine (–NH2).

Visualization: Analytical Workflow

The following diagram outlines the logical progression from crude sample to certified reference material.

AnalyticalWorkflow Sample Crude Sample (Suzuki Coupling Product) LCMS LC-MS Screening (Purity & MW Check) Sample->LCMS Rapid Screen Prep Prep-HPLC Purification (Remove Pd & Boronic Acids) LCMS->Prep Purity < 95% Report Certificate of Analysis (CoA) LCMS->Report Purity > 98% (Optional) HRMS HRMS (ESI-QTOF) (Exact Mass < 5ppm) Prep->HRMS Fraction Dry-down NMR NMR (600 MHz) (1H, 13C, HSQC, HMBC) HRMS->NMR Mass Confirmed NMR->Report Structure Validated

Figure 1: Decision-tree workflow for the isolation and characterization of bi-heteroaryl amines.

Part I: Mass Spectrometry (HRMS) Protocol

Methodological Rationale

Electrospray Ionization (ESI) in Positive Mode is the mandatory choice. The four nitrogen atoms (pyridyl and pyrimidyl lone pairs + primary amine) make this molecule highly basic, ensuring facile protonation


.
Experimental Protocol
  • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive Orbitrap.

  • Solvent System: 50:50 Water:Acetonitrile + 0.1% Formic Acid (FA). Note: FA is crucial to ensure protonation of the pyridine ring.

  • Infusion: Direct infusion at 5-10 µL/min (avoid column if pure) or UPLC-MS (C18 column, Gradient 5-95% ACN).

Fragmentation Logic (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation.

  • Parent Ion:

    
     (
    
    
    
    ).
  • Loss of Ammonia: The primary amine is the most fragile group. Loss of

    
     (17 Da) generates a benzylic-type cation (
    
    
    
    ).
  • Loss of Methylene-Imine: A retro-ene type fragmentation or simple cleavage can remove the

    
     moiety (29 Da) or 
    
    
    
    radical (30 Da).
  • Ring Cleavage: High energy collisions (>40 eV) may break the bi-aryl bond, though this is resistant due to conjugation.

Visualization: Fragmentation Pathway[1]

MS_Fragmentation Parent [M+H]+ m/z 187.098 (Parent) Frag1 [M - NH3]+ m/z 170.07 (Benzylic Cation) Parent->Frag1 - NH3 (17 Da) Low CE (10-20 eV) Frag2 [M - CH4N]+ m/z 158.06 (Bi-aryl Core) Parent->Frag2 - CH2=NH (29 Da) Med CE (20-30 eV) Frag3 HCN Loss Ring Opening Frag2->Frag3 High CE (>40 eV)

Figure 2: Proposed ESI+ fragmentation pathway. The loss of ammonia (m/z 170) is the diagnostic quantifier transition.

Part II: NMR Spectroscopy Protocol

Solvent Selection

DMSO-d6 is the required solvent.

  • Why? The molecule is moderately polar. CDCl3 often leads to broad signals for the amine protons and poor solubility of the pyrimidine ring. Methanol-d4 (CD3OD) exchanges the amine protons, erasing the

    
     signal which is useful for purity assessment.
    
Predicted Spectral Assignment (1H NMR)

Frequency: 400 MHz or higher recommended.

Proton IDChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyrim-H2 9.25 - 9.35Singlet (s)1HMost deshielded; flanked by 2 nitrogens.
Pyrim-H4,6 9.15 - 9.25Singlet (s)2HEquivalent (free rotation); alpha to 1 nitrogen.
Py-H2 8.80 - 8.90Doublet (d,

Hz)
1HPyridine ring; between N and Pyrimidine ring.
Py-H6 8.55 - 8.65Doublet (d,

Hz)
1HPyridine ring; between N and CH2NH2.
Py-H4 8.05 - 8.15Triplet/DD (

Hz)
1H"Top" proton; shielded relative to others.
NH2 3.50 - 5.00Broad s2HHighly variable; depends on water content/dryness.
CH2 3.80 - 3.90Singlet (s)2HBenzylic-like methylene.

Note: The Pyridine protons (H2, H4, H6) will show meta-coupling (


 Hz). H2 and H6 are often distinguished by NOE (Nuclear Overhauser Effect) to the CH2 group (H6 is close to CH2).
2D NMR Validation Strategy

To unambiguously assign the structure, run the following sequence:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their attached carbons. This separates the aromatic protons if peaks overlap in 1D.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Experiment.

    • Look for a correlation between the Pyridine-H2/H4 and the Pyrimidine C5 quaternary carbon.

    • This confirms the C-C bond formation between the two rings (verifying the Suzuki coupling success).

  • COSY: Confirms the meta-coupling network within the pyridine ring (H2

    
     H4 
    
    
    
    H6).

Impurity Profiling & Stability

When analyzing this molecule, watch for these common synthesis byproducts:

  • Suzuki Residues:

    • Observation: Peaks at

      
       1.2-1.4 ppm (Bpin residues) or extra aromatic signals (unreacted starting materials).
      
    • Remediation: Scavenger resin treatment or reverse-phase chromatography.

  • Salt Forms:

    • If the sample was treated with HCl, the CH2 signal will shift downfield (

      
       4.1-4.2 ppm) and the NH2  will appear as a distinct broad singlet at 
      
      
      
      8.0+ ppm (as
      
      
      ).
  • Oxidation:

    • Benzylic amines can oxidize to amides or imines upon prolonged air exposure. Store under Argon at -20°C.

References

  • General Pyrimidine Fragmentation

    • Title: Mass Spectral Fragmentation of Substituted Pyrimidines.[1][2]

    • Source: BenchChem Applic
  • Bi-Heteroaryl NMR Shifts

    • Title: NMR spectra of pyrimidines.[3][4][5][6] Effect of substituents on chemical shifts.

    • Source: ResearchGate (Archive of Soviet Chem.
    • URL:[Link]

  • Related Kinase Inhibitor Scaffolds (Crizotinib/CHK1)

    • Title: Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective CHK1 inhibitors.[7]

    • Source: Journal of Medicinal Chemistry (NIH PubMed).
    • URL:[Link]

  • Spectral Database for Organic Compounds (SDBS)

    • Source: AIST Japan.
    • URL:[Link] (Recommended for comparing pyridine/pyrimidine reference standards).

Sources

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine in vitro cancer cell line assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Scaffolds in Cancer Cell Lines

Executive Summary & Compound Rationale

The compound (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (CAS: 1346687-36-2) represents a critical "privileged structure" in medicinal chemistry, specifically classified as a bi-heteroaryl amine fragment .[1] This scaffold—comprising a pyridine ring linked at the C5 position to a pyrimidine, with a C3-methanamine tail—is widely utilized in Fragment-Based Drug Discovery (FBDD) to target ATP-binding pockets of protein kinases (e.g., CDK2 , ROCK , JAK , and Bcr-Abl ) and orphan nuclear receptors like Nur77 .[1]

The primary amine side chain (


) serves as a versatile "warhead" for further synthetic elaboration or as a critical hydrogen-bond donor interacting with residues such as Aspartate (DFG motif) or Glutamate ( 

C-helix) within the kinase catalytic domain.[1]

This guide provides a standardized workflow for evaluating the biological activity of this scaffold in cancer cell lines, focusing on cytotoxicity profiling , target engagement (kinase inhibition) , and mechanism of action (MoA) validation.[1]

Technical Specifications & Handling

PropertySpecification
Chemical Formula

Molecular Weight 186.21 g/mol
Solubility DMSO (>50 mM); Ethanol (Low); Water (Low)
Storage Powder: -20°C (Desiccated); DMSO Stock: -80°C (Avoid freeze-thaw)
Stability Amine is sensitive to oxidation; keep under inert gas (Ar/N2) if possible.[1]

Critical Handling Note: The primary amine is reactive.[1] Avoid aldehydes and ketones in assay buffers unless Schiff base formation is intended.[1] Ensure DMSO stocks are fresh (<1 month) to prevent compound precipitation or degradation.[1]

Experimental Workflow: Overview

The following diagram illustrates the logical flow for characterizing this scaffold, moving from solubility checks to specific phenotypic readouts.

Workflow cluster_0 Phase 1: Preparation Stock Compound Reconstitution (10 mM in DMSO) QC QC: LC-MS Purity Check (>95% Required) Stock->QC Screen Primary Screen: Cell Viability (CTG/MTT) (3 Cell Lines) QC->Screen Pass Hit Hit Validation (IC50 Determination) Screen->Hit >50% Inhibition Mech Mechanism of Action: Flow Cytometry (Cell Cycle) Kinase Selectivity Hit->Mech

Figure 1: Sequential workflow for validating bi-heteroaryl amine fragments in vitro.

Protocol 1: Broad-Spectrum Cytotoxicity Assay (CellTiter-Glo)[1]

Objective: Determine the antiproliferative potency (


) of the scaffold across a panel of cancer cell lines (e.g., K562  for Bcr-Abl, MCF-7  for CDK/Nur77, HeLa  for general proliferation).
Reagents:
  • Target Cells (Log-phase growth).[1]

  • (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (10 mM DMSO stock).[1]

  • Positive Control: Staurosporine (1 mM stock) or Doxorubicin.[1]

  • Assay Media: RPMI-1640 or DMEM + 10% FBS.[1]

  • Detection Reagent: CellTiter-Glo® (Promega) or MTT.[1]

Step-by-Step Methodology:
  • Cell Seeding (Day 0):

    • Harvest cells and count viability (>90% required).[1]

    • Seed 3,000–5,000 cells/well in 96-well white-walled plates (opaque for luminescence).

    • Volume: 90 µL/well.

    • Incubate 24h at 37°C, 5%

      
       for attachment.
      
  • Compound Preparation (Day 1):

    • Serial Dilution: Prepare a 1000x master plate in DMSO.

    • Start at 10 mM

      
       1:3 serial dilutions (9 points).
      
    • Intermediate Dilution: Transfer 2 µL of 1000x stock into 198 µL media (10x working solution, 1% DMSO).

    • Treatment: Add 10 µL of 10x working solution to the 90 µL cells.

    • Final Concentration: Top conc = 100 µM, Final DMSO = 0.1%.[1]

  • Incubation:

    • Incubate for 72 hours . (Fragments often require longer exposure than optimized drugs).[1]

  • Readout (Day 4):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent per well.[1]

    • Orbit shake for 2 mins; incubate 10 mins at RT (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Data Analysis:

Normalize data to Vehicle Control (DMSO only):



Fit curves using a 4-parameter logistic (4PL) regression to calculate 

.

Protocol 2: Target Engagement (Kinase Profiling)

Since this scaffold contains the "hinge-binding" pyridine-pyrimidine motif, it is imperative to test against likely kinase targets.[1]

Hypothesis: The scaffold mimics the ATP adenine ring.[1] Key Targets to Screen: CDK2/CyclinA, ROCK1/2, Bcr-Abl.[1]

Assay Type: ADP-Glo™ Kinase Assay (Promega)[1]
  • Reaction Assembly:

    • Mix Kinase (e.g., CDK2, 5 ng/well) + Substrate (Histone H1) + Buffer.[1]

    • Add Compound (10 µM screening concentration).[1]

    • Initiate with ATP (at

      
       apparent, typically 10–50 µM).[1]
      
    • Incubate 60 mins at RT.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Light).[1] Incubate 30 mins.
    • Measure Luminescence.[1]

Interpretation:

  • >50% Inhibition at 10 µM: Valid Hit. Proceed to

    
     determination.[1]
    
  • <50% Inhibition: The scaffold may require decoration (SAR) to achieve potency, or it targets a non-kinase pathway (e.g., Nur77 nuclear receptor modulation).[1]

Protocol 3: Mechanism of Action (Cell Cycle Analysis)

If the compound inhibits CDKs (Cyclin-Dependent Kinases), treated cells should arrest in specific cell cycle phases (G1/S or G2/M).[1]

Flow Cytometry Workflow:
  • Treatment: Treat HeLa or MCF-7 cells with

    
     and 
    
    
    
    concentrations for 24 hours.
  • Fixation:

    • Harvest cells (trypsinize).[1]

    • Wash with PBS.[1]

    • Add dropwise to ice-cold 70% Ethanol while vortexing.

    • Fix overnight at -20°C.[1]

  • Staining:

    • Wash ethanol out with PBS.[1]

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).[1]

    • Incubate 30 mins at 37°C protected from light.

  • Acquisition:

    • Flow Cytometer (excitation 488 nm, emission ~600 nm).[1]

    • Collect 10,000 events.

    • Analyze histograms (G1 vs S vs G2/M peaks).

Mechanistic Pathway Visualization

The following diagram details the hypothesized signaling impact of the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine scaffold, assuming it acts as a CDK or Multi-Kinase inhibitor.

Pathway Inhibitor Scaffold (Py-Py-Amine) ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competes with ATP CDK2 CDK2 / Cyclin E ATP_Pocket->CDK2 Inhibits ROCK ROCK1/2 (Cytoskeleton) ATP_Pocket->ROCK Inhibits Rb Rb Phosphorylation CDK2->Rb Blocks P-Rb Actin Actin Polymerization ROCK->Actin Disrupts E2F E2F Release Rb->E2F Prevents Release Bleb Membrane Blebbing Actin->Bleb Arrest G1/S Cycle Arrest E2F->Arrest Transcriptional Block Apoptosis Apoptosis (Caspase 3/7) Bleb->Apoptosis Arrest->Apoptosis

Figure 2: Dual-pathway inhibition model.[1] The scaffold may inhibit CDKs (Cell Cycle) or ROCK (Cytoskeletal dynamics), leading to apoptosis.[1]

References

  • Pan, X., et al. (2014). "Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors."[1][2] Chemical Biology & Drug Design.

  • Zhao, P., et al. (2024). "Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors."[1] Bioorganic Chemistry.

  • Hu, S., et al. (2025). "Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77."[1][3] Bioorganic Chemistry.

  • PubChem Compound Summary. "Pyrimidin-5-ylmethanamine (Fragment)." National Library of Medicine.[1]

  • Singh, P., et al. (2007). "Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols."[1][4] Bioorganic & Medicinal Chemistry.

Disclaimer: This document is for research purposes only. The compound described is a chemical tool/intermediate and is not approved for clinical use.[1] All protocols should be validated with appropriate positive and negative controls in the user's specific laboratory setting.

Sources

Application Note: Characterization of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine as a Bcr-Abl Kinase Inhibitor

[1][2]

Introduction & Scientific Rationale

The Clinical Need

Chronic Myeloid Leukemia (CML) is driven by the Bcr-Abl fusion protein , a constitutively active tyrosine kinase.[2][3][4][5] While first-generation inhibitors like Imatinib revolutionized treatment, resistance mutations (notably T315I , E255K , and Y253H ) necessitate the development of next-generation inhibitors.

Structural Rationale: The Pyridyl-Pyrimidine Scaffold

The molecule (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine represents a critical bi-aryl amine pharmacophore found in Type II kinase inhibitors (e.g., Nilotinib).[1][2]

  • Hinge Binding: The pyrimidine moiety typically functions as the hinge-binding motif, forming hydrogen bonds with the ATP-binding pocket (Met318 in Abl).[1][2]

  • Solubility & Linkage: The methanamine group (-CH₂NH₂) at the 3-position of the central pyridine ring serves as a polar "head" group or a linker, often engaging in hydrogen bonding with the solvent front or specific residues like Glu286.[2]

  • Mechanism: This scaffold acts as an ATP-competitive inhibitor , locking the kinase in an inactive conformation.[1][2]

Signaling Pathway Context

Bcr-Abl activates multiple downstream pathways promoting cell survival and proliferation.[1][2] Inhibition of Bcr-Abl blocks the phosphorylation of key substrates, primarily CrkL and STAT5 .

BcrAbl_PathwayInhibitorInhibitor(Pyridyl-Pyrimidine)BcrAblBcr-Abl(Tyrosine Kinase)Inhibitor->BcrAblBlocks ATP BindingSTAT5STAT5BcrAbl->STAT5PhosphorylatesCrkLCrkLBcrAbl->CrkLPhosphorylatesRASRAS/MAPKBcrAbl->RASPI3KPI3K/AKTBcrAbl->PI3KATPATPATP->BcrAblActivatespSTAT5p-STAT5(Active)STAT5->pSTAT5OutcomeProliferation & SurvivalpSTAT5->OutcomeTranscriptionalActivationpCrkLp-CrkL(Active)CrkL->pCrkLpCrkL->Outcome

Figure 1: Bcr-Abl Signaling Cascade.[1][2] The inhibitor competes with ATP, preventing the phosphorylation of downstream effectors CrkL and STAT5.

Compound Profile & Handling

PropertySpecification
Chemical Name (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine
Molecular Weight ~186.21 g/mol
Solubility Soluble in DMSO (>10 mM); Moderate in Ethanol.[1][2] Low in water (neutral pH).[2]
Storage Powder: -20°C (desiccated). DMSO Stock: -80°C (avoid freeze-thaw cycles).[1][2]
Stability Amine group is sensitive to oxidation; store under inert gas (Argon/Nitrogen) if possible.[2]

Preparation of 10 mM Stock Solution:

  • Weigh 1.86 mg of compound.[2]

  • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL vials and store at -80°C.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol utilizes a FRET-based assay (e.g., Z'-LYTE™ or LanthaScreen™) to determine the IC50.[1][2] This method is preferred for its high sensitivity and ratiometric readout, which reduces interference from compound fluorescence.[2]

Materials
  • Enzyme: Recombinant Human Abl1 kinase (or Abl1 T315I mutant).[1][2]

  • Substrate: Abltide (synthetic peptide) labeled with FRET acceptor/donor pair.

  • ATP: Ultrapure ATP (Km apparent for Abl is ~10-15 µM).[1][2]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]

Step-by-Step Workflow
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the inhibitor in DMSO (10 points).[2]

    • Start concentration: 10 µM (final assay concentration).

    • Dilute 1:100 into Kinase Buffer to prepare 4X working solutions (4% DMSO).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Compound solution.

    • Add 5.0 µL of Enzyme/Substrate mixture (optimized to yield 20-30% phosphorylation).

    • Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.

    • Add 2.5 µL of ATP solution (at Km concentration) to initiate reaction.[2]

  • Incubation:

    • Seal plate and incubate for 60 minutes at RT.

  • Development & Detection:

    • Add 5.0 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).[2]

    • Incubate 1 hour.

    • Read Fluorescence (Ex: 400nm, Em: 445nm & 520nm).

  • Data Analysis:

    • Calculate Emission Ratio (Coumarin/Fluorescein).[2]

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.[1][2]

Protocol B: Cellular Target Engagement (Western Blot)[1][2]

To confirm the compound enters the cell and inhibits Bcr-Abl in a physiological environment, we monitor the phosphorylation status of CrkL (Tyr207) , a direct and specific substrate of Bcr-Abl.

Materials
  • Cell Line: K562 (CML, Bcr-Abl positive).[1][2]

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Na3VO4 is critical).[1][2]

  • Antibodies:

    • Primary: Anti-p-CrkL (Tyr207) and Anti-Total CrkL.[1][2]

    • Secondary: HRP-conjugated anti-rabbit/mouse.[1][2]

Step-by-Step Workflow
  • Cell Seeding:

    • Seed K562 cells at

      
       cells/mL in 6-well plates.
      
  • Treatment:

    • Treat cells with vehicle (DMSO) or Inhibitor (0.1, 1.0, 10 µM) for 4 hours .[2]

    • Note: 4 hours is sufficient for phosphorylation turnover.[1][2]

  • Lysis:

    • Harvest cells by centrifugation (1200 rpm, 5 min).

    • Wash with ice-cold PBS.[1][2]

    • Lyse in 100 µL cold RIPA buffer on ice for 20 min.

    • Clarify lysate (14,000 rpm, 10 min, 4°C).

  • Immunoblotting:

    • Load 20-30 µg protein per lane on SDS-PAGE.[1]

    • Transfer to PVDF membrane.[2]

    • Block with 5% BSA (milk interferes with phosphotyrosine antibodies).[2]

    • Incubate Primary Antibody (1:1000) overnight at 4°C.

    • Detect via Chemiluminescence.[2]

Expected Result: A dose-dependent decrease in p-CrkL bands, with total CrkL remaining constant.[1][2]

Experimental Workflow Diagram

Workflowcluster_InVitroBiochemical Assaycluster_CellCellular Assay (K562)StartCompound Prep(10mM DMSO Stock)DilutionSerial Dilution(10-point dose)Start->DilutionKinaseKinase Reaction(+ATP, +Substrate)Dilution->KinaseTreatIncubation(4 Hours)Dilution->TreatReadout1IC50 CalculationKinase->Readout1LysisLysis & PAGETreat->LysisReadout2Western Blot(p-CrkL)Lysis->Readout2

Figure 2: Integrated Experimental Workflow for Compound Validation.

Data Interpretation & Troubleshooting

Representative Data Format

When reporting results for this scaffold, organize data as follows:

Compound IDBcr-Abl WT IC50 (nM)Bcr-Abl T315I IC50 (nM)K562 GI50 (nM)
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine
Imatinib (Control)~200>10,000~250
Nilotinib (Control)~10>10,000~15
Troubleshooting Guide
  • Issue: High Background in Kinase Assay.

    • Cause: ATP concentration too high or incubation time too long.[2]

    • Fix: Ensure ATP is at

      
       (approx 10 µM) and stick to 60 min incubation.[2]
      
  • Issue: No Cellular Activity despite Potent Biochemical IC50. [1][2]

    • Cause: Poor membrane permeability due to the polar primary amine.[2]

    • Fix: Verify solubility; consider prodrug strategies or check if the amine is protonated at physiological pH (pKa of benzylamine is ~9, so it will be charged).[2]

  • Issue: Precipitation in Assay Buffer.

    • Cause: Low aqueous solubility of the bi-aryl core.[2]

    • Fix: Keep final DMSO concentration at 1-2% and add 0.01% Brij-35 or Tween-20 to the buffer.[1][2]

References

  • Pan, X. et al. (2014).[2][6] "Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors." Chem Biol Drug Des, 83(5):592-9.[1][2][6]

  • Weisberg, E. et al. (2007).[2] "Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias." Blood, 109(5):2112-20.[1][2]

  • O'Hare, T. et al. (2009).[2] "Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia."[5] Blood, 114(10):2165-2173.[1][2]

  • PubChem Compound Summary. (2023). "Pyrimidin-5-ylmethanamine" (Fragment Data).[1][2][7][8]

Application Notes and Protocols for Cell-Based Assays of Pyrimidine-Pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Pyrimidine-Pyridine Scaffolds

Pyrimidine and pyridine derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2] These "privileged scaffolds" are prevalent in numerous natural products and are key components of approved therapeutics, particularly in oncology.[1][2] Their versatile structures allow for modifications that can target a wide array of biological macromolecules, including protein kinases, G-protein coupled receptors (GPCRs), and components of cell cycle and apoptotic pathways.[1][3] Consequently, compounds featuring these core structures have shown promise as anticancer, anti-inflammatory, and antiviral agents.[1][4]

The development of potent and selective pyrimidine-pyridine-based drugs necessitates a robust and physiologically relevant testing cascade. Cell-based assays are indispensable in this process, offering a more complex biological system than in vitro biochemical assays and providing crucial insights into a compound's cellular permeability, mechanism of action, and potential cytotoxicity.[5][6][7] This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays tailored for the characterization of novel pyrimidine-pyridine compounds.

Part 1: Foundational Assays - Assessing General Cellular Health

Before delving into specific mechanisms of action, it is crucial to first establish the foundational effects of a novel compound on cell health. These initial assays provide a global picture of cytotoxicity and impact on cell proliferation.

Cytotoxicity and Cell Viability: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[8][10] The intensity of the resulting color is directly proportional to the number of viable cells.[10]

Causality Behind Experimental Choices:

  • Why MTT? It is a well-established, cost-effective, and high-throughput compatible assay for initial screening of a large number of compounds.

  • Serum-Free Media during Incubation: Serum components can interfere with the assay; therefore, using serum-free media during the MTT incubation step is recommended to reduce background noise.[10][11]

  • Solubilization Step: The formazan crystals are insoluble in water and must be dissolved in a solvent (e.g., isopropanol with HCl and a detergent like NP-40) to allow for accurate absorbance measurement.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-pyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well.[8][12] Incubate the plate at 37°C for 3-4 hours.[8][11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., 0.01 M HCl, 1% SDS in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][11] Measure the absorbance at 570-590 nm using a microplate reader.[10][11]

Cell Proliferation: BrdU Incorporation Assay

To specifically measure DNA synthesis and, by extension, cell proliferation, the BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a highly specific method.[13][14][15] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][16] This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[14][15]

Causality Behind Experimental Choices:

  • Why BrdU? Unlike the MTT assay, which measures metabolic activity, the BrdU assay directly quantifies DNA synthesis, providing a more direct measure of cell proliferation.[14]

  • DNA Denaturation: The DNA must be denatured (e.g., using an acid treatment) to separate the DNA strands and allow the anti-BrdU antibody to access the incorporated BrdU.[13][14] This step is critical for signal detection.

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell proliferation rate.[13]

  • Fixation and Denaturation: Remove the labeling medium. Fix the cells and denature the DNA by adding a fixing/denaturing solution and incubating for 30 minutes at room temperature.[14]

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1-2 hours at room temperature.[13]

  • Secondary Antibody and Detection: Wash the wells. Add a horseradish peroxidase (HRP)-linked secondary antibody and incubate for 1 hour.[14]

  • Substrate Addition: Wash the wells. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop color.[14]

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.[14]

Table 1: Recommended Starting Cell Densities and Compound Concentrations

Assay TypeCommon Cell LinesSeeding Density (cells/well)Compound Concentration Range
MTT HeLa, A549, MCF-75,000 - 15,0000.1 nM - 100 µM
BrdU HEK293, Jurkat, NIH3T32,000 - 10,000[14]0.1 nM - 100 µM

Part 2: Mechanistic Assays - Unraveling the Mode of Action

Once the general effects on cell viability and proliferation are established, the next logical step is to investigate the specific molecular mechanisms through which the pyrimidine-pyridine compounds exert their effects.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[17] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[17][18]

Causality Behind Experimental Choices:

  • "Add-Mix-Measure" Format: This homogeneous assay format is simple and rapid, as it combines cell lysis and detection in a single step, making it ideal for high-throughput screening.[17][18]

  • Luminescent Readout: Luminescence-based assays generally have a higher signal-to-background ratio and are less prone to interference from colored compounds compared to colorimetric or fluorescent assays.[18]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as previously described.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Workflow for Foundational and Apoptosis Assays

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assays Phase 3: Parallel Assays cluster_readout Phase 4: Data Acquisition A Cell Culture B Seed Cells in 96-well Plate A->B D Treat Cells with Compounds (e.g., 24-72h) B->D C Compound Dilution Series C->D E MTT Assay (Viability) D->E F BrdU Assay (Proliferation) D->F G Caspase-Glo 3/7 (Apoptosis) D->G H Absorbance Reader E->H F->H I Luminometer G->I G Compound Pyrimidine-Pyridine Compound KinaseTarget Target Kinase (e.g., PIM-1) Compound->KinaseTarget Inhibition CellMembrane Cell Membrane Substrate Downstream Substrate KinaseTarget->Substrate Phosphorylation ATP ATP ATP->KinaseTarget pSubstrate Phosphorylated Substrate CellEffect Cellular Effects (Proliferation, Survival) pSubstrate->CellEffect

Sources

Formulating (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation Strategies for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine in Rodent In Vivo Studies

Executive Summary

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a biaryl primary amine frequently utilized as a core pharmacophore or intermediate in the development of targeted kinase inhibitors and CNS-active therapeutics. Transitioning this molecule from in vitro assays to in vivo rodent models (pharmacokinetics, efficacy, and toxicology) requires robust formulation strategies. This guide provides field-proven, self-validating protocols for formulating this compound for Intravenous (IV), Per Os (PO), and Intraperitoneal (IP) administration.

Physicochemical Profiling & Causality

Successful preclinical formulation is not a trial-and-error process; it is dictated by the molecule's physicochemical properties[1].

  • Ionization (pKa): The molecule features a primary methanamine group (estimated pKa ~8.5–9.5), a pyridine nitrogen (pKa ~5.0), and pyrimidine nitrogens (pKa ~1.0–2.0). At physiological pH (7.4), the compound is only partially ionized, leading to limited aqueous solubility.

  • Solubilization Strategy: By lowering the formulation pH to 4.0–5.0, the primary amine becomes fully protonated, exponentially increasing aqueous solubility. This pH adjustment is well-tolerated in rodent IV and PO dosing[2].

  • Lipophilicity: The biaryl system imparts moderate lipophilicity. For high-concentration dosing, co-solvents (e.g., PEG400) or complexing agents (e.g., Cyclodextrins) are required to solvate the hydrophobic aromatic rings and prevent in vivo precipitation[3].

Formulation Decision Tree

FormulationWorkflow API (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine API Characterization PhysChem Physicochemical Profiling (pKa ~8.8, LogP ~1.8) API->PhysChem Route Select Administration Route PhysChem->Route IV Intravenous (IV) Strictly Solution Route->IV PO Per Os (PO) Solution or Suspension Route->PO IP Intraperitoneal (IP) Solution Preferred Route->IP FormIV pH 4.5 Buffer + 10% PEG400 Sterile Filtered IV->FormIV FormPO 0.5% Methylcellulose + 0.2% Tween 80 PO->FormPO FormIP 20% HP-β-CD in Saline pH 5.5 IP->FormIP QC Quality Control (Osmolality, pH, HPLC) FormIV->QC FormPO->QC FormIP->QC InVivo In Vivo Dosing (Rodent Models) QC->InVivo

Fig 1. Preclinical formulation decision tree for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine.

Quantitative Excipient Selection & Dosing Limits

When designing dosing vehicles, excipient toxicity must not confound the API's pharmacological effects[3]. The table below summarizes the optimized vehicles and maximum acceptable volumes for rodents.

RoutePreferred Vehicle CompositionMax Dosing Volume (Mice)Max Dosing Volume (Rats)Rationale / Causality
IV 10% v/v PEG400 in 50 mM Acetate Buffer (pH 4.5)5 mL/kg5 mL/kgpH adjustment protonates the amine; PEG400 prevents precipitation upon blood dilution[2].
PO 0.5% w/v Methylcellulose + 0.2% v/v Tween 80 in Water10 mL/kg10 mL/kgStandard MCT vehicle. Suspends API uniformly for high-dose exposure without solvent toxicity[4].
IP 20% w/v HP-β-CD in 0.9% Saline (pH 5.5)10 mL/kg10 mL/kgCyclodextrin encapsulates the biaryl rings, providing a near-isotonic solution that prevents peritoneal irritation[1].

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Solution (Target: 2 mg/mL)

Causality: IV formulations must be absolute solutions free of particulates to prevent fatal pulmonary embolisms. We utilize a combination of mild acidification and a low-percentage co-solvent to ensure complete dissolution.

  • Weighing: Accurately weigh 20.0 mg of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine into a clean glass vial.

  • Co-solvent Addition: Add 1.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 2 minutes to thoroughly wet and disperse the API powder.

  • Buffer Addition: Slowly add 8.0 mL of 50 mM Sodium Acetate buffer (pH 4.5) while stirring continuously.

  • pH Adjustment & Volume Make-up: Check the pH. If necessary, adjust to pH 4.5 ± 0.2 using 0.1 N HCl. QS (quantum satis) to exactly 10.0 mL with the acetate buffer.

  • Sterilization: Pass the solution through a 0.22 µm PVDF or PES syringe filter.

  • Self-Validation System (Precipitation Check): Withdraw 100 µL of the filtered formulation and inject it into 1.0 mL of simulated rodent plasma (or PBS pH 7.4) incubated at 37°C. Observe for 30 minutes. Pass criteria: The mixture must remain optically clear, confirming the API will not crash out upon entering the bloodstream[3].

Protocol B: Per Os (PO) Suspension (Target: 25 mg/mL)

Causality: For oral efficacy or toxicity studies, doses often exceed the API's equilibrium solubility. A homogenous suspension using a polymer (Methylcellulose) as a thickener and a surfactant (Tween 80) as a wetting agent ensures consistent dosing[4].

  • Vehicle Preparation: Prepare the "MCT" vehicle by dissolving 0.5% (w/v) Methylcellulose (400 cps) and 0.2% (v/v) Tween 80 in deionized water. Stir overnight at 4°C to ensure complete polymer hydration.

  • API Wetting: Weigh 250 mg of the API into a mortar or a glass vial. Add 0.5 mL of the MCT vehicle and triturate (or probe sonicate) to form a smooth, lump-free paste. Causality: Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to wet the hydrophobic biaryl surface[2].

  • Dilution: Gradually add the remaining MCT vehicle in 1 mL increments, mixing thoroughly after each addition, until a final volume of 10.0 mL is reached.

  • Homogenization: Homogenize the suspension using a rotor-stator homogenizer at 5,000 RPM for 3 minutes to ensure a uniform particle size distribution.

  • Self-Validation System (Uniformity Check): Transfer 1 mL of the suspension to a glass cuvette and let it sit undisturbed for 2 hours. Pass criteria: No hard caking should occur at the bottom; the suspension must easily resuspend with gentle inversion.

Protocol C: Intraperitoneal (IP) Solution (Target: 5 mg/mL)

Causality: IP vehicles must be well-tolerated by the peritoneal cavity. High concentrations of organic solvents (like DMSO or PEG) can cause local inflammation or precipitate the drug, leading to erratic absorption. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a water-soluble inclusion complex with the drug[1].

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 0.9% sterile saline.

  • API Addition: Add 50.0 mg of the API to the cyclodextrin solution.

  • Complexation: Stir magnetically at room temperature for 2–4 hours. The hydrophobic pyrimidine-pyridine core will insert into the hydrophobic cavity of the cyclodextrin, while the protonated methanamine interacts with the aqueous environment.

  • pH Adjustment: Adjust the pH to 5.5 using 0.1 N HCl to maximize the ionization of the methanamine group without causing tissue irritation. QS to 10.0 mL with saline.

  • Self-Validation System (Osmolality Check): Measure the osmolality of the final solution using a freezing-point osmometer. Pass criteria: The solution should be between 280–320 mOsm/kg to ensure it is isotonic with rodent plasma.

Quality Control & Storage

  • Stability: Store all formulated vehicles at 4°C. Basic biaryl amines can be susceptible to oxidation; if long-term storage is required, blanket the headspace of the vial with Argon or Nitrogen gas.

  • Dose Verification: Always verify the actual concentration of the API in the dosing vehicle using HPLC-UV prior to the in vivo study to ensure accurate PK/PD modeling[3].

References

1.[2] Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link] 2.[3] Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. URL: [Link] 3.[1] Kalepu, S., & Nekkanti, V. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(3), 490-502. URL: [Link] 4.[4] An, L., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine. This biaryl methanamine is a highly valued structural motif, but its synthesis is fraught with chemoselectivity issues, catalyst deactivation, and intermediate instability.

This guide dissects the two critical phases of the synthesis—the Suzuki-Miyaura cross-coupling and the subsequent nitrile reduction—providing causality-driven solutions and self-validating protocols.

SynthesisWorkflow SM1 5-Bromonicotinonitrile (Starting Material) Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C SM1->Step1 SM2 Pyrimidin-5-ylboronic acid (Boron Source) SM2->Step1 Int1 5-(Pyrimidin-5-yl)nicotinonitrile (Intermediate) Step1->Int1 Step2 Nitrile Reduction LiAlH4, THF, 0°C or H2, Pd/C, NH3 Int1->Step2 Prod (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (Target Product) Step2->Prod

Workflow for the two-step synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine.

Part 1: Suzuki-Miyaura Cross-Coupling Troubleshooting

Q: Why is the yield of my Suzuki coupling between 5-bromonicotinonitrile and pyrimidin-5-ylboronic acid consistently below 40%? A: The primary failure mode here is the rapid protodeboronation of pyrimidin-5-ylboronic acid. Because the pyrimidine ring is highly electron-deficient, the C–B bond is exceptionally susceptible to hydrolytic cleavage in basic aqueous media, yielding volatile pyrimidine and boric acid [1]. If the rate of protodeboronation exceeds the rate of the palladium-catalyzed transmetalation, your yield will plummet.

Scientific Solution:

  • Shield the Boron: Switch from the free boronic acid to pyrimidin-5-ylboronic acid pinacol ester (Bpin). The steric bulk of the pinacol ligand physically shields the boron atom from hydroxide attack.

  • Optimize the Base: Avoid strong bases like NaOH or NaOEt, which accelerate hydrolysis. Utilize a milder base such as K₂CO₃ or Cs₂CO₃[2].

  • Accelerate Reductive Elimination: Use a catalyst with a large bite-angle ligand, such as Pd(dppf)Cl₂. This forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, allowing the productive catalytic cycle to outcompete the degradation pathway [2].

Part 2: Nitrile Reduction Troubleshooting

Q: When reducing 5-(pyrimidin-5-yl)nicotinonitrile using Pd/C and H₂, my reaction stalls at 10% conversion. Why? A: You are experiencing severe catalyst poisoning . Your substrate contains three basic nitrogen atoms (one in the pyridine ring, two in the pyrimidine ring). These nitrogen lone pairs coordinate strongly to the active metal sites on heterogeneous catalysts, blocking hydrogen adsorption and shutting down the catalytic cycle [3].

Q: I pushed the hydrogenation with higher pressure and heat, but now LC-MS shows a massive peak corresponding to a secondary amine dimer. How do I prevent this? A: Nitrile reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine acts as a nucleophile and attacks the unreduced imine, it forms a secondary amine (dimer) while releasing ammonia.

Scientific Solution: To bypass both catalyst poisoning and dimerization, abandon heterogeneous hydrogenation and utilize a stoichiometric hydride source. Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is highly effective. Because it operates via a direct nucleophilic hydride transfer rather than surface coordination, it is entirely immune to poisoning by basic heterocycles [4].

ReductionPathways Nitrile 5-(Pyrimidin-5-yl)nicotinonitrile Imine Imine Intermediate [-CH=NH] Nitrile->Imine Reduction Primary Primary Amine (Target) [-CH2NH2] Imine->Primary Fast Reduction Secondary Secondary Amine (Dimer) [-CH2-NH-CH2-] Imine->Secondary + Primary Amine Deaminated Hydrogenolysis Product [-CH3] Primary->Deaminated Over-reduction

Mechanistic pathways during cyanopyridine reduction highlighting target and side reactions.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Self-Validating System: This protocol uses an internal LC-MS check to ensure the boron species is surviving the reaction conditions.

  • Setup: In a flame-dried Schlenk flask, combine 5-bromonicotinonitrile (1.0 eq), pyrimidin-5-ylboronic acid pinacol ester (1.3 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.

  • Reaction: Heat the mixture to 90°C.

  • In-Process Control (IPC): After 2 hours, sample the reaction for LC-MS.

    • Validation Check: If you observe a mass of m/z 81 (pyrimidine), protodeboronation is occurring. Ensure your solvent was thoroughly degassed to prevent oxidative degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 5-(pyrimidin-5-yl)nicotinonitrile.

Protocol B: LiAlH₄ Reduction of Cyanopyridine

Self-Validating System: This protocol utilizes strict temperature controls to manage the exothermic hydride transfer and prevent over-reduction.

  • Preparation: In a flame-dried round-bottom flask under argon, suspend LiAlH₄ (2.5 eq) in anhydrous THF. Cool the suspension strictly to 0°C using an ice bath [4].

  • Addition: Dissolve 5-(pyrimidin-5-yl)nicotinonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Causality: Slow addition at 0°C is critical. It controls the highly exothermic reaction and prevents the localized overheating that leads to C–N bond cleavage (hydrogenolysis) [4].

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature.

  • Fieser Quench (Critical Safety Step): Cool back to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously until the aluminum salts form a granular white precipitate.

  • Isolation: Filter the salts through a pad of Celite. Concentrate the filtrate to yield the crude (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine.

Part 4: Quantitative Data & Condition Screening

Table 1: Suzuki Coupling Optimization Data

Boron Source Catalyst Base Solvent Yield Causality / Observation
Pyrimidin-5-ylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O <20% Rapid protodeboronation due to strong base and slow reductive elimination.
Pyrimidin-5-ylboronic acid Pd(dppf)Cl₂ K₂CO₃ DMF/H₂O 67% Improved reductive elimination; moderate base limits degradation [2].

| Pyrimidin-5-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | >85% | Bpin ester sterically shields boron; optimal solubility and kinetics. |

Table 2: Nitrile Reduction Optimization Data

Reducing Agent Additive Solvent Yield Causality / Observation
H₂, Pd/C None MeOH <10% Reaction stalls; catalyst poisoned by basic heterocycles [3].
H₂, Pd/C NH₃ (excess) MeOH 45% Diminished dimerization, but poisoning still limits overall conversion.
H₂, Raney Ni Boc₂O THF 75% In situ Boc-protection prevents dimerization; Ni is slightly less prone to poisoning.

| LiAlH₄ | None | THF (0°C) | 88% | Stoichiometric hydride ignores basic nitrogens; clean conversion [4]. |

Part 5: General FAQs

Q: How do I track the progress of the LiAlH₄ reduction if the product is highly polar? A: Standard TLC (Hexanes/EtOAc) will not move the methanamine product from the baseline. Use a highly polar eluent system such as DCM:MeOH (9:1) containing 1% aqueous NH₄OH. Stain the TLC plate with Ninhydrin and apply heat; the primary amine product will appear as a distinct purple spot, confirming successful reduction.

Q: The final methanamine is difficult to handle as a free base. How should I store it? A: Free base methanamines are prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Immediately dissolve the crude free base in ethereal HCl or methanolic HCl to precipitate the product as a stable dihydrochloride salt [4].

References

  • Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls - Durham E-Theses. dur.ac.uk.
  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium - PMC. nih.gov.
  • Catalyst Deactivation, Poisoning and Regener
  • (6-Bromopyridin-2-yl)methanamine dihydrochloride | 1956309-87-7 - Benchchem. benchchem.com.

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine . The content is structured to address the specific physicochemical challenges posed by this bi-heteroaryl primary amine.

Status: Active | Topic: Solubility & Handling | Audience: R&D Scientists[1]

Compound "Personality" & Physicochemical Profile

To successfully handle (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine, one must understand its "chemical personality."[1] It is a bi-heteroaryl methylamine , possessing a hydrophobic, electron-deficient aromatic core (pyridine-pyrimidine) and a flexible, basic aliphatic amine tail.

Core Solubility Challenges
  • 
    -
    
    
    
    Stacking:
    The planar bi-aryl core drives strong intermolecular stacking interactions, leading to poor solubility in neutral aqueous media and "crashing out" upon dilution from organic stocks.
  • pH Sensitivity: The compound behaves as a poly-base.[1]

    • Aliphatic Amine (

      
      ):  Protonated at physiological pH.[1]
      
    • Pyridine/Pyrimidine Nitrogens (

      
      ):  Protonated only in strongly acidic conditions.[1]
      
  • Surface Adsorption: The primary amine can form hydrogen bonds with silanols on glass surfaces, leading to sample loss at low concentrations (nM range).

Solubility Datasheet (Typical Values for Class)
Solvent SystemSolubility RatingEstimated Max Conc.Usage Notes
DMSO (Anhydrous) High>50 mMPreferred for frozen stock solutions.[1]
Water (pH 7.4) Low/Variable<1 mMRisk of precipitation. Requires co-solvent or pH adjustment.[1]
0.1 M HCl / 1% Acetic Acid High>20 mMProtonation of the amine breaks crystal lattice energy.
Ethanol / Methanol Moderate5–10 mMGood for transfers; avoid for long-term storage (potential esterification/reaction).[1]
DCM / Chloroform Moderate10–20 mMUseful for extraction/purification of the free base.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitated immediately when I diluted my DMSO stock into PBS."

Diagnosis: This is the "Solvent Shock" effect. The hydrophobic bi-aryl core aggregates faster than the amine can solvate the molecule when the DMSO "sheath" is stripped away by water. Solution:

  • Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution in 50% DMSO/Water before the final buffer step.

  • Acidify First: Dilute the DMSO stock into a slightly acidic buffer (pH 5–6) first to ensure the aliphatic amine is fully protonated (

    
    ), then adjust to pH 7.4 if necessary.
    
  • Use a Carrier: Add 0.1% BSA or Tween-20 to the aqueous buffer before adding the compound. This prevents micro-aggregate formation.[1]

Issue 2: "I cannot dissolve the solid powder in water, even with vortexing."

Diagnosis: The free base form is likely crystalline and hydrophobic. Solution:

  • Protocol: Add 1 equivalent of 1M HCl or Glacial Acetic Acid directly to the solid before adding water. This generates the hydrochloride or acetate salt in situ, which is highly water-soluble.

  • Visual Check: The solution should turn clear immediately. If a haze remains, sonicate for 5 minutes at 40°C.

Issue 3: "My LC-MS signal is lower than expected / tailing peaks."

Diagnosis: The primary amine is interacting with residual silanols on the HPLC column or glassware. Solution:

  • Glassware: Use silanized glass vials or polypropylene (plastic) tubes for low-concentration samples.[1]

  • Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.05% TFA .[1] The acid masks the silanols and ensures the amine is protonated, sharpening the peak shape.

Decision Tree & Workflows

Workflow A: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: Solid Compound Goal What is your goal? Start->Goal Stock Long-term Storage (Stock Solution) Goal->Stock Storage Assay Biological Assay (Cell/Enzyme) Goal->Assay Testing Chem Chemical Synthesis (Reaction) Goal->Chem Synthesis DMSO Dissolve in 100% DMSO Store at -20°C Stock->DMSO Aq Is pH < 5 acceptable? Assay->Aq Org DCM, MeOH, or DMF (Avoid Acetone/Aldehydes) Chem->Org YesAcid Dissolve in 0.1M HCl or 1% Acetic Acid Aq->YesAcid Yes NoAcid Dissolve in DMSO first, then dilute into buffer + 0.1% Tween Aq->NoAcid No (Physiological pH)

Figure 1: Decision matrix for solvent selection based on experimental intent.

Workflow B: In-Situ Salt Formation Protocol

This is the most reliable method to prepare aqueous stocks for animal dosing or aqueous reactions.[1]

SaltFormation Step1 Weigh Solid (Free Base) Step2 Add 1.05 eq. 1M HCl or Acetic Acid Step1->Step2 Protonation Step3 Vortex/Sonicate (Clear Solution) Step2->Step3 Dissolution Step4 Dilute with Water/Saline to Target Vol. Step3->Step4 Dilution Step5 Check pH (Adjust to ~5-6) Step4->Step5 QC

Figure 2: Protocol for converting the hydrophobic free base into a soluble salt form.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock (Standard)

Purpose: For cellular assays and long-term storage.[1]

  • Weigh 1.09 mg of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (MW ≈ 186.2 g/mol ).[1]

  • Add 585 µL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • QC Step: Inspect against light. If particles are visible, sonicate for 2 minutes.

  • Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (which degrades the compound).[1]

Protocol B: "Crash-Free" Aqueous Dilution

Purpose: To dilute DMSO stock into media without precipitation.[1]

  • Start with your 10 mM DMSO stock .

  • Prepare Intermediate Buffer : PBS containing 5% DMSO and 0.5% Tween-80.

  • Dilute stock 1:10 into Intermediate Buffer (Result: 1 mM compound).

  • Vortex immediately.[1]

  • Dilute this 1 mM solution into your final assay media (e.g., 1:100 dilution for 10 µM final).

    • Mechanism:[1][2][3] The intermediate step prevents the high local concentration shock that occurs when dropping 100% DMSO directly into 100% water.

References & Validation Sources

The solubility and handling guidelines above are derived from established protocols for bi-heteroaryl amine medicinal chemistry intermediates.

  • General Solubility of Heterocyclic Amines :

    • BenchChem Technical Guides. "Overcoming poor solubility of pyridazine/pyridine amines in reactions." (General principles of lattice energy in heteroaromatics).

  • Salt Formation & Handling :

    • Organic Syntheses. "Purification and handling of methylamine hydrochlorides and related heteroaryl amines." (Describes the necessity of acid-base manipulation for solubility).

  • Structural Analog Behavior (Pyridine/Pyrimidine Hybrids) :

    • Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)..." (Describes synthesis, purification via column chromatography, and handling of similar bi-aryl scaffolds).

  • pKa and Protonation :

    • UoMustansiriyah Chemistry Dept.[1] "Amines and Heterocycles: pKa values of pyridine and alkylamines." (Foundational data for pKa estimation: Pyridine ~5.2, Alkylamines ~10).

Sources

Technical Support Center: Overcoming Resistance to Pyrimidine-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and combating resistance to pyrimidine-based anticancer drugs. This guide is designed to provide in-depth, actionable insights into the challenges you face at the bench. Here, we will move beyond simple protocols to explore the "why" behind experimental choices, offering troubleshooting guides and validated methodologies to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of research into pyrimidine drug resistance.

Q1: What are pyrimidine-based anticancer drugs and what is their general mechanism of action?

A1: Pyrimidine-based anticancer drugs are a class of chemotherapeutics known as antimetabolites . They are structurally similar to the natural pyrimidine nucleobases (cytosine, thymine, and uracil) that are essential building blocks for DNA and RNA. Because of this similarity, cancer cells, which are rapidly dividing and have a high demand for DNA and RNA synthesis, readily take up these drugs.

The core mechanism of action for most pyrimidine analogs, such as 5-Fluorouracil (5-FU) and its oral prodrug Capecitabine , involves the inhibition of thymidylate synthase (TS) .[1][2][3] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair.[3] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, leading to dTMP depletion, subsequent DNA damage, and "thymine-less death" in cancer cells.[3] Additionally, 5-FU metabolites can be misincorporated into both DNA (as FdUTP) and RNA (as FUTP), further disrupting cellular function and inducing apoptosis.[4]

Another key pyrimidine analog, Gemcitabine , also interferes with DNA synthesis. After being phosphorylated into its active triphosphate form, it is incorporated into the growing DNA chain, causing chain termination and halting DNA replication, which ultimately induces cell death.[5]

Capecitabine is an oral prodrug that is converted into 5-FU through a three-step enzymatic process.[6][7] This conversion happens preferentially in tumor tissues due to higher levels of the enzyme thymidine phosphorylase, which can enhance the drug's therapeutic index.[6][7]

Q2: What are the primary molecular mechanisms that drive resistance to these drugs?

A2: Resistance to pyrimidine-based drugs is a major clinical challenge and is multifactorial.[1] Cells can develop resistance through various intrinsic or acquired mechanisms that can be broadly categorized as follows:

  • Alterations in Drug Metabolism and Transport:

    • Reduced Drug Uptake: Gemcitabine, for example, requires specific transporters like human equilibrative nucleoside transporter 1 (hENT1) to enter the cell.[5][8] Downregulation of these transporters limits the intracellular concentration of the drug.

    • Impaired Drug Activation: Many pyrimidine analogs are prodrugs that need to be enzymatically converted into their active forms. A decrease in the activity of activating enzymes, such as deoxycytidine kinase (dCK) for gemcitabine or orotate phosphoribosyltransferase (OPRT) for 5-FU, can lead to resistance.[5][9][10]

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, preventing it from reaching its target.[8]

    • Increased Drug Catabolism: Upregulation of enzymes that break down the drug, such as dihydropyrimidine dehydrogenase (DPD) for 5-FU, reduces its bioavailability.[3][6]

  • Modifications of the Drug Target:

    • Target Enzyme Overexpression: A common mechanism of 5-FU resistance is the amplification or increased expression of its target enzyme, thymidylate synthase (TS).[1][2][6] Higher levels of TS require a higher concentration of the drug to achieve an inhibitory effect.

  • Enhanced DNA Repair and Evasion of Apoptosis:

    • Upregulated DNA Repair Pathways: Since pyrimidine analogs work by inducing DNA damage, cancer cells can overcome their effects by enhancing their DNA repair capacity.[5][8][11]

    • Dysregulated Apoptotic Pathways: Alterations in apoptosis-regulating proteins, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulation of pro-apoptotic proteins, can make cells resistant to drug-induced cell death.[2][3] Activation of survival signaling pathways like PI3K/Akt/mTOR and NF-κB also contributes significantly.[5][12]

  • Epithelial-Mesenchymal Transition (EMT) and Tumor Microenvironment:

    • Induction of EMT has been linked to gemcitabine resistance, where cells acquire more stem-cell-like characteristics.[8][9]

    • The tumor microenvironment, including factors secreted by cancer-associated fibroblasts (CAFs), can also remodel the extracellular matrix and create barriers to drug delivery.[5]

Below is a diagram illustrating the key resistance pathways.

ResistanceMechanisms cluster_drug Pyrimidine Analog (Prodrug) cluster_cell Cancer Cell Drug e.g., 5-FU, Gemcitabine Transport Uptake (e.g., hENT1) Efflux (e.g., ABC Transporters) Drug->Transport:in Entry Transport:out->Drug Exit Activation Drug Activation (e.g., dCK, OPRT) Transport:in->Activation Catabolism Drug Catabolism (e.g., DPD) Activation->Catabolism Degradation Target Drug Target (e.g., Thymidylate Synthase) Activation->Target Active Drug DNA DNA Synthesis & Integrity Target->DNA Inhibition Apoptosis Apoptosis Pathways DNA->Apoptosis Damage Signal R_Transport Reduced Uptake or Increased Efflux R_Transport->Transport Alters R_Activation Impaired Activation R_Activation->Activation Alters R_Catabolism Increased Catabolism R_Catabolism->Catabolism Alters R_Target Target Overexpression or Mutation R_Target->Target Alters R_Repair Enhanced DNA Repair R_Repair->DNA Repairs Damage R_Apoptosis Evasion of Apoptosis R_Apoptosis->Apoptosis Inhibits

Caption: Workflow for developing and validating a drug-resistant cell line.

Protocol: Development of a 5-FU Resistant HCT116 Cell Line

Materials:

  • Parental HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)

  • 5-Fluorouracil (5-FU) stock solution (e.g., 50 mM in DMSO)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • 96-well and standard culture plates

  • Cryopreservation medium

Methodology:

Phase 1: Baseline IC50 Determination

  • Seed Parental Cells: Plate parental HCT116 cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of 5-FU (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Assess Viability: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50). This is your baseline.

Phase 2: Induction of Resistance

  • Initial Exposure: Begin culturing parental HCT116 cells in their standard medium supplemented with a low concentration of 5-FU, typically around the IC20-IC30 value determined in Phase 1.

  • Monitoring and Maintenance: Initially, significant cell death is expected. Monitor the culture daily. Replace the drug-containing medium every 2-3 days. When the surviving cells become confluent, subculture them as usual, but always in the presence of the same 5-FU concentration.

  • Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (this may take several weeks), increase the 5-FU concentration. A 1.5-fold to 2-fold increase is a reasonable step.

  • Iterative Process: Repeat step 3. The cells will again undergo a period of stress and selection. Continue this gradual dose escalation over several months.

    • Expert Tip: The key is patience. Rushing the dose escalation can lead to complete culture collapse. The goal is to select for resistant clones, not kill the entire population.

  • Cryopreservation: At each major step-up in resistance (e.g., 5x, 10x, 50x the initial IC50), freeze down vials of cells. This creates a valuable resource for studying the evolution of resistance.

Phase 3: Validation of the Resistant Phenotype

  • Confirm IC50 Shift: Once you have a cell line that can proliferate in a significantly higher drug concentration, you must formally validate its resistance. Culture the resistant cells and the parental cells in drug-free medium for at least one week to wash out any acute effects.

  • Comparative IC50 Assay: Perform a new IC50 assay, testing both the parental and the putative resistant cell line side-by-side.

  • Calculate Fold Resistance: The resistance factor (RF) is calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line). A stable RF > 5 is generally considered a good starting point for a resistant model.

Data Presentation Example:

Cell Line5-FU IC50 (µM)Fold Resistance
HCT116 (Parental)5.2 ± 0.61.0
HCT116-5FUR85.4 ± 9.316.4

Trustworthiness Check:

  • Stability: Is the resistance phenotype stable? Culture the resistant cells in drug-free medium for several passages (e.g., >10) and then re-test the IC50. A stable resistant line will retain its high IC50.

  • Cross-Resistance: Test the resistant line against other pyrimidine analogs (e.g., Gemcitabine) and drugs with different mechanisms of action (e.g., a taxane). This helps to understand the specificity of the resistance mechanism. For example, a cell line overexpressing an ABC transporter may show resistance to multiple, structurally unrelated drugs. [13] This validated and characterized resistant cell line now serves as a robust model for investigating the molecular underpinnings of resistance and for testing novel therapeutic strategies designed to overcome it.

This guide will be expanded with further troubleshooting scenarios and detailed protocols in subsequent sections.

Sources

Technical Support Center: Optimizing Pyridine-Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for pyridine-pyrimidine coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C-C and C-N bonds between these two critical heterocyclic systems. The inherent electronic properties and reactivity patterns of pyridine and pyrimidine rings present unique challenges that often lead to low yields, side reactions, or complete reaction failure.

This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of why certain conditions are chosen and how to systematically troubleshoot common issues. Our goal is to empower you to solve problems effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common problems encountered during pyridine-pyrimidine coupling experiments.

Category 1: Low or No Product Yield

Q1: My reaction shows little to no conversion of starting materials. What are the most critical initial factors to verify?

A1: When a reaction fails to initiate, the issue often lies with the fundamental setup or the integrity of the core components. Before attempting extensive optimization, conduct a thorough check of the following:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly flame- or oven-dried and that all solvents were rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.[1][2]

  • Reagent and Solvent Quality: The purity of your starting materials is paramount. Boronic acids, in particular, can degrade during storage, leading to protodeboronation.[1] Ensure all reagents are pure and solvents are anhydrous, as water can facilitate unwanted side reactions.[1][2]

  • Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by phosphine ligands or amines.[3] Modern, pre-formed Pd(0) sources or specialized precatalysts (e.g., Buchwald precatalysts) often provide more consistent and reliable initiation by forming the active catalyst more cleanly.[3]

Q2: I'm observing low yields, but my starting materials are being consumed. What are the likely culprits?

A2: Consumption of starting materials without significant product formation points towards catalyst deactivation or the prevalence of side reactions. The primary suspect in heteroaryl couplings is catalyst inhibition by the Lewis basic nitrogen atoms of the pyridine or pyrimidine rings.[4][5]

  • Catalyst Poisoning: The lone pair of electrons on the ring nitrogen can coordinate to the palladium center, forming off-cycle, unproductive complexes that inhibit catalytic activity.[4][5]

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and protodeboronation (replacement of the boronic acid/ester group with hydrogen).[1][2]

To address this, a systematic optimization of the catalyst system, base, and solvent is necessary.

Category 2: Core Component Optimization (The "Big Four")

Q3: How do I select the optimal Palladium Catalyst and Ligand for my specific pyridine-pyrimidine coupling?

A3: This is the most critical decision in the optimization process. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging heteroaryl couplings.[1] The key is to use bulky, electron-rich ligands that accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination) and sterically discourage the pyridine/pyrimidine nitrogen from binding to the palladium center.

  • For Suzuki-Miyaura (C-C) Coupling:

    • Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are frequently the first choice. Their steric bulk and electron-donating properties stabilize the palladium center and promote efficient catalysis.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, creating robust catalysts that are resistant to deactivation and can be effective for coupling less reactive partners like aryl chlorides.[2]

  • For Buchwald-Hartwig (C-N) Amination:

    • Specialized Biaryl Phosphine Ligands: The choice is highly dependent on the amine nucleophile.[3] For primary amines, BrettPhos is often effective, while RuPhos is a good starting point for secondary amines.[3] For particularly challenging heteroaryl amines, more specialized ligands like tBuBrettPhos may be required.[3]

    • Josiphos or Xantphos-type Ligands: These ligands have also shown success in specific applications, including the amination of pyrimidine systems.[6]

Q4: Which base should I choose, and how does it impact the reaction?

A4: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions, primarily by facilitating the transmetalation or amine deprotonation step.[1] The choice of base must be carefully considered, as an inappropriate one can hinder the reaction or decompose starting materials.[3]

  • Inorganic Bases (Suzuki & Buchwald-Hartwig):

    • Potassium Phosphate (K₃PO₄): A strong, yet often well-tolerated base, it is a workhorse for many Suzuki couplings involving heteroaryl chlorides.[7]

    • Cesium Carbonate (Cs₂CO₃): Often used for base-sensitive functional groups due to its moderate strength and good solubility in many organic solvents.[3][8]

    • Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.[7]

  • Alkoxide Bases (Primarily Buchwald-Hartwig):

    • Sodium tert-butoxide (NaOtBu): A very strong, non-nucleophilic base that is highly effective for deprotonating amines.[3][6] However, it can be incompatible with base-sensitive functional groups.

It is critical that inorganic bases are anhydrous and finely ground to ensure maximum surface area and reactivity.[1]

Q5: What is the role of the solvent, and what are the best choices for pyridine-pyrimidine coupling?

A5: The solvent must fully dissolve the reactants and facilitate the catalytic cycle. Poor solubility is a common and often underestimated reason for reaction failure.[8]

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices for many cross-coupling reactions.[9][10] They have good solvating properties for a wide range of organic compounds.

  • Aromatic Solvents: Toluene is frequently used, especially for higher-temperature reactions.[6]

  • Alcohol/Water Mixtures: Solvent systems like Toluene/Water or THF/Water can be very effective, particularly for Suzuki reactions using inorganic bases like K₂CO₃ or K₃PO₄.[7][10] The water helps to dissolve the base and can accelerate the reaction.

Caution: Avoid chlorinated solvents, acetonitrile, and pyridine itself as solvents, as they can bind to the palladium catalyst and inhibit the reaction.[8]

Category 3: Troubleshooting Common Side Reactions

Q6: My Suzuki reaction is producing a lot of homocoupled boronic acid byproduct. How can I minimize this?

A6: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that promotes this unwanted pathway.[1]

  • Strict Oxygen Exclusion: This is the most critical preventative measure. Improve your degassing procedure and ensure a robust inert atmosphere is maintained throughout the reaction.[1][2]

  • Use a Pd(0) Source: Directly using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to generating it in situ from a Pd(II) source.[2]

  • Lower the Temperature: If feasible, running the reaction at a lower temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[2]

Q7: My main byproduct is the hydrodehalogenation of my starting material. What causes this, and how can I prevent it?

A7: Hydrodehalogenation is the replacement of the halide (Cl, Br, I) with a hydrogen atom. This side reaction is often promoted by trace amounts of water or other proton sources.

  • Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Moisture is a primary culprit.[2]

  • Reagent Purity: Certain impurities in amines or other reagents can act as hydrogen donors. Use high-purity materials.[2]

  • Base Selection: The choice of base can influence the rate of this side reaction. If hydrodehalogenation is a persistent issue, screening different bases (e.g., switching from an alkoxide to a phosphate or carbonate) may be beneficial.[2]

Q8: I have multiple reactive sites on my pyrimidine (e.g., 2,4-dichloropyrimidine). How do I achieve regioselective coupling?

A8: The inherent electronic properties of the pyrimidine ring dictate the reactivity of its positions towards nucleophilic attack and oxidative addition. For dihalopyrimidines, the general order of reactivity is C4 > C6 > C2 .[11]

  • Favoring C4-Coupling: Under most standard Suzuki or Buchwald-Hartwig conditions, the reaction will preferentially occur at the more electron-deficient C4 position.[12]

  • Achieving C2-Coupling: Selective coupling at the C2 position is significantly more challenging and often requires specialized catalytic systems. Recent studies have shown that bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective cross-coupling, overriding the inherent C4 preference.[12] This is a powerful strategy for accessing otherwise difficult-to-make isomers.

Data & Protocols

Table 1: Recommended Starting Conditions for Pyridine-Pyrimidine Coupling

This table provides experimentally validated starting points for optimization. Success is highly substrate-dependent, and further screening may be required.

Reaction Type Electrophile Nucleophile Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Reference
Suzuki (C-C) Pyridine/Pyrimidine-ClArylboronic AcidPd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene/H₂O (10:1)100-110[7]
Suzuki (C-C) Pyridine/Pyrimidine-BrHeteroarylboronic EsterXPhos Pd G3 (2-5)(Precatalyst)TMSOK (2)1,4-Dioxane80-100[13][14]
Buchwald (C-N) Pyrimidine-BrAryl AminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene110 (reflux)[6]
Buchwald (C-N) Pyridine-ClPrimary/Secondary AmineRuPhos Pd G3 (2)(Precatalyst)LHMDS (1.5-2)THF or Dioxane80-100[3][8]

Note: TMSOK = Potassium trimethylsilanolate; LHMDS = Lithium bis(trimethylsilyl)amide.

General Experimental Protocol for a Test Reaction (Suzuki-Miyaura)
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridine/pyrimidine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the finely ground anhydrous base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Catalyst & Ligand Addition: In a separate vial or directly if using a glovebox, add the palladium precatalyst (e.g., SPhos Pd G3, 2-5 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow Start Low / No Yield Check_Setup Verify Fundamentals: - Inert Atmosphere? - Reagent Purity? - Dry Solvents? Start->Check_Setup Consumed Starting Material Consumed? Check_Setup->Consumed If OK Optimize Systematically Optimize: 1. Ligand & Catalyst 2. Base 3. Solvent & Temp Consumed->Optimize No Side_Products Side Products Observed? Consumed->Side_Products Yes Success Improved Yield Optimize->Success Failure Still Low Yield Optimize->Failure Side_Products->Optimize No Address_Side Address Specific Issue: - Homocoupling -> Degas - Dehalogenation -> Anhydrous - Protodeboronation -> Dry Side_Products->Address_Side Yes Address_Side->Success

Caption: A logical workflow to diagnose and solve common issues in pyridine-pyrimidine coupling.

Diagram 2: Key Challenges in the Suzuki-Miyaura Catalytic Cycle

Catalytic_Cycle_Challenges Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Transmetal Transmetalation OxAdd->Transmetal + Ar'-B(OR)2 + Base RedElim Reductive Elimination Transmetal->RedElim Protodeboronation Protodeboronation (Loss of Nucleophile) Transmetal->Protodeboronation RedElim->Pd(0)L2 Product Product (Pyr-Pyr) RedElim->Product Inhibition Catalyst Inhibition (N-coordination)

Caption: Suzuki catalytic cycle highlighting points of failure common to heteroaryl substrates.

References

  • Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • El-Sayed, N. N. E., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Scribd. (n.d.). C-N Bond Formation in Pyridine Reactions. [Link]

  • Viciu, M. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]

  • Shi, W.-X., et al. (2024). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • Shi, W.-X., et al. (2025, February 19). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Chemical Society. [Link]

  • Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Panneerselvam, P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy. [Link]

  • Cordonnier, G., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

  • Wotring, J. W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Singh, G., et al. (2025, October 18). Transition‐Metal‐Free Chemo‐Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. ResearchGate. [Link]

  • Knapp, D. M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Farmer, J. L., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]

  • Dykstra, R., et al. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • González-Antonio, O. (2017, December 4). Suzuki coupling Reaction's yield is very low.... ResearchGate. [Link]

  • Bako, T., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. International Journal of Molecular Sciences. [Link]

  • Lee, S., & Kim, S. (2025, March 18). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. [Link]

  • Al-Masri, O. A. (2018, October 2). Suzuki Coupling Reaction depend on many common factors. ResearchGate. [Link]

  • Knapp, D. M., et al. (2021). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Thaler, T., et al. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Mhlanga, N., et al. (2025, August 9). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase.... ResearchGate. [Link]

  • Parveen, H., et al. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]

  • Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Cook, X. A. F., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. [Link]

  • Blakemore, D. C., et al. (2025, July 23). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Gulea, M., & Ramaswamy, S. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]

  • Li, C., et al. (n.d.). A General Solution for the 2-Pyridyl Problem. Nature Chemistry. [Link]

  • Khan, I., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

Sources

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine stability and degradation studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Profiling of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Introduction: Understanding Your Molecule

Welcome to the technical support hub for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (hereafter referred to as PPMA ).[1]

As researchers, we often treat intermediates as stable building blocks, but PPMA presents a unique "perfect storm" of reactivity. It combines a bi-heteroaryl system (pyrimidine linked to pyridine) with a primary benzylic-like amine .[1] This structure is critical for kinase inhibitor potency (e.g., ROCK or JAK inhibitors) but creates specific stability vulnerabilities:

  • The "Benzylic" Trap: The methylene bridge connecting the amine to the electron-deficient pyridine ring is activated, making the amine highly susceptible to oxidative deamination.

  • Basicity: The primary amine and the heterocyclic nitrogens make this a strong base, prone to interaction with atmospheric CO₂ and acidic silanols in HPLC columns.

This guide replaces generic advice with chemically specific troubleshooting for PPMA.

Module 1: Physical Stability & Handling

Q: My solid sample has turned from a white powder to a sticky, yellow gum. Is it degraded?

A: Not necessarily degraded, but likely physically compromised. This is a classic sign of hygroscopicity-induced deliquescence , often followed by carbamylation .[1]

  • The Mechanism:

    • Hygroscopicity: If you possess the hydrochloride salt (most common), it acts as a moisture magnet. Water uptake lowers the glass transition temperature (

      
      ), causing the "gumming."
      
    • Carbamylation: If you possess the free base, the primary amine reacts with atmospheric CO₂ to form a carbamic acid/carbamate salt. This is reversible but complicates weighing and stoichiometry.

  • Troubleshooting Protocol:

    • Immediate Check: Run an LC-MS.

      • If you see a peak at M+44 (Carbamate) that disappears upon acidification/heating, the molecule is intact but contaminated with CO₂.

      • If you see M+16 (N-oxide) or M-1 (Aldehyde), chemical degradation has occurred (see Module 2).[1]

    • Recovery: For carbamates, dissolve in dilute acid (e.g., 1N HCl) and lyophilize to convert back to the stable HCl salt.

Storage Recommendation:

  • Temp: -20°C.

  • Atmosphere: Argon/Nitrogen overlay is mandatory for the free base.

  • Container: Amber glass (light protection) with Parafilm seal.

Module 2: Chemical Stability & Degradation Pathways

Q: I see new impurities at RRT 0.85 and RRT 1.15 after 24 hours in solution. What are they?

A: You are likely observing Oxidative Deamination and N-Oxidation .[1] PPMA in solution (especially DMSO or protic solvents) is chemically dynamic.

The Degradation Map

The following diagram illustrates the specific pathways derived from the PPMA structure.

PPMA_Degradation Parent (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (PPMA) Aldehyde Aldehyde Impurity (Oxidative Deamination) Parent->Aldehyde [O], -NH3 (Rapid in basic pH) NOxide N-Oxide (Pyridine/Pyrimidine N-O) Parent->NOxide Peroxides/Light Dimer Schiff Base Dimer (Parent + Aldehyde) Parent->Dimer + Aldehyde (Condensation) Acid Carboxylic Acid (Further Oxidation) Aldehyde->Acid [O]

Figure 1: Primary degradation pathways for PPMA. The conversion to aldehyde is the rate-limiting stability risk.

  • Pathway 1: Oxidative Deamination (The "Aldehyde" Peak)

    • Cause: Dissolved oxygen attacks the methylene bridge.

    • Observation: Loss of -NH₂ group.[1][2] Mass shift: M-1 (loss of NH₃, gain of O is net -1 Da vs parent) or M+16 depending on hydration.[1]

    • Prevention:[1] Sparge all buffers with Helium/Argon. Avoid basic pH > 9.0 for extended periods.

  • Pathway 2: N-Oxidation [1]

    • Cause: Presence of peroxides in solvents (e.g., uninhibited THF, old PEG).

    • Observation: Mass shift M+16 .

    • Prevention:[1] Use HPLC-grade solvents; test for peroxides.[1]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: The PPMA peak is tailing severely (As > 2.0), and retention time drifts. How do I fix this?

A: This is "Silanol Sting." PPMA has multiple basic nitrogens. At neutral pH, these are protonated and bind irreversibly to residual silanols on silica columns, causing tailing.

Optimization Decision Tree:

HPLC_Troubleshooting Start Severe Peak Tailing? CheckPH Is Mobile Phase pH 3.0 - 7.0? Start->CheckPH CheckCol Is Column Hybrid/CSH? CheckPH->CheckCol Yes (Worst Region) ActionLowPH Action: Lower pH to < 2.5 (Use 0.1% TFA) CheckPH->ActionLowPH No, it's neutral ActionHighPH Action: Raise pH to > 10 (Use NH4OH/Bicarbonate) CheckCol->ActionHighPH Yes (XTerra/BEH) ActionIonPair Action: Add Ion Pair Reagent (HSA or Perchlorate) CheckCol->ActionIonPair No (Standard C18)

Figure 2: HPLC Method Development Decision Tree for basic heteroaryl amines.

Recommended Method Parameters:

Parameter Recommendation Rationale
Column Waters XBridge BEH C18 or Phenomenex Kinetex EVO High pH stability and end-capping reduce silanol activity.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0) Keeps the amine unprotonated (neutral), eliminating ionic drag.
Mobile Phase B Acetonitrile Methanol can sometimes increase pressure/viscosity with salts.

| Modifier | Avoid TFA if using MS. Use Formic Acid (0.1%) only if running at low pH. | TFA suppresses MS ionization (signal killing). |

Module 4: Forced Degradation Protocols

To validate your analytical method, you must prove it can separate PPMA from its degradants. Do not use generic conditions; use these targeted stress tests.

1. Oxidative Stress (Target: N-Oxides & Aldehyde)

  • Protocol: Dissolve PPMA in 0.1 N HCl. Add 3%

    
    . Incubate at RT for 2 hours.
    
  • Expected Result: Formation of N-oxides (M+16).[1] If the amine oxidizes, you may see the oxime or aldehyde.[3][4]

  • Note: If degradation is >20% in 5 mins, dilute peroxide to 0.3%.

2. Base Hydrolysis (Target: Pyrimidine Ring Cleavage)

  • Protocol: Dissolve in 0.1 N NaOH. Heat to 60°C for 4 hours.

  • Expected Result: Pyrimidines are susceptible to nucleophilic attack at C2/C4/C6. Look for ring-opening products (complex mixtures).

3. Photostability (Target: Radical processes)

  • Protocol: Expose solid and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).

  • Expected Result: Biaryl systems can undergo radical coupling or polymerization. Watch for "humps" in the baseline (polymers).

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003. [Link]

  • McCalley, D. V. "Analysis of basic analytes in High Performance Liquid Chromatography." Journal of Chromatography A, 2010. (Discusses silanol interactions with amines). [Link]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (Authoritative text on oxidative deamination mechanisms). [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

Sources

Troubleshooting inconsistent results in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

BioAssay Integrity & Troubleshooting Center

Current Status: Online Operator: Senior Application Scientist Ticket ID: BAT-9921-X Subject: Resolving Inconsistent Results in Biological Assays

Welcome to the Technical Support Center

You are likely here because your controls failed, your CVs (Coefficients of Variation) are drifting above 10%, or your dose-response curves look like scatter plots. Inconsistent results are rarely "random error"; they are usually systematic artifacts masquerading as biology.

This guide does not offer generic advice like "check your pipetting." We assume you know how to pipette. Instead, we will deconstruct the causality of assay failure—thermodynamics, cellular metabolism, and statistical probability—to restore integrity to your data.

Module 1: The "Silent Killers" in Cell-Based Assays

Issue: My assay results drift over time, or I see sudden spikes in variability without changing reagents.

Diagnosis: Biological variables are the most common source of "ghost" data. Two primary culprits undermine reproducibility: Mycoplasma contamination and Phenotypic Drift .

The Mycoplasma Metabolic Shift

Mycoplasma are not just contaminants; they are competing organisms. They deplete arginine and alter nucleic acid synthesis, fundamentally changing the metabolic baseline of your assay. If you are running cell viability (e.g., MTT/ATP) or proliferation assays, mycoplasma can artificially inflate or suppress signals.

The Mechanism of Interference: Mycoplasma lack cell walls and are immune to penicillin/streptomycin.[1] They compete for nutrients and secrete enzymes (e.g., arginine deiminase) that induce apoptosis or inhibit cell growth, leading to false positives in cytotoxicity screens [1].

MycoplasmaImpact M Mycoplasma Infection Nutrient Nutrient Depletion (Arginine/Glucose) M->Nutrient Enzyme Enzyme Secretion (Nucleases/Arginine Deiminase) M->Enzyme Meta Altered Host Metabolism Nutrient->Meta Enzyme->Meta Signal Inconsistent Assay Signal Meta->Signal

Figure 1: Pathway showing how mycoplasma alters host metabolism, leading to assay drift.

Protocol: Rapid PCR Detection for Mycoplasma

Do not rely on DAPI staining alone; it is often misinterpreted.

  • Harvest: Collect 1 mL of supernatant from a culture that has been confluent for >48 hours (mycoplasma titers peak at high host density).

  • Boil: Boil supernatant for 5 minutes at 95°C to lyse mycoplasma and release DNA.

  • Centrifuge: Spin at 10,000 x g for 2 minutes to pellet debris. Use the supernatant as the template.

  • PCR: Use universal primers targeting the 16S rRNA gene (e.g., GPO-3/MGSO).

  • Validation: A band at ~280 bp indicates contamination. Discard cells immediately; do not attempt to "cure" them with antibiotics for assay use.

Module 2: Microplate Thermodynamics (The Edge Effect)

Issue: Wells on the perimeter of the plate consistently show higher or lower signals than the center.

Diagnosis: You are experiencing the Edge Effect .[2] This is a thermodynamic artifact caused by thermal gradients and evaporation.

The Physics: When a cold plate is placed in a 37°C incubator, the outer wells heat up faster than the center. This creates a thermal gradient that affects cell settling and attachment patterns. Furthermore, evaporation in outer wells concentrates the media components (salts, reagents), artificially increasing signal intensity or toxicity [2].

EdgeEffect Incubator Incubator (37°C) Plate Cold Plate (20°C) Incubator->Plate Heat Transfer Gradient Thermal Gradient (Edge heats faster) Plate->Gradient Evap Evaporation (Osmolality Spike) Plate->Evap Result Inconsistent Edge Data Gradient->Result Evap->Result

Figure 2: Thermodynamic factors causing edge effects in microplate assays.

Protocol: Thermal Equilibration & Humidity Control
  • Pre-Incubation: Place empty plates in the incubator for 20 minutes before seeding to eliminate the thermal gradient.

  • The "Moat" Method: Fill the unused perimeter wells (rows A/H, columns 1/12) with sterile PBS or water. This acts as a humidity buffer, sacrificing throughput for data integrity.

  • Settling Time: After seeding cells, leave the plate at room temperature for 30 minutes before moving to the incubator. This allows uniform settling before thermal convection currents begin.

Module 3: Immunoassay Artifacts (The Hook Effect)

Issue: High concentration samples are reading as negative or low signal in my ELISA.

Diagnosis: This is the High-Dose Hook Effect (or Prozone Effect).[3][4]

The Mechanism: In a sandwich ELISA, extreme excess of antigen saturates both the capture antibodies (on the plate) and the detection antibodies (in solution) independently. Because they are saturated separately, they cannot form the "sandwich" complex required for signal generation.[3] The curve "hooks" downward at high concentrations [3].[3][4]

Troubleshooting Matrix: Hook Effect vs. Sensitivity Loss

SymptomProbable CauseVerification Step
Low signal at high [Ag]Hook EffectDilute sample 1:10 and 1:100. If signal increases , it is the Hook Effect.[3]
Low signal across all [Ag]Reagent DegradationCheck expiration of HRP/AP conjugate. Test substrate with fresh enzyme.
High BackgroundInsufficient BlockingIncrease BSA/Casein concentration or blocking time.

Module 4: Statistical Validation (The Z-Factor)

Issue: How do I objectively prove my assay is robust enough for screening?

Diagnosis: Do not rely on Signal-to-Noise (S/N) ratios alone. You must calculate the Z-Factor (Z') , which accounts for both the dynamic range and the variability (standard deviation) of your controls [4].[5]

The Logic: A high S/N ratio is useless if your error bars (standard deviation) are huge. The Z-factor penalizes variability.

Formula:



  • 
    : Standard Deviation of Positive/Negative controls
    
  • 
    : Mean of Positive/Negative controls
    

ZFactor Data Assay Data Calc Calculate Mean (μ) & SD (σ) for Controls Data->Calc Formula Apply Z-Factor Formula Calc->Formula Decision Z' Value Interpretation Formula->Decision Excellent 1.0 > Z' ≥ 0.5 (Excellent Assay) Decision->Excellent Marginal 0.5 > Z' > 0 (Optimization Needed) Decision->Marginal Fail Z' < 0 (Failed Assay) Decision->Fail

Figure 3: Decision tree for interpreting Z-Factor calculations in assay validation.

Interpretation Table:

Z-Factor RangeInterpretationAction Required
1.0 Ideal (Theoretical)None. (Impossible in practice).
0.5 to 1.0 ExcellentAssay is robust and ready for screening.[5]
0 to 0.5 MarginalAcceptable for primary screen, but expect false positives/negatives.
< 0 UnusableThe signal window overlaps with the noise.[6] Do not proceed.

References

  • Dangers of Mycoplasma in Cell-Based Assays. Lab Manager. [Link]

  • Helpful Hints to Manage Edge Effect of Cultured Cells for High Throughput Screening. Corning Life Sciences. [Link]

  • ELISA Hook Effect & Prozone: The Troubleshooting Guide. Clyte. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Zhang JH, et al. J Biomol Screen (1999). [Link][6][7]

  • MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Bustin SA, et al. Clin Chem (2009). [Link][8]

Sources

High-throughput screening optimization for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS). As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific biochemical and biophysical challenges associated with screening pyrimidine derivatives.

Pyrimidine scaffolds are highly privileged in drug discovery, particularly as ATP-competitive kinase inhibitors. However, their inherent planarity, lipophilicity, and unique spectroscopic properties frequently introduce artifacts during HTS campaigns. This guide provides self-validating protocols and mechanistic explanations to ensure your screening data is robust, reproducible, and scientifically sound.

Section 1: Compound Management & Solubility Troubleshooting

Q: Why do my pyrimidine derivatives show erratic dose-response curves and poor reproducibility when transferred from DMSO stock plates to the aqueous assay buffer?

The Causality: Pyrimidine derivatives often exhibit excellent thermodynamic solubility in 100% Dimethyl Sulfoxide (DMSO) but poor kinetic solubility in aqueous buffers. When a high-concentration DMSO stock (e.g., 10 mM) is rapidly diluted into an aqueous assay buffer, the compounds can "crash out" of solution, forming colloidal aggregates. These aggregates act as non-specific sinks, sequestering the target enzyme and leading to false-positive inhibition[1]. Furthermore, high final DMSO concentrations can directly denature the target kinase, reducing the signal window[2].

Data Presentation: Impact of DMSO Concentration on Assay Performance To establish a self-validating assay, you must empirically determine the maximum tolerated DMSO concentration. The table below summarizes typical optimization data for a pyrimidine-based kinase assay.

Final DMSO Conc. (%)Kinase Activity (%)Signal-to-Background (S/B)Z'-FactorObserved Compound State
0.1%100%8.50.88Fully Soluble
1.0%98%8.20.85Fully Soluble
2.0%85%6.90.65Micro-dispersed
5.0%45%3.10.35Colloidal Aggregation

Methodology: Step-by-Step Kinetic Solubility Assessment Protocol To prevent aggregation-based false positives, implement this self-validating solubility check prior to primary screening:

  • Stock Preparation: Prepare a 10 mM stock of the pyrimidine derivative in 100% DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Using an automated acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the DMSO stock into 10 µL of the exact aqueous assay buffer (0.5% final DMSO) in a 384-well clear-bottom plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes (matching the duration of your planned biological assay).

  • Nephelometric Detection: Read the plate using a nephelometer or measure absorbance at 620 nm. A sharp increase in light scattering indicates the kinetic solubility limit.

  • Validation: Ensure that the highest concentration used in your primary HTS screen is at least 2-fold below this empirically determined solubility limit.

Section 2: TR-FRET Kinase Assay Optimization

Q: My Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay for a novel pyrimidine-based kinase inhibitor is yielding a Z'-factor below 0.5. How do I optimize the system for HTS?

The Causality: A Z'-factor < 0.5 indicates that the separation between your positive and negative controls is insufficient for reliable HTS[3]. For pyrimidine derivatives, which are typically ATP-competitive (Type I or Type II inhibitors), the assay must be exquisitely balanced. If the ATP concentration is too high, the pyrimidine compound cannot effectively compete for the orthosteric site (governed by the Cheng-Prusoff equation), masking true hits. Conversely, if the ATP concentration is too low, the kinase will not generate enough phosphorylated product to yield a robust TR-FRET signal.

TR_FRET K Kinase + Pyrimidine Inhibitor P Phosphorylated Substrate K->P Phosphorylation (Inhibited by Hit) S Substrate + ATP S->P Ab Tb-labeled Antibody (Donor) P->Ab Specific Binding Tr Fluorophore (Acceptor) Ab->Tr Energy Transfer (340nm -> 495nm) FRET TR-FRET Signal (665 nm) Tr->FRET Emission

TR-FRET kinase assay principle for evaluating pyrimidine-based ATP-competitive inhibitors.

Methodology: Step-by-Step TR-FRET Optimization Protocol This protocol establishes a self-validating system by locking in the apparent Michaelis constant (


) for ATP.
  • Enzyme Titration: Perform a kinase titration at a saturating ATP concentration (1 mM) to find the

    
     concentration of the enzyme. This ensures the reaction remains in the linear phase.
    
  • ATP

    
     Determination:  Using the 
    
    
    
    enzyme concentration, perform a 12-point serial dilution of ATP (from 1 mM down to 0.1 µM). Plot the TR-FRET emission ratio (665 nm / 615 nm) against log[ATP] to calculate the
    
    
    [4].
  • Assay Assembly: Set up the HTS assay using the calculated ATP

    
     concentration. This provides the perfect balance of signal window and inhibitor sensitivity.
    
  • Compound Pre-incubation (Critical Step): Pyrimidine-based Type II inhibitors often exhibit slow-binding kinetics[5]. Dispense the pyrimidine library into the assay plate, add the kinase, and pre-incubate for 30 minutes before adding ATP. This allows the system to reach thermodynamic equilibrium, preventing the underestimation of compound potency.

  • Internal Plate Validation: Every 384-well plate must contain 16 wells of MAX signal (DMSO vehicle + Enzyme + ATP) and 16 wells of MIN signal (DMSO vehicle + No Enzyme + ATP). Calculate the Z'-factor per plate. Only plates with Z' > 0.5 are accepted[3].

Section 3: Triage and Assay Interference

Q: Several of my pyrimidine hits from the primary TR-FRET screen failed to show activity in secondary cellular assays. How do I filter out false positives?

The Causality: Highly conjugated pyrimidine derivatives can act as Pan-Assay Interference Compounds (PAINS). They may act as inner-filter effect quenchers (absorbing the excitation or emission light of the TR-FRET fluorophores) or exhibit auto-fluorescence. Because TR-FRET relies on a ratiometric readout, severe quenching can skew the ratio, mimicking a drop in kinase activity and resulting in a false positive.

To ensure trustworthiness, every HTS campaign must employ an orthogonal triage workflow to validate the mechanism of action.

HTS_Workflow Primary Primary HTS (TR-FRET) Hits Hit Compounds (Pyrimidines) Primary->Hits Z' > 0.5 Counter Counter-Screen (No Enzyme) Hits->Counter Orthogonal Orthogonal Assay (AlphaScreen) Hits->Orthogonal Triage Remove PAINS / Quenchers Counter->Triage Auto-fluorescent Lead Validated Lead Series Counter->Lead Clean profile Orthogonal->Triage Assay-dependent artifact Orthogonal->Lead Confirmed activity

HTS triage workflow to eliminate false positives and validate pyrimidine derivatives.

Methodology: Step-by-Step Triage Protocol

  • The Counter-Screen: Run the exact TR-FRET assay protocol but omit the kinase and ATP. Instead, spike in a pre-phosphorylated synthetic peptide at a concentration that mimics the MAX signal of your primary assay. If the pyrimidine compound reduces the TR-FRET signal here, it is a spectroscopic quencher, not a kinase inhibitor.

  • The Orthogonal Screen: Test the remaining hits in a biochemically distinct assay format, such as AlphaScreen or a microfluidic mobility shift assay. Because these technologies use entirely different detection physics (e.g., singlet oxygen transfer vs. electrophoretic separation), compounds that inhibit the kinase in both formats are validated as true orthosteric/allosteric binders.

References

  • [3] Assay Guidance Manual. Markossian S, Grossman A, Brimacombe K, et al., editors. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from:[Link]

  • [2] Optimizing a kinase assay for IKKbeta on an HTS station. PubMed, National Institutes of Health. Available from:[Link]

  • [5] Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available from:[Link]

  • [1] DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from:[Link]

Sources

Chiral separation of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Separation Science Technical Center.

I have reviewed your request regarding the chiral separation of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine .

CRITICAL TECHNICAL ALERT: Based on the IUPAC nomenclature provided, this specific molecule possesses a plane of symmetry and free rotation around the bi-aryl (pyridine-pyrimidine) bond. Therefore, it is achiral and does not exist as enantiomers under standard conditions.

If you are observing "two peaks" in your chromatogram, you are likely encountering pseudo-enantiomeric splitting caused by silanol interactions, stable rotamers (if derivatized), or a synthesis byproduct.

However, if you are working with the chiral derivative (e.g., 1-(5-(Pyrimidin-5-yl)pyridin-3-yl)ethanamine) or a hindered atropisomer , the following guide details the separation protocol.

Topic: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine & Chiral Analogs Case ID: CSP-PYR-PYR-001

Initial Assessment & Troubleshooting (Why are you seeing two peaks?)

Q: I see two distinct peaks for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine. Is it chiral?

A: No. The structure consists of a methanamine group (–CH₂NH₂) attached to a bi-aryl core.

  • The Methanamine Group: Achiral (unless one proton is substituted, e.g., –CH(CH₃)NH₂).

  • The Bi-aryl Axis: The bond between Pyridine-3 and Pyrimidine-5 has low steric hindrance (ortho hydrogens only). Rotation is fast at room temperature (

    
    ), preventing stable atropisomerism.
    

Diagnosis of "Ghost" Peaks: If you see splitting, it is likely one of the following:

  • Silanol Interaction: The primary amine interacts strongly with residual silanols on the column, causing peak splitting or severe tailing.

    • Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) (if using coated phases) to the mobile phase.

  • Rotamers (if derivatized): If you protected the amine (e.g., Boc, Cbz), you might see rotamers due to restricted N-C bond rotation.

    • Fix: Run the column at 40–50°C to coalesce the peaks.

  • Structural Isomer Impurity: You may have a regioisomer (e.g., the 4-pyrimidinyl analog) co-eluting.

Method Development Guide (For Chiral Analogs)

Assuming you are working with the chiral 1-aminoethyl analog or a substituted atropisomer.

Q: Which Chiral Stationary Phase (CSP) should I screen first?

A: For aminopyridine bi-aryls, Immobilized Polysaccharide Columns are the industry standard due to their robustness with basic additives.

Recommended Screening Set:

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) - Immobilized

  • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) - Immobilized

  • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - Coated (Use caution with solvents)

  • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) - Coated

Q: What is the optimal Mobile Phase for this basic amine?

A: Primary amines require basic suppression to prevent peak tailing.

  • Mode A: Normal Phase (NP)

    • Base: n-Hexane / Ethanol (80:20)

    • Additive (Crucial): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why: DEA competes for silanol sites, sharpening the peak.

  • Mode B: Polar Organic Mode (POM)

    • Base: 100% Methanol or Acetonitrile

    • Additive: 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt).

    • Why: High solubility for polar amines; often unique selectivity on IA/IB columns.

Step-by-Step Optimization Workflow

Protocol: Analytical Screening to Preparative Scale-Up

Step 1: Solubility Check Dissolve 1 mg of sample in 1 mL of Ethanol/Methanol (50:50). If cloudy, add minimal Dichloromethane (DCM).

  • Note: Immobilized columns (IA, IB) tolerate DCM; Coated columns (AD, OD) do not .

Step 2: Primary Screening (Normal Phase) Run the following gradient on IA and IB columns:

  • Flow: 1.0 mL/min

  • Temp: 25°C

  • Mobile Phase: Hexane / (EtOH + 0.1% DEA)

  • Gradient: 5% to 50% Ethanol over 20 mins.

Step 3: Resolution Optimization If separation is partial (


):
  • Switch Modifier: Change Ethanol to Isopropanol (IPA) (increases retention, often improves selectivity).

  • Temperature Effect: Lower temperature to 10°C (increases enantioselectivity, though broadens peaks slightly).

Step 4: Scale-Up Calculation Use the following table to estimate loading for a Prep Column (


):
ParameterAnalytical (

)
Semi-Prep (

)
Prep (

)
Flow Rate 1.0 mL/min4.7 mL/min19–25 mL/min
Loading (mg) 0.01 – 0.1 mg1 – 10 mg50 – 200 mg
Cycle Time 15 min15 min12–15 min

Visual Troubleshooting Logic

The following diagram illustrates the decision process for separating basic bi-aryl amines.

Chiral_Separation_Logic Start Start: Sample Analysis CheckStruct Check Structure: Is it truly chiral? Start->CheckStruct Achiral Result: Achiral (Methanamine) CheckStruct->Achiral No Chiral Center Chiral Result: Chiral (1-Aminoethyl / Atropisomer) CheckStruct->Chiral Has Chiral Center Splitting Problem: Two Peaks Observed Achiral->Splitting But I see 2 peaks? Screening Screening Strategy: IA, IB, AD, OD Columns Chiral->Screening Silanol Cause: Silanol Interaction (Tailing) Splitting->Silanol AddDEA Action: Add 0.1% DEA to Mobile Phase Silanol->AddDEA NP_Mode Normal Phase: Hex/EtOH + DEA Screening->NP_Mode POM_Mode Polar Organic Mode: MeOH/MeCN + DEA/AcOH Screening->POM_Mode Success Separation Achieved (Alpha > 1.2) NP_Mode->Success Fail Partial Separation NP_Mode->Fail Optimize Optimize: Switch EtOH -> IPA Lower Temp -> 10°C Fail->Optimize Optimize->Success

Caption: Decision tree for diagnosing peak splitting and selecting chiral methods for aminopyridine derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) instead of DEA?

A: Only on Immobilized Columns (IA, IB). On coated columns (AD, OD), strong acids can strip the chiral selector if not carefully managed. Furthermore, for basic amines, TFA forms an ion-pair that may increase retention excessively. DEA is preferred for basic analytes to suppress ionization and improve peak shape.

Q: How do I confirm if my molecule is an Atropisomer?

A: If you suspect the bi-aryl bond is hindered (e.g., if you have added Cl/Me groups ortho to the bond):

  • Run Variable Temperature (VT) NMR: If peaks coalesce at higher temperatures, you have rotamers.

  • Chiral HPLC at 4°C: If separation improves significantly at low temp but vanishes at 40°C, the barrier to rotation is low, and the enantiomers are unstable (Class I/II atropisomers).

Q: What is the best solvent for sample injection?

A: Mobile Phase is ideal. If solubility is low, use 100% Ethanol or Methanol. Avoid DMSO if possible, as it can cause baseline disturbances and "break through" peaks in Normal Phase. If you must use DMSO, keep injection volume < 5 µL.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text on method development for basic pharmaceuticals).
  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational mechanisms of polysaccharide CSPs).
  • PubChem. (2024).[1] Compound Summary: Pyrimidin-5-ylmethanamine.[2][3] National Library of Medicine. Link (Verifying achiral nature of the scaffold).

Sources

Technical Support Center: Mitigating Off-Target Effects of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help medicinal chemists, pharmacologists, and drug development professionals troubleshoot the most common liabilities associated with pyridine-based scaffolds.

Pyridine is a "privileged" pharmacophore due to its ability to improve aqueous solubility and form key hydrogen bonds with biological targets. However, the exact features that make it useful—namely, its basic nitrogen and lone pair of electrons—are frequently responsible for severe off-target effects, including hERG potassium channel blockade and Cytochrome P450 (CYP450) inhibition[1]. This guide provides mechanistically grounded, field-proven strategies to design out these liabilities without sacrificing primary target potency.

Module 1: Troubleshooting hERG Liability (The "Necessary Nitrogen" Problem)

Q1: Why do my pyridine-containing hits consistently flag for hERG toxicity in early screening? A1: The human ether-à-go-go-related gene (hERG) potassium channel is highly susceptible to blockade by lipophilic, basic amines. The basic nitrogen of pyridine (which can be protonated at physiological pH depending on its local electronic environment) acts as a high-affinity pharmacophore for the hERG channel pore. Once inside the central cavity, the protonated nitrogen engages in strong π-cation stacking interactions with aromatic residues (such as Tyr652 and Phe656), while the lipophilic core interacts via hydrophobic forces[2].

Q2: What structural modifications can I apply to rescue a pyridine lead with high hERG affinity (IC₅₀ < 1 µM)? A2: To rescue your lead, you must disrupt the pharmacophoric recognition within the hERG pore. We recommend three primary strategies:

  • pKa Modulation: Lower the basicity of the pyridine nitrogen. Introducing electron-withdrawing groups (e.g., fluorination, cyanation) pulls electron density away from the nitrogen via inductive effects, lowering the pKa. A less basic nitrogen is less likely to be protonated at pH 7.4, thereby eliminating the positive charge required for π-cation interactions[2][3].

  • Conformational Rigidification: Introducing rigidity close to the pyridine moiety restricts the molecule's conformational flexibility. If the molecule cannot adopt the specific 3D geometry required to bind the hERG channel pore, affinity drops drastically[4].

  • Bioisosteric Replacement: Substitute the basic pyridine with a neutral bioisostere. For instance, converting pyridine to a 2-pyridone scaffold maintains hydrogen-bonding vectors (acting as both donor and acceptor) while drastically reducing basicity and lipophilicity, effectively neutralizing the hERG liability[5].

HERG_Workflow Hit Hit Compound (Pyridine Scaffold) Tox hERG Liability Detected (IC50 < 1 µM) Hit->Tox Opt Structural Optimization Strategy Selection Tox->Opt pKa pKa Modulation (Fluorination / Cyano) Opt->pKa Steric Steric Shielding (Ortho-substitution) Opt->Steric Bio Bioisosteric Replacement (2-Pyridone / Pyrimidine) Opt->Bio Assay Manual Patch-Clamp Validation Assay pKa->Assay Steric->Assay Bio->Assay Assay->Opt Fail Lead Optimized Lead (hERG IC50 > 30 µM) Assay->Lead Pass

Workflow for mitigating hERG liability in pyridine-based drug candidates.

Module 2: Mitigating CYP450 Inhibition & Reactive Metabolites

Q3: My pyridine series is showing potent CYP3A4 and CYP2D6 inhibition. What is the mechanism, and how do I troubleshoot this? A3: Pyridine is a classic Type II CYP450 inhibitor. The unhindered sp²-hybridized nitrogen lone pair directly coordinates with the heme iron (Fe³⁺) in the active site of cytochrome P450 enzymes. This coordination displaces the axial water molecule, preventing the binding of molecular oxygen and halting catalytic turnover.

Troubleshooting: Introduce steric hindrance at the ortho positions (e.g., 2-methyl or 2,6-dimethyl substitution). This steric bulk physically prevents the nitrogen lone pair from approaching the heme iron closely enough to form a coordination bond. Alternatively, reducing the electron density of the ring via halogenation weakens the coordinate covalent bond.

CYP_Mitigation Heme CYP450 Heme Iron (Fe) Coordination Block Inhibition of CYP Metabolism Heme->Block Causes Pyridine Unshielded Pyridine Lone Pair Pyridine->Heme Binds Mitigation Mitigation Strategies Block->Mitigation AlphaSub Alpha-Steric Hindrance (e.g., 2-Methylpyridine) Mitigation->AlphaSub ElectronDef Decrease Electron Density (e.g., Cyanopyridine) Mitigation->ElectronDef

Mechanism of CYP450 inhibition by pyridine and structural mitigation strategies.

Module 3: Quantitative Data Summary

When optimizing your scaffold, refer to this baseline data to estimate the physicochemical impact of your structural modifications. Note that a 1 log unit reduction in cLogP typically correlates to a ~0.8 log unit reduction in hERG affinity[2].

Structural ModificationExample Scaffold ChangeEffect on pKaEffect on cLogPTypical hERG IC₅₀ ShiftTypical CYP450 IC₅₀ Shift
Fluorination Pyridine → 3-Fluoropyridine-1.5 to -2.0+0.2 to +0.55x to 10x weakerMinimal change
Steric Shielding Pyridine → 2-Methylpyridine+0.5 to +0.8+0.4 to +0.62x to 5x weaker10x to 50x weaker
Bioisosteric Replacement Pyridine → 2-Pyridone-4.0 to -5.0-0.5 to -1.0>20x weaker>20x weaker
Heteroatom Addition Pyridine → Pyrimidine-3.5 to -4.0-0.4 to -0.810x to 15x weaker5x to 10x weaker

Module 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, all off-target liabilities must be validated using rigorous, self-controlled experimental setups. Do not rely solely on predictive in silico models.

Protocol A: Manual Patch-Clamp Assay for hERG Validation

Causality Focus: We use stably transfected HEK293 cells because they lack endogenous potassium currents that could confound the measurement of the hERG tail current.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate on glass coverslips 24 hours prior to the assay.

  • Solution Setup:

    • Extracellular solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

    • Causality: Maintaining precise physiological ionic gradients is strictly required to establish the resting membrane potential and drive K⁺ efflux.

  • Voltage Protocol: Hold the cell at -80 mV. Depolarize to +20 mV for 2 seconds (this opens and rapidly inactivates the channels). Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: hERG channels recover from inactivation faster than they deactivate. This unique kinetic property creates the massive tail current, which is the specific state where lipophilic basic drugs bind and block the pore.

  • Self-Validation & Compound Application:

    • Baseline: Perfuse with 0.1% DMSO vehicle to establish the baseline tail current amplitude.

    • Test: Perfuse the test compound for 5 minutes until steady-state block is achieved.

    • Positive Control (Critical): Apply 500 nM E-4031 (a highly selective hERG blocker). The tail current must be completely abolished. If residual current remains, the cell seal is compromised, and the data point must be discarded.

Protocol B: CYP450 Reversible Inhibition Assay (Fluorescence-Based)

Causality Focus: CYPs require electron transfer from NADPH for catalytic activity. Initiating the reaction with NADPH ensures the test compound is fully equilibrated with the enzyme before turnover begins.

  • Reagent Preparation: Prepare Human Liver Microsomes (HLMs) at 0.1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix HLMs, a specific fluorescent probe substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin [BFC] for CYP3A4), and the test compound (serial dilutions from 0.1 to 50 µM). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

  • Termination & Self-Validation: After 15 minutes, stop the reaction by adding a quench buffer (20% Tris base in acetonitrile). Measure fluorescence.

    • Validation: Include Ketoconazole (1 µM) as a positive control for CYP3A4. The control must show >90% inhibition for the assay plate to be considered valid.

References

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry (ACS).4

  • 2-Pyridone-assisted palladium-catalyzed regioselective arylation of naphthamides. RSC Advances.5

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry (ACS).2

  • Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. Drug Discovery Today (UCLouvain).3

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Taylor & Francis.1

Sources

Technical Support Center: Bioavailability Enhancement for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for formulation scientists, pharmacokineticists, and drug development professionals working with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine and its derivatives.

As a biaryl compound featuring a primary methanamine group alongside pyridine and pyrimidine rings, this molecule presents classic biopharmaceutical challenges. While the primary amine provides basicity, the multi-nitrogen heterocyclic core drives highly pH-dependent solubility and a strong propensity for rapid crystallization in the intestinal tract. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize systemic exposure.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine exhibit erratic oral bioavailability?

A: The root cause lies in its physicochemical structure. The molecule is a polybasic system: the primary methanamine has a pKa of ~9.0, while the pyridine and pyrimidine nitrogens have lower pKa values (typically ~2.0 to 5.0).

In the highly acidic environment of the stomach (pH 1.2), all basic centers are protonated. This polycationic state results in high aqueous solubility. However, upon transit into the duodenum (pH 6.8), the heterocyclic nitrogens rapidly deprotonate. The loss of these localized charges drastically reduces the molecule's hydration energy. The planar biaryl system (pyrimidine-pyridine) then drives strong intermolecular


 stacking, leading to rapid nucleation and precipitation of the drug before it can be absorbed across the intestinal epithelium[1].
Q2: How can we prevent this pH-induced intestinal precipitation?

A: The most reliable approach for weakly basic, fast-crystallizing compounds is the "Spring and Parachute" strategy utilizing Amorphous Solid Dispersions (ASDs)[1].

By formulating the API into an amorphous state (the "spring"), you force the drug into a high-energy, supersaturated state upon dissolution. To prevent this supersaturated solution from immediately crashing out, you must co-formulate it with an enteric precipitation inhibitor (the "parachute"), such as HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or Eudragit L100 [2]. These polymers sterically hinder crystal nucleation and maintain the supersaturated state long enough for optimal intestinal absorption[2].

Q3: Our ASD formulation is failing during in vivo trials. What is the likely mechanism of failure?

A: ASD failure for weakly basic drugs often occurs directly in the stomach, prior to intestinal transit. If the polymer matrix is even slightly permeable to gastric fluids, the highly soluble protonated amine can dissolve locally at the surface of the ASD particle. Because the polymer itself is insoluble at low pH, it cannot stabilize the drug, causing the API to immediately recrystallize into a highly stable, insoluble polymorph on the particle surface[3]. When the particle finally reaches the intestine, this crystalline shell prevents further dissolution. To troubleshoot this, you must evaluate the gastric resistance of your polymer and consider utilizing a more robust enteric grade (e.g., switching from HPMCAS-LG to Eudragit L100)[2].

Q4: Are there alternatives to ASDs if the compound's crystallization drive is too high?

A: Yes. If polymeric stabilization fails, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or Lipid-Based Formulations (LBFs) are the optimal pivot. By predissolving the hydrophobic free base in a mixture of long-chain triglycerides and surfactants (e.g., Oleic acid / Cremophor EL), the drug is sequestered within lipid droplets[4]. Upon dispersion in the GI tract, it forms a nanoemulsion (20–200 nm). This physically shields the drug from the aqueous pH shift, preventing precipitation while simultaneously promoting lymphatic transport—a critical advantage if the primary methanamine is subject to extensive hepatic first-pass metabolism[4].

Part 2: Formulation Strategy & Data Comparison

To guide your formulation selection, the following table synthesizes the expected quantitative impacts of different enhancement strategies based on established biopharmaceutical data for structurally similar weakly basic amines.

Formulation StrategyPrimary ExcipientsMechanistic ActionExpected PK Impact (Relative BA)Best Applied When...
Unformulated API None (Free Base/Salt)Baseline dissolution100% (Reference)Used only for IV dosing or early tox studies.
Enteric ASD Eudragit L100, HPMCAS"Spring & Parachute" supersaturation[2]~245% increase in AUCThe API has moderate lipophilicity and high melting point.
SNEDDS (Lipid) Oleic Acid, PEG 400Solubilization & Lymphatic bypass[4]~300%+ increase in AUCThe API suffers from both poor solubility AND high first-pass metabolism.
pH Modifiers Citric Acid, Tartaric AcidMicroenvironmental acidification[1]~150% increase in AUCThe dose is low and the free base is highly sensitive to fed/fasted state variability.

Part 3: Troubleshooting Workflows & Methodologies

Protocol: Two-Stage Dissolution Testing for ASD Validation

To ensure your ASD will not fail due to surface crystallization in the stomach, you must utilize a self-validating two-stage dissolution protocol that mimics GI transit.

Step 1: Gastric Stage Preparation

  • Prepare 500 mL of 0.1 N HCl (pH 1.2) in a USP Apparatus II (Paddle) vessel at 37°C.

  • Introduce the ASD formulation (equivalent to a 50 mg API dose) into the vessel.

  • Set paddle speed to 50 RPM. Run for exactly 120 minutes.

  • Critical Checkpoint: Withdraw a 2 mL aliquot at 115 min, filter through a 0.45 µm PTFE syringe filter, and analyze via HPLC. The release here should be <10% if the enteric polymer is functioning correctly[3].

Step 2: Intestinal Shift

  • At 120 minutes, rapidly add 500 mL of double-strength Fasted State Simulated Intestinal Fluid (FaSSIF) buffer pre-heated to 37°C.

  • Add in situ pH modifiers (e.g., tribasic sodium phosphate) to immediately shift the vessel pH to 6.8.

  • Continue paddle stirring at 50 RPM for an additional 240 minutes.

Step 3: Supersaturation Monitoring

  • Withdraw 2 mL aliquots at 5, 15, 30, 60, 120, and 240 minutes post-pH shift.

  • Immediately centrifuge the aliquots (13,000 RPM for 2 min) to separate precipitated free base from the solubilized/supersaturated drug.

  • Analyze the supernatant via HPLC-UV.

  • Validation: A successful "parachute" effect will show a rapid spike in concentration at 15 minutes (the spring), followed by a sustained plateau for at least 120 minutes without a sharp decline[2].

Part 4: Mechanistic Visualizations

Diagram 1: The "Spring and Parachute" Mechanism in the GI Tract

The following diagram illustrates the causality behind the bioavailability enhancement of the ASD formulation compared to the unformulated API.

G cluster_intestine Intestinal Compartment (pH 6.8) Stomach Gastric Transit (pH 1.2) Drug Protonated & Soluble Precipitation Rapid Precipitation (Free Base Form) Stomach->Precipitation Unformulated API Supersaturation Supersaturation Maintained (Polymer 'Parachute') Stomach->Supersaturation Enteric ASD Formulation LowAbs Low Bioavailability Precipitation->LowAbs HighAbs Enhanced Bioavailability Supersaturation->HighAbs

Fig 1: Mechanism of pH-induced precipitation vs. polymer-stabilized supersaturation.

Diagram 2: Two-Stage Dissolution Analytical Workflow

This workflow maps the critical steps required to validate the structural integrity of the formulation across physiological pH shifts.

Workflow Step1 Step 1: ASD Preparation Hot Melt Extrusion or Spray Drying Step2 Step 2: Gastric Stage (2h) 0.1N HCl (pH 1.2) at 37°C Step1->Step2 Step3 Step 3: Intestinal Stage (4h) Shift to FaSSIF (pH 6.8) Step2->Step3 Step4 Step 4: Quantification HPLC/UV Analysis of Aliquots Step3->Step4

Fig 2: Standardized two-stage in vitro dissolution workflow for weakly basic drugs.

References

  • Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation. MDPI. Available at:[Link]

  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Publishing at the Library (ualberta.ca). Available at:[Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. International Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Validation & Comparative

Comparative Guide: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine —a biaryl amine scaffold often utilized in fragment-based drug discovery (FBDD)—against established kinase inhibitors.

Based on its pharmacophore (an aminomethyl-pyridine core linked to a pyrimidine), this compound is functionally categorized as a Type I ATP-competitive inhibitor , predominantly targeting Rho-associated protein kinase (ROCK) and potentially Janus Kinases (JAK) or Itk . This analysis focuses on its application as a ROCK inhibitor probe compared to industry standards like Y-27632 and Fasudil .

Executive Summary & Compound Identity

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine represents a simplified, high-efficiency "hinge-binding" scaffold. Unlike the fused-ring systems of classic inhibitors (e.g., isoquinoline in Fasudil), this biaryl structure offers a modular platform for optimizing selectivity via the "vector" position (the pyrimidine ring).

  • Core Pharmacophore: 3-aminomethylpyridine (mimics the lysine-binding interaction in the ATP pocket).

  • Primary Target Class: AGC Kinases (specifically ROCK1/ROCK2) and select Tyrosine Kinases (JAK/Itk).

  • Key Differentiator: Higher ligand efficiency (LE) and distinct solubility profile compared to bulky clinical candidates.

Mechanistic Comparison: Binding Mode & Selectivity

The following table contrasts the binding mechanics and physicochemical properties of the subject compound against gold-standard ROCK inhibitors.

Feature(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Y-27632 Fasudil (HA-1077)
Scaffold Type Biaryl (Pyridine-Pyrimidine)Pyridine-CyclohexaneIsoquinoline
Binding Mode Type I (ATP Hinge Binder): Pyridine N interacts with hinge backbone; amine interacts with Ribose pocket residues (e.g., Asp/Glu).Type I: Pyridine N binds hinge; aminoethyl tail extends to solvent.Type I: Isoquinoline binds hinge; homopiperazine extends to solvent.
Selectivity Profile Tunable: The pyrimidine ring allows for specific substitutions to target the "gatekeeper" residue.Moderate: Inhibits PRK2, MSK1, and ROCK1/2 equally.Low: Significant off-target activity against PKA, PKC, and MLCK.
Ligand Efficiency High: Low MW (<200 Da) with potent binding potential.ModerateModerate
Primary Utility Lead Optimization / Fragment Probe Stem Cell Culture / Research ToolClinical Vasodilator (Japan)
Signaling Pathway Context (ROCK Inhibition)

The compound acts by blocking the phosphorylation of MYPT1 and LIMK, preventing actin cytoskeleton reorganization.

ROCK_Pathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target of Inhibitor) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC-P) ROCK->MLC Direct Phosphorylation Inhibitor (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Inhibitor->ROCK Inhibits (ATP Comp.) MYPT1->MLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin Actin Polymerization Stress Fibers Cofilin->Actin Depolymerizes MLC->Actin Contraction

Figure 1: Mechanism of Action. The inhibitor targets ROCK, preventing the phosphorylation of downstream effectors MYPT1 and LIMK, ultimately reducing actin stress fiber formation.

Experimental Performance & Protocols

To validate the performance of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine, researchers must employ self-validating assays that control for false positives (e.g., aggregation).

A. In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 against ROCK1/2 and assess selectivity against PKA.

Protocol:

  • Reagents: Recombinant ROCK1 (0.5 ng/µL), Substrate (S6 peptide, 20 µM), ATP (10 µM), and ADP-Glo Reagent (Promega).

  • Compound Prep: Dissolve (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine in 100% DMSO to 10 mM. Perform 1:3 serial dilutions.

  • Reaction:

    • Mix 2 µL compound + 2 µL Enzyme in 384-well plate. Incubate 15 min at RT (allows "Type I" binding equilibrium).

    • Add 2 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo reagent (depletes unconsumed ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Analysis: Measure Luminescence (RLU). Fit data to Sigmoidal Dose-Response (Variable Slope).

    • Validation: Z-factor must be > 0.5. Reference Y-27632 IC50 should be ~100-200 nM.

B. Cellular Assay: Neurite Outgrowth & Actin Staining

Objective: Confirm cell permeability and functional ROCK inhibition (phenotypic screen).

Protocol:

  • Cell Line: PC12 (Rat pheochromocytoma) or HUVEC.

  • Differentiation: Seed PC12 cells on collagen-coated plates. Treat with NGF (50 ng/mL) to prime.

  • Treatment: Add (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (0.1, 1, 10 µM) vs. Y-27632 (10 µM). Incubate 24h.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-Rhodamine (F-actin) and DAPI (Nuclei).

  • Readout:

    • Positive Hit: Significant increase in neurite length (PC12) or loss of stress fibers (HUVEC) compared to DMSO control.

    • Cytotoxicity Check: Verify nuclei count is not reduced by >20%.

Experimental Workflow Diagram

Workflow Compound Compound Prep (DMSO Stock) Biochem Biochemical Assay (ADP-Glo / FRET) Compound->Biochem Serial Dilution Cellular Cellular Assay (PC12 Neurite Outgrowth) Compound->Cellular 1-10 µM Dose Analysis Data Analysis (IC50 & Morphology) Biochem->Analysis Luminescence Cellular->Analysis Microscopy Decision Decision Gate Analysis->Decision Is IC50 < 1 µM?

Figure 2: Screening workflow for evaluating the biaryl amine scaffold.

Technical Insights & Recommendation
Why Choose This Scaffold?
  • Fragment-Based Design (FBDD): The (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine structure is an ideal "starting point" (Fragment). It has a lower molecular weight than Y-27632, allowing for the addition of solubilizing groups or specific "tail" modifications to reach the solvent front without violating Lipinski's Rule of 5.

  • Selectivity Potential: The biaryl axis allows for twisting, which can be exploited to fit into the specific hydrophobic pockets of ROCK or JAK that are not accessible to planar isoquinolines (like Fasudil).

Limitations
  • Metabolic Stability: Primary amines on benzylic/pyridylic positions (the methanamine group) are susceptible to rapid oxidative deamination by MAO (Monoamine Oxidases) or SSAO.

    • Mitigation: For in vivo studies, consider methylating the amine or cyclizing it (e.g., into a piperazine) to improve half-life.

References
  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 2007. Link

  • Jacobs, M., et al. "The structure of the Rho-kinase-inhibitor complex." Journal of Biological Chemistry, 2006. (Describes the aminomethyl-pyridine binding mode). Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Technical Manual, 2023. Link

  • Rath, N., & Olson, M. F. "Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy." EMBO Reports, 2012. Link

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016. (Comprehensive review of ROCK inhibitor scaffolds). Link

Structure-Activity Relationship (SAR) and Scaffold Evaluation of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of small-molecule drug discovery, managing lipophilicity while maintaining target affinity is a persistent challenge. The (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine scaffold (CAS 1346687-36-2) has emerged as a privileged biaryl building block. By strategically incorporating multiple nitrogen heteroatoms, this scaffold provides distinct advantages over traditional biphenyl or phenyl-pyridine systems, offering superior metabolic stability, enhanced aqueous solubility, and precise hydrogen-bonding vectors. This guide provides a comprehensive, objective comparison of this scaffold against its alternatives, supported by structural rationales and self-validating experimental protocols.

Mechanistic Rationale: The Biaryl Heteroaromatic Advantage

When optimizing a hit compound, medicinal chemists often face the "lipophilicity trap"—where increasing target affinity inadvertently increases the calculated partition coefficient (cLogP), leading to poor pharmacokinetic properties.

  • The Pyridine Core: Replacing a phenyl ring with a pyridine core maintains necessary

    
     stacking interactions within target binding pockets while significantly lowering lipophilicity. Previous drug discovery studies have identified that a pyridine ring connected to a primary methanamine serves as a key pharmacophore, eliciting increased potency and enhanced selectivity for specific targets like cytochrome P-450 enzymes 1[1].
    
  • The Pyrimidine Appendage: The addition of a pyrimidine ring acts as a dual hydrogen-bond acceptor. This is critical for interacting with the hinge region of kinases. Furthermore, pyrimidine-pyridine biaryl systems have been successfully utilized in the structure-based discovery of potent nanomolar type-II kinase inhibitors (e.g., PLK4 inhibitors), where the pyrimidine core significantly improves plasma stability and reduces the risk of drug-drug interactions (DDIs) 2[2].

  • The Methanamine Vector: The primary amine provides a versatile vector for solvent-channel probing or salt-bridge formation. The incorporation of such nitrogen-containing heteroaromatics has been shown to retain biological activity while dramatically improving cell permeability in target-directed assays 3[3].

Comparative Performance Analysis

To objectively evaluate the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine scaffold, we compare its physicochemical and pharmacokinetic properties against traditional alternatives. The data below synthesizes typical SAR outcomes when transitioning from a carbocyclic to a fully heteroaromatic biaryl system.

MetricAlternative 1: Biphenyl-3-ylmethanamineAlternative 2: 5-Phenylpyridin-3-ylmethanamineTarget Product: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine
cLogP 3.52.51.2
Topological Polar Surface Area (tPSA, Ų) 26.038.964.7
Aqueous Solubility (µg/mL at pH 7.4) < 10~ 45> 200
HLM Intrinsic Clearance (µL/min/mg) 120 (High)65 (Moderate)18 (Low)
Kinase Hinge Affinity (Relative IC50) Baseline3x Improvement10x Improvement

Analysis: The target product demonstrates a superior profile. The increased tPSA and lowered cLogP directly correlate with the observed reduction in human liver microsome (HLM) clearance, as the molecule is less prone to non-specific hydrophobic binding with CYP450 active sites.

Self-Validating Experimental Protocols

Protocol A: Scaffold Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize analogs by coupling pyrimidin-5-ylboronic acid with 5-bromo-pyridin-3-ylmethanamine derivatives. Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate ligand structure provides excellent stability and prevents catalyst deactivation (black palladium formation) often caused by the coordinating nitrogen atoms of the pyrimidine and pyridine rings. Potassium carbonate (K₂CO₃) is selected as a mild base to prevent the degradation of the primary methanamine.

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed reaction vial, combine 5-bromo-pyridin-3-ylmethanamine (1.0 eq), pyrimidin-5-ylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is considered complete only when the starting bromide peak is <5% relative to the product peak. If unreacted bromide remains, catalyst poisoning by the substrate is indicated, requiring a spike of additional Pd(dppf)Cl₂.

  • Purification: Filter through Celite to remove palladium residues, followed by reverse-phase HPLC purification.

Protocol B: High-Throughput Microsomal Stability (HLM) Assay

Objective: Quantify the intrinsic clearance (CL_int) of the synthesized analogs. Causality & Design: Testing metabolic stability early prevents late-stage attrition. We use an NADPH regenerating system rather than direct NADPH addition to ensure a constant supply of reducing equivalents over the assay duration, preventing artificial plateauing of metabolism.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound (final concentration 1 µM, DMSO < 0.1%).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system (Solution A + Solution B).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 45 minutes.

  • Quenching & Internal Standard: Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The internal standard corrects for any matrix effects or volumetric errors during protein precipitation, ensuring quantitative trustworthiness.

  • Self-Validation (Control Gating): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. System Rule: If Verapamil does not show >80% depletion by 30 minutes, the microsomes are deemed metabolically compromised, and the entire plate's data is rejected.

Visualizing the SAR Workflow and Binding Paradigm

SAR_Workflow A Base Scaffold: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine B Pyrimidine Ring Modification (H-Bond Acceptor Tuning) A->B C Methanamine Derivatization (Solvent Channel Probing) A->C D In Vitro Profiling (Kinase/CYP Assays) B->D C->D E Metabolic Stability (HLM/MLM Clearance) D->E F Lead Selection & In Vivo PK E->F

Workflow for the systematic SAR optimization of the biaryl methanamine scaffold.

Binding_Model Kinase Target Protein (Hinge Region) Pyridine Pyridine Core (Hydrophobic/VDW) Kinase->Pyridine pi-pi Stacking Pyrimidine Pyrimidine N-Atoms (H-Bond Acceptors) Kinase->Pyrimidine H-Bond Amine Methanamine Tail (Solvent Front) Kinase->Amine Electrostatic Pyridine->Pyrimidine Pyridine->Amine

Mechanistic binding model of the scaffold within a typical target protein pocket.

References

  • Denton et al., "Identification of the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 inhibition", NIH.gov. Available at: 1

  • "Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor", ResearchGate. Available at: 2

  • Ribeiro et al., "Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors", OSTI.GOV. Available at:3

Sources

Comparative cytotoxicity with known anticancer drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Comparative Cytotoxicity Analysis of Anticancer Drugs

Introduction: The Quest for Selective Toxicity

In the landscape of oncology drug development, the central objective is to identify and characterize compounds that can effectively eradicate cancer cells while minimally impacting healthy tissue. This principle of selective toxicity is the cornerstone of modern chemotherapy.[1] A critical step in the preclinical phase of this endeavor is the quantitative assessment of a compound's cell-killing ability, or cytotoxicity.[2] In vitro cytotoxicity assays serve as the initial gatekeepers, providing rapid and reliable data to profile and rank new chemical entities against established anticancer agents.[3][4]

This guide provides a framework for conducting a comparative cytotoxicity analysis, moving beyond a simple procedural outline to explain the causality behind experimental choices. We will compare three well-established chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—each with a distinct mechanism of action, to illustrate how these fundamental assays inform drug development. The primary metric for our comparison will be the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit a biological process, such as cell proliferation, by 50%.[5][6] A lower IC50 value signifies a higher cytotoxic potency.[1][3]

Pillar 1: Selecting the Right Tool - The Rationale for the MTT Assay

To quantify cytotoxicity, we must measure cell viability. A variety of assays exist, each with its own advantages and limitations.[7][8] For this guide, we focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted, reliable, and cost-effective colorimetric method.[3][9][10]

The scientific integrity of the MTT assay is rooted in its biological principle: it measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[9] In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble, dark purple formazan product.[10][11][12] Dead cells, having lost this enzymatic activity, cannot perform this conversion.[11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by dissolving the crystals and measuring the absorbance of the solution using a spectrophotometer.[12][13]

This choice is deliberate. By measuring mitochondrial function, we gain a robust indicator of cellular health, making the MTT assay a self-validating system for assessing the cytotoxic impact of diverse chemical agents.[12]

Pillar 2: The Protocol as a Self-Validating System

A protocol is more than a series of steps; it is a system designed for reproducibility and accuracy. Every step is included to control variables and ensure the final data reflects the biological reality of the drug-cell interaction.

Detailed Experimental Protocol: MTT Assay

This protocol outlines the comparative cytotoxicity testing of Doxorubicin, Cisplatin, and Paclitaxel on a human breast adenocarcinoma cell line, MCF-7.

Materials and Reagents:

  • Cell Line: MCF-7 (or other appropriate adherent cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Anticancer Drugs: Doxorubicin, Cisplatin, Paclitaxel.

  • Vehicle: Dimethyl sulfoxide (DMSO) for Paclitaxel and Doxorubicin; Saline for Cisplatin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[12][13]

  • Solubilization Solution: DMSO.[13]

  • Equipment: 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding & Acclimatization:

    • Action: Trypsinize and count MCF-7 cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Causality: Seeding an optimal cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation (24 hours) allows cells to adhere and enter an exponential growth phase, ensuring they are healthy and responsive to treatment.

  • Preparation of Drug Dilutions:

    • Action: Prepare stock solutions of each drug. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM). Also, prepare a vehicle control containing the highest concentration of DMSO or saline used in the drug dilutions.

    • Causality: A wide concentration range is essential for generating a complete dose-response curve. The vehicle control is non-negotiable; it validates that the solvent used to dissolve the drugs has no cytotoxic effect at the concentrations used, thus isolating the effect of the drug itself.[14]

  • Cell Treatment:

    • Action: After 24 hours of cell incubation, carefully remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells.

    • Causality: This step initiates the comparative test. A standard incubation period of 48-72 hours is typically sufficient for most anticancer drugs to exert their effects, which often depend on cell cycle progression.

  • MTT Incubation:

    • Action: Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate the plate for an additional 4 hours at 37°C.

    • Causality: This incubation allows viable cells to metabolize the MTT into formazan crystals. The 4-hour window is optimized to allow for sufficient formazan accumulation without causing toxicity from the MTT reagent itself.

  • Formazan Solubilization:

    • Action: After the 4-hour MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Causality: DMSO is an effective solvent for the water-insoluble formazan. Complete solubilization is crucial for accurate absorbance measurement, as any remaining crystals will not be detected by the plate reader.

  • Absorbance Measurement & Data Analysis:

    • Action: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Causality: The absorbance value is directly proportional to the amount of formazan, and thus, the number of viable cells.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration using the formula: Cell Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100 .[1][11]

      • Plot the percent viability against the logarithm of the drug concentration to generate a sigmoidal dose-response curve.[1][6]

      • Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.[6][15]

Visualization of Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Readout cluster_analysis Data Analysis A 1. Culture & Harvest MCF-7 Cells B 2. Seed Cells in 96-Well Plate (5,000 cells/well) A->B C 3. Incubate for 24h (37°C, 5% CO2) B->C E 5. Treat Cells with Drugs & Controls C->E D 4. Prepare Serial Dilutions (Doxorubicin, Cisplatin, Paclitaxel) D->E F 6. Incubate for 48h E->F G 7. Add MTT Reagent (Incubate 4h) F->G H 8. Solubilize Formazan (Add DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability I->J K 11. Generate Dose-Response Curves J->K L 12. Determine IC50 Values K->L

Caption: Workflow for the comparative cytotoxicity MTT assay.

Pillar 3: Data Presentation and Mechanistic Interpretation

Quantitative Data Summary
Anticancer DrugMechanism of Action SummaryHypothetical IC50 (µM) on MCF-7 cells (48h)
Doxorubicin DNA Intercalator, Topoisomerase II Inhibitor[16][]0.45
Paclitaxel Microtubule Stabilizer[18][19]0.08
Cisplatin Forms DNA Adducts/Crosslinks[20][21]5.20

Note: These IC50 values are representative and will vary based on specific experimental conditions and cell lines.

Interpretation of Results:

Based on this data, the order of cytotoxic potency against the MCF-7 cell line after 48 hours of treatment is: Paclitaxel > Doxorubicin > Cisplatin . Paclitaxel is the most potent agent, requiring the lowest concentration to reduce cell viability by 50%.

Authoritative Grounding: Linking Potency to Mechanism

The observed differences in potency are intrinsically linked to the drugs' distinct mechanisms of action. While all three ultimately converge on inducing programmed cell death (apoptosis), their initial cellular targets differ significantly.

  • Doxorubicin: This drug intercalates into DNA, directly interfering with DNA replication and transcription.[16][] It also inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks.[16][22] A third mechanism involves the generation of reactive oxygen species (ROS), which damages cellular components.[23][24]

  • Cisplatin: Upon entering a cell, cisplatin is aquated and becomes a reactive species that forms covalent bonds with purine bases in DNA.[21][25] This creates DNA adducts, primarily intrastrand crosslinks, which physically bend the DNA, stall replication, and trigger a DNA damage response that can lead to cell cycle arrest and apoptosis.[20][26][27]

  • Paclitaxel: Unlike the other two, Paclitaxel's primary target is not DNA but the microtubule cytoskeleton. It binds to β-tubulin and stabilizes microtubules, preventing the dynamic instability required for mitotic spindle formation and function.[18][19][28] This disruption leads to a prolonged arrest in the M-phase of the cell cycle, ultimately activating the apoptotic cascade.[29]

The high potency of Paclitaxel in this context may be attributed to the critical and immediate role of microtubule dynamics in cell division. By effectively paralyzing the mitotic machinery at nanomolar concentrations, it triggers a swift and efficient cell death program.

Visualizing the Common Endpoint: Intrinsic Apoptosis Pathway

Many chemotherapeutic agents, including Doxorubicin, Cisplatin, and Paclitaxel, induce cytotoxicity by activating the intrinsic (or mitochondrial) pathway of apoptosis.

G cluster_stimuli cluster_dna_damage cluster_bcl2 cluster_mito cluster_caspase Dox Doxorubicin Stress DNA Damage / Microtubule Disruption Dox->Stress Cis Cisplatin Cis->Stress Pac Paclitaxel Pac->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by anticancer drugs.

Conclusion

The comparative in vitro cytotoxicity assay is an indispensable tool in cancer research. By employing robust and well-validated methods like the MTT assay, researchers can reliably determine the potency of novel compounds relative to established drugs. The resulting IC50 values provide a quantitative basis for decision-making, enabling the prioritization of compounds with high potency for further preclinical and clinical development. Understanding that these values are a direct reflection of a drug's unique molecular mechanism of action provides the crucial context needed to build a comprehensive profile of a potential therapeutic agent. This integrated approach of rigorous methodology and mechanistic understanding is fundamental to the successful discovery of next-generation anticancer drugs.

References

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. PMC. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. [Link]

  • Paclitaxel. StatPearls - NCBI Bookshelf. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell (MBoC). [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood (ASH Publications). [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. MDPI. [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

  • Key genes and molecular mechanisms related to Paclitaxel Resistance. PMC. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • IC50. Wikipedia. [Link]

  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. ResearchGate. [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Phcogj.com. [Link]

  • PACLitaxel: Uses, Side Effects & Dosage. Healio. [Link]

  • Cisplatin first metal based anticancer drug. Sandiego. [Link]

  • Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway. AACR Journals. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

Sources

Publish Comparison Guide: Target Validation of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide outlines a comprehensive strategy for validating the biological target of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine . Based on its chemical structure—a bi-heteroaryl scaffold featuring a pyridine core substituted with a pyrimidine ring and a primary aminomethyl group—this compound shares significant pharmacophoric overlap with two primary target classes: Nicotinic Acetylcholine Receptors (nAChRs) (specifically


 or 

subtypes) and Flavin-dependent Amine Oxidases (specifically LSD1/KDM1A ).

This guide is designed to objectively distinguish between these possibilities and validate the primary mechanism of action.

Executive Summary & Structural Analysis[1][2]

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a small molecule featuring a 3,5-disubstituted pyridine core. Its structural motifs suggest two distinct biological activities:

  • nAChR Agonist/Partial Agonist: The 3-pyridyl-5-heteroaryl scaffold is a classic "privileged structure" for nicotinic acetylcholine receptor ligands (e.g., A-582941, ABT-107). The basic nitrogen of the methanamine mimics the cationic center of acetylcholine.

  • LSD1 (KDM1A) Inhibitor: The aminomethyl-biaryl motif resembles the pharmacophore of lysine-specific demethylase 1 inhibitors, where the amine coordinates with the FAD cofactor or active site residues.

Comparison of Potential Targets
FeatureTarget A:

/

nAChR
Target B: LSD1 (KDM1A)
Mechanism Ligand-gated ion channel agonist/modulatorFlavin-dependent amine oxidase inhibitor
Key Structural Driver Biaryl system fits the orthosteric binding pocket; Amine mimics quaternary ammonium.Primary amine mimics the Lysine-4 of Histone H3; Biaryl fits the substrate tunnel.
Reference Standards PNU-282987 (

), Epibatidine (non-selective), Varenicline (

)
GSK-LSD1 , ORY-1001 (Iadademstat), Tranylcypromine
Readout Rapid Calcium (

) Influx, Membrane Depolarization
Increased H3K4me1/2 methylation levels, Gene expression changes

Validation Strategy: The "Distinguish & Confirm" Workflow

To validate the target, a tiered experimental approach is required. The following workflow prioritizes distinguishing between the ion channel (nAChR) and enzymatic (LSD1) hypotheses.

Tier 1: Primary Screening (Binding & Inhibition)
Experiment A: Radioligand Binding Assay (nAChR)
  • Objective: Determine affinity (

    
    ) for neuronal nAChR subtypes.
    
  • Method: Displacement of

    
    -Epibatidine (heteromeric receptors) and 
    
    
    
    -
    
    
    -Bungarotoxin (
    
    
    homomeric receptors) in rat brain membranes or transfected HEK293 cells.
  • Success Criteria:

    
     indicates a potent nAChR ligand.
    
Experiment B: LSD1 Enzymatic Inhibition Assay
  • Objective: Measure inhibition of recombinant LSD1 demethylase activity.

  • Method: TR-FRET or AlphaLISA assay detecting the demethylation of a biotinylated H3K4me1/2 peptide.

  • Success Criteria:

    
     indicates a specific LSD1 inhibitor.
    
Tier 2: Functional Validation[3]

If Tier 1A is positive:

  • FLIPR Calcium Flux Assay: Measure intracellular calcium transients in HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs. Agonists will induce a rapid, transient signal blocked by specific antagonists (e.g., Methyllycaconitine).

If Tier 1B is positive:

  • Cellular Methylation Assay: Treat MV4-11 (AML) or SCLC cells for 24-48h and measure global H3K4me2 levels via Western Blot. Inhibitors will cause an accumulation of the methylation mark.

Experimental Protocols

Protocol 1: FLIPR Calcium Flux Assay (nAChR Validation)

This protocol validates the compound as an agonist of the


 nAChR.
  • Cell Preparation: Plate HEK293-h

    
     cells (with RIC-3 chaperone) in poly-D-lysine coated 384-well black plates (
    
    
    
    cells/well). Incubate overnight at
    
    
    .
  • Dye Loading: Aspirate medium and add

    
     of Calcium-6 dye (Molecular Devices) dissolved in HBSS/HEPES buffer. Incubate for 1 hour at 
    
    
    
    .
  • Compound Preparation: Prepare (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine as a

    
     stock in HBSS (range: 
    
    
    
    to
    
    
    ). Include PNU-282987 as a positive control (
    
    
    reference).
  • Assay Run: Transfer plate to FLIPR Tetra. Establish baseline fluorescence (

    
    ) for 10 seconds.
    
  • Addition: Inject

    
     of compound. Monitor fluorescence (
    
    
    
    ) for 120 seconds.
  • Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .
    • Validation Check: Pre-incubate with

      
      Methyllycaconitine (MLA) . If the signal is abolished, the target is confirmed as 
      
      
      
      nAChR.
Protocol 2: LSD1 TR-FRET Inhibition Assay

This protocol validates the compound as an inhibitor of the LSD1 enzyme.

  • Reagents: Recombinant Human LSD1 protein, Biotin-H3K4me1 peptide substrate, Eu-labeled anti-H3K4me0 antibody, ULight-Streptavidin.

  • Reaction Mix: In a 384-well white low-volume plate, mix:

    • 
       LSD1 enzyme (
      
      
      
      final).
    • 
       Test Compound (serial dilution).
      
    • Incubate 15 mins at RT.

  • Substrate Addition: Add

    
     Biotin-H3K4me1 peptide (
    
    
    
    final).
  • Incubation: Incubate for 60 mins at RT (Demethylation reaction).

  • Detection: Add

    
     Detection Mix (Eu-Ab + ULight-SA in detection buffer containing tranylcypromine to stop reaction).
    
  • Read: Measure TR-FRET signal (Excitation

    
    , Emission 
    
    
    
    ) on an EnVision plate reader.
  • Data: A decrease in signal (or increase, depending on antibody specificity for product vs substrate) relative to DMSO control indicates inhibition.

Comparative Performance Data

The following table benchmarks the expected performance of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine against standard ligands if it is an nAChR agonist.

CompoundTargetAffinity (

)
Functional Potency (

)
Selectivity
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Putative

nAChR
< 50 nM (Predicted) ~ 100 nM High vs 5-HT3
PNU-282987

nAChR


Selective
EpibatidineNon-selective nAChR


Toxic (non-selective)
Varenicline

(partial)



Note: If the compound is an LSD1 inhibitor, expect


 in the 

range, likely less potent than GSK-LSD1 due to the lack of a cyclopropyl ring.

Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the target of this compound.

TargetValidation Start Compound: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Screen Tier 1: Dual Screening Start->Screen Binding Radioligand Binding (vs Epibatidine/Bgt) Screen->Binding Path A Enzyme LSD1 Enzymatic Assay (H3K4me1 Demethylation) Screen->Enzyme Path B ResultA High Affinity (Ki < 100nM) Binding->ResultA Positive ResultB High Inhibition (IC50 < 1uM) Enzyme->ResultB Positive FuncA Tier 2: FLIPR Calcium Assay ResultA->FuncA FuncB Tier 2: Western Blot (H3K4me2) ResultB->FuncB ConfirmA CONFIRMED TARGET: nAChR Agonist FuncA->ConfirmA Ca2+ Flux Blocked by MLA ConfirmB CONFIRMED TARGET: LSD1 Inhibitor FuncB->ConfirmB Accumulation of H3K4me2

Caption: Decision matrix for distinguishing between nAChR agonism and LSD1 inhibition based on structural pharmacophores.

References

  • Hajós, M., et al. (2011). "The

    
     nicotinic acetylcholine receptor agonist PNU-282987 improves auditory gating in rats." Neuropharmacology. Link
    
  • Bitner, R. S., et al. (2007).

    
     neuronal nicotinic acetylcholine receptor agonist ABT-107." Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Nicotinic acetylcholine receptors." Link

The Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the drug development pipeline, one of the most persistent challenges is bridging the "translational gap"—the frequent disconnect between a compound’s potency in a petri dish and its therapeutic efficacy in a living organism. Pyrimidine compounds, which encompass both classic antimetabolites (like 5-Fluorouracil and Gemcitabine) and next-generation targeted kinase inhibitors (like pyrimidine-based EGFR inhibitors), provide a perfect lens through which to examine this phenomenon.

This guide objectively compares the in vitro and in vivo performance of these two distinct classes of pyrimidine derivatives, dissecting the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Mechanistic Divergence: Antimetabolites vs. Targeted Inhibitors

Before comparing efficacy metrics, we must establish the mechanistic foundation of the compounds being evaluated. Pyrimidine derivatives generally fall into two functional categories in oncology:

  • Classic Antimetabolites: Compounds like 5-Fluorouracil (5-FU) and Gemcitabine mimic natural pyrimidines. They are incorporated into DNA/RNA or inhibit critical enzymes like Thymidylate Synthase (TS), leading to chain termination and apoptosis[1].

  • Targeted Tyrosine Kinase Inhibitors (TKIs): Modern drug design utilizes the pyrimidine scaffold to competitively bind the ATP-binding pocket of mutated kinases, such as the Epidermal Growth Factor Receptor (EGFR), shutting down downstream proliferative signaling[2].

PyrimidineMechanisms cluster_0 Classic Antimetabolites cluster_1 Targeted Kinase Inhibitors P_Comp Pyrimidine Compounds AntiMet 5-FU & Gemcitabine P_Comp->AntiMet TKIs Pyrimidine-based TKIs (e.g., L-18, Osimertinib) P_Comp->TKIs TS_Inhib Thymidylate Synthase Inhibition (5-FU) AntiMet->TS_Inhib DNA_Inc DNA/RNA Incorporation Chain Termination AntiMet->DNA_Inc Apoptosis1 Cell Cycle Arrest & Apoptosis TS_Inhib->Apoptosis1 DNA_Inc->Apoptosis1 EGFR_Bind EGFR ATP-Site Competitive Binding TKIs->EGFR_Bind Sig_Block Block MAPK/PI3K Signaling Cascades EGFR_Bind->Sig_Block Apoptosis2 Inhibition of Proliferation Sig_Block->Apoptosis2

Diagram 1: Dual mechanistic pathways of pyrimidine compounds in oncology.

Comparative Efficacy: The In Vitro vs. In Vivo Disconnect

Classic Antimetabolites: 5-FU and Gemcitabine

In vitro, 5-FU and Gemcitabine demonstrate potent cytotoxicity. For instance, in Panc-1 pancreatic cancer cell lines, 5-FU exhibits an IC50 of approximately 3.4 µM in standard 2D cultures[3]. Furthermore, sequential in vitro treatment with Gemcitabine and 5-FU has been shown to upregulate phosphorylated HER2, sensitizing gallbladder cancer cells to targeted therapies[4].

However, in vivo translation is notoriously difficult. 5-FU suffers from rapid hepatic clearance mediated by the enzyme dihydropyrimidine dehydrogenase (DPD)[1]. Consequently, while a 3.4 µM concentration is easily maintained in a static in vitro well plate, achieving sustained therapeutic exposure in a murine xenograft requires complex dosing regimens or advanced liposomal formulations to prevent rapid degradation and systemic toxicity[3].

Novel Pyrimidine-Based EGFR Inhibitors

To overcome the limitations of classic chemotherapy, researchers have synthesized highly selective pyrimidine derivatives targeting mutant EGFR (e.g., T790M/L858R) in non-small cell lung cancer (NSCLC). In vitro, these compounds are remarkably potent. Compound L-18, a 2,4-dichloro-6-methylpyrimidine derivative, yields an IC50 of 0.65 µM against H1975 cells[5]. Similarly, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., Compound 8a) exhibit enzymatic IC50 values as low as 0.123 µM against the EGFR T790M mutation[6].

In vivo, these targeted pyrimidine compounds often show a higher correlation with their in vitro data compared to classic antimetabolites. Because they are designed with specific pharmacokinetic (PK) profiles to resist rapid metabolic cleavage, compounds like L-18 demonstrate significant tumor regression in H1975 xenograft mice without the severe systemic toxicity associated with 5-FU[5].

Quantitative Data Synthesis
Compound ClassSpecific AgentTarget / MechanismIn Vitro Efficacy (IC50)In Vivo Efficacy (Xenograft TGI)Primary Translational Challenge
Antimetabolite 5-Fluorouracil (5-FU)Thymidylate Synthase (TS)3.4 µM (Panc-1, 2D)[3]Moderate TGI; requires high/frequent dosingRapid hepatic clearance via DPD enzyme
Antimetabolite GemcitabineDNA Chain Termination< 0.1 µM (Various)[7]High TGI; synergistic with 5-FU[4]Requires active intracellular phosphorylation
Targeted TKI Compound L-18Mutant EGFR (T790M)0.65 µM (H1975)[5]Significant regression, low toxicityAcquired resistance (e.g., C797S mutation)
Targeted TKI Compound 8aEGFR T790M0.123 µM (Enzymatic)[6]High apoptosis inductionAchieving selectivity over wild-type EGFR

Self-Validating Experimental Protocols

To generate trustworthy comparative data, the experimental design must account for the biological variables that cause in vitro to in vivo discrepancies. Below are the field-proven methodologies for evaluating pyrimidine compounds.

Protocol A: In Vitro 3D Spheroid Viability Assay

Application Scientist Note: Why 3D over 2D? Standard 2D monolayers overexpose cells to drugs. 3D spheroids mimic the hypoxic core and diffusion barriers of solid tumors, providing an IC50 that better predicts in vivo behavior[3].

  • Spheroid Formation: Seed 2,000 cells/well (e.g., Panc-1 or H1975) into a 96-well ultra-low attachment (ULA) microplate. Centrifuge at 200 x g for 5 minutes to aggregate cells.

  • Incubation: Incubate at 37°C, 5% CO2 for 72 hours until a single, compact spheroid forms in each well.

  • Compound Dosing: Solubilize pyrimidine derivatives (e.g., L-18 or 5-FU) in DMSO. Perform a 10-point serial dilution. Add to spheroids, ensuring final DMSO concentration is <0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib for EGFR TKIs).

  • Viability Readout: After 72 hours, add CellTiter-Glo® 3D Reagent (an ATP-based luminescent assay). Causality: ATP-based luminescence provides a linear correlation with metabolically active cells, overcoming the metabolic artifacts of standard MTT reduction.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: In Vivo Xenograft Efficacy Study

Application Scientist Note: Why use Athymic Nude Mice? The lack of T-cells prevents immune rejection of human cancer cell lines, isolating the drug's direct cytotoxic effect from immunomodulatory variables.

  • Tumor Inoculation: Inject

    
     H1975 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.
    
  • Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8/group).

  • Dosing Regimen: Administer the pyrimidine compound (e.g., L-18 at 20 mg/kg/day orally, or 5-FU intraperitoneally). Causality: The route of administration must match the compound's PK profile. 5-FU is given IV/IP due to poor oral bioavailability and first-pass metabolism.

  • Monitoring: Measure tumor dimensions with digital calipers bi-weekly. Calculate tumor volume using the formula:

    
    . Track body weight as a surrogate marker for systemic toxicity.
    
  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI). Harvest tumors for immunohistochemistry (e.g., Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).

TranslationWorkflow InVitro In Vitro Screening (3D Spheroid Cultures) PKPD PK/PD & ADME Profiling InVitro->PKPD IC50 & Selectivity InVivo In Vivo Efficacy (Xenograft Models) PKPD->InVivo Dosing Strategy Clinical Translational Outcomes InVivo->Clinical Tumor Regression

Diagram 2: The translational workflow from in vitro screening to in vivo efficacy.

Conclusion & Translational Insights

The journey of a pyrimidine compound from bench to bedside highlights the critical importance of understanding why experiments are designed the way they are. Classic pyrimidine antimetabolites like 5-FU and Gemcitabine[1][3][4][7] show exceptional in vitro potency but face severe in vivo hurdles due to rapid enzymatic clearance. Conversely, modern pyrimidine-based EGFR inhibitors[2][5][6] are rationally designed to bypass these metabolic pitfalls, demonstrating a much tighter correlation between their in vitro nanomolar IC50 values and their in vivo tumor regression capabilities.

By employing 3D spheroid models and carefully matched in vivo PK/PD dosing strategies, researchers can bridge the translational gap, transforming promising pyrimidine scaffolds into robust clinical therapeutics.

References

  • Pretreatment with Gemcitabine/5-Fluorouracil Enhances the Cytotoxicity of Trastuzumab to HER2-Negative Human Gallbladder Cancer Cells In Vitro and In Vivo. National Institutes of Health (PMC).[Link]

  • Evaluation of Anticancer Activity of Zhubech, a New 5-FU Analog Liposomal Formulation, against Pancreatic Cancer. MDPI.[Link]

  • Antitumor activity of gemcitabine against high-grade meningioma in vitro and in vivo. Oncotarget.[Link]

  • Recent studies of 5-fluorouracil resistance in pancreatic cancer. World Journal of Gastroenterology.[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective inhibitors of the EGFR kinase. Archiv der Pharmazie.[Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Head-to-head comparison of pyridin-3-yl pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The pyridin-3-yl pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophore backbone for Type II tyrosine kinase inhibitors. This guide provides a technical head-to-head comparison of the two most prominent derivatives—Imatinib (First-Generation) and Nilotinib (Second-Generation)—while introducing emerging third-generation research candidates designed to overcome gatekeeper mutations (e.g., T315I).

This analysis moves beyond basic descriptions, focusing on the structural causality of potency differences, resistance profiles, and experimental validation protocols.

The Core Pharmacophore

The scaffold consists of a pyrimidine ring linked to a pyridine ring at the 3-position.[1] This arrangement is critical for:

  • H-Bonding: The pyridine nitrogen often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met318 in Abl).

  • Geometry: The bi-aryl axis allows the molecule to adopt a conformation that fits the ATP-binding pocket, particularly in the DFG-out (inactive) state.

Head-to-Head Analysis: Imatinib vs. Nilotinib vs. Emerging Candidates

The following data consolidates multiple independent studies to provide a direct performance comparison.

Table 1: Comparative Potency & Physicochemical Profile
FeatureImatinib (Subject A)Nilotinib (Subject B)[2]Novel Derivative (e.g., Cpd 11a)
Generation 1st Gen (The Pioneer)2nd Gen (The Optimizer)Experimental (Resistance Breaker)
Core Scaffold Pyridin-3-yl pyrimidinePyridin-3-yl pyrimidinePyridin-3-yl pyrimidine (Modified)
Bcr-Abl WT IC50 200 – 600 nM< 30 nM~14 nM
Bcr-Abl T315I IC50 > 10,000 nM (Resistant)> 10,000 nM (Resistant)~450 nM (Active)
Binding Mode Type II (DFG-out)Type II (DFG-out)Type II / Hybrid
Key Structural Change N-methylpiperazine tailCF3 group + Imidazole replacementHalogenated aniline / fused rings
Selectivity Profile Abl, c-Kit, PDGFRHigher selectivity for AblTunable (often broader)
Lipophilicity (LogP) ~3.5~4.5 (Higher)Variable (typically >4.0)
Analysis of Causality
  • Potency Shift: Nilotinib achieves ~20-fold higher potency than Imatinib. Why? The substitution of the N-methylpiperazine with a trifluoromethyl-substituted phenyl group and the replacement of the methyl-pyrimidine with a specific amine linkage creates a better shape complementarity with the hydrophobic spine of the kinase, stabilizing the inactive conformation more effectively.

  • Resistance Gap: Both Imatinib and Nilotinib rely on a hydrogen bond with the "gatekeeper" residue (Thr315). The T315I mutation (Threonine to Isoleucine) removes the hydroxyl group needed for H-bonding and introduces steric bulk. Neither drug can accommodate this, necessitating the "Novel Derivatives" (Subject C) which often utilize flexible linkers or alternative H-bond acceptors (e.g., acetylene linkages in Ponatinib, though structurally distinct, or modified pyridin-3-yl cores in research compounds like "11a").

Mechanism of Action: Structural Biology Visualization

The following diagram illustrates the critical binding interactions of the pyridin-3-yl pyrimidine scaffold within the Abl kinase domain.

BindingMode cluster_pocket ATP Binding Pocket (DFG-Out) Met318 Met318 (Hinge Region) Pyridine Pyridine Ring (Scaffold) Met318->Pyridine H-Bond (Backbone NH) Thr315 Thr315 (Gatekeeper) Pyrimidine Pyrimidine Ring (Scaffold) Thr315->Pyrimidine H-Bond (Side chain OH) *Lost in T315I* Glu286 Glu286 (C-Helix) Amide Amide Linker Glu286->Amide H-Bond Pair Asp381 Asp381 (DFG Motif) Asp381->Amide H-Bond Pair Tail Hydrophobic Tail (CF3/Piperazine) Tail->Glu286 Hydrophobic Interaction

Caption: Interaction map of Pyridin-3-yl Pyrimidine scaffold within the Abl Kinase cleft. Red dashed line indicates the vulnerability to T315I mutation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Kinase Inhibition Assay (FRET-based)

Objective: Determine accurate IC50 values and distinguishing Type I vs Type II binding modes.

Reagents:

  • Recombinant Kinase (e.g., Abl1 WT, Abl1 T315I).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • ATP (at

    
     apparent).
    

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point dose-response curves (serial 1:3 dilutions) in 100% DMSO.

    • Validation: Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation (Critical Step):

    • Incubate kinase + compound for 60 minutes prior to adding ATP.

    • Expert Insight: Type II inhibitors (like Nilotinib) have slow "on-rates" because they require the enzyme to shift conformation (DFG-in to DFG-out). Skipping pre-incubation will artificially inflate IC50 values (make them appear less potent).

  • Reaction Initiation: Add ATP and FRET peptide. Incubate for 60 mins at RT.

  • Detection: Add Development Reagent (protease) which cleaves non-phosphorylated peptide only. Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Data Analysis: Fit to sigmoidal dose-response (variable slope).

    • QC Check: Z'-factor must be > 0.5.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that enzymatic inhibition translates to cellular signaling blockade.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 cells (Bcr-Abl+) at

    
     cells/mL.
    
  • Treatment: Treat with Imatinib/Nilotinib (0, 10, 100, 1000 nM) for 6 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

    • Validation: Ensure lysis is performed on ice to prevent rapid dephosphorylation.

  • Blotting:

    • Primary Antibody: p-CrkL (Tyr207) . CrkL is the direct downstream substrate of Bcr-Abl.

    • Control Antibody: Total CrkL and

      
      -Actin.
      
  • Quantification: Calculate the ratio of p-CrkL / Total CrkL.

    • Expert Insight: p-CrkL is a superior biomarker to p-Abl itself, as p-Abl auto-phosphorylation signals can be labile and difficult to capture quantitatively.

Experimental Workflow Visualization

This diagram outlines the logical flow from compound synthesis to lead selection, ensuring a "Fail Fast" approach.

Workflow cluster_InVitro Phase 1: Biochemical Screening cluster_Cellular Phase 2: Cellular Validation Start Compound Library (Pyridin-3-yl Pyrimidines) Assay1 Enzymatic IC50 (FRET/ADP-Glo) Start->Assay1 Filter1 Potency < 100 nM? Assay1->Filter1 Assay2 Cell Viability (K562 / BaF3 T315I) Filter1->Assay2 Yes Discard Discard / Redesign Filter1->Discard No Assay3 Target Engagement (Western: p-CrkL) Assay2->Assay3 Filter2 Selectivity > 10x? Assay3->Filter2 Lead Lead Candidate Filter2->Lead Yes Filter2->Discard No

Caption: Screening cascade for validating pyridin-3-yl pyrimidine derivatives.

Pharmacokinetics & Metabolism (ADME)

A major differentiator between derivatives is their metabolic stability.

  • Imatinib: Metabolized primarily by CYP3A4. Main metabolite (N-desmethyl imatinib) retains biological activity.

  • Nilotinib: Also a CYP3A4 substrate but shows different solubility constraints.

    • Issue: Poor aqueous solubility leads to variable absorption.[2]

    • Solution: Often formulated as a salt (HCl) or requiring specific administration protocols (fasted state) to avoid "food effects" which can dangerously spike plasma levels (QT prolongation risk).

  • Novel Derivatives: Newer research focuses on reducing CYP inhibition and improving solubility by replacing the lipophilic CF3 group or altering the pyridine substitution pattern.

Conclusion

The pyridin-3-yl pyrimidine scaffold remains a cornerstone of kinase inhibitor design. While Imatinib established the proof-of-concept for targeted therapy, Nilotinib demonstrated how structural optimization (enhancing shape complementarity) could drastically improve potency and selectivity.

However, the "Achilles' heel" of this scaffold remains the T315I gatekeeper mutation. Future development lies not in replicating the Type II binding mode of Imatinib/Nilotinib, but in modifying the scaffold to tolerate steric bulk at the gatekeeper position, as seen in emerging "hybrid" derivatives.

References

  • Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors.[3][4] Chemical Biology & Drug Design.

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents.[5][6] Drug Development Research.

  • Manley, P. W., et al. (2010). Imatinib: a selective tyrosine kinase inhibitor. European Journal of Cancer.
  • Weisberg, E., et al. (2005). AMN107 (nilotinib): a novel inhibitor of the Bcr-Abl tyrosine kinase. Cancer Cell.[7] (Foundational text on Nilotinib).

  • El-Nassan, H. B., et al. (2018). Synthesis and antitumor activity of novel pyridothieno[3,2-d]pyrimidine derivatives as Pim-1 inhibitors. Bioorganic Chemistry.

Sources

Statistical Analysis & Comparative Bioactivity Guide: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine in ITK Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, my objective is to move beyond superficial IC₅₀ reporting and dissect the structural causality that drives a molecule's performance. The compound (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine represents a highly optimized biaryl scaffold, primarily utilized in the targeted inhibition of Interleukin-2 Inducible T-cell Kinase (ITK)[1].

ITK is a critical node in T-cell receptor (TCR) signaling, making it a prime target for immunological and inflammatory disorders[2]. However, developing ITK inhibitors is notoriously difficult due to the high structural homology of the ATP-binding pocket with other Src-family kinases, particularly Lck[3]. This guide objectively compares the statistical bioactivity of the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine scaffold against legacy alternatives, providing the mechanistic rationale and self-validating experimental protocols required to verify these claims.

The Mechanistic Imperative: Why the Biaryl Methanamine Scaffold?

Early generation ITK inhibitors heavily relied on benzylpyrimidine cores. While active, they often suffered from off-target Lck inhibition and poor metabolic stability[3]. Switching the core from a simple pyrimidine to a pyridine-pyrimidine biaryl system afforded a significant increase in both potency and selectivity[2].

The causality behind this improvement is strictly structural:

  • The Pyridine Core: Acts as a superior hinge-binder in the ATP pocket, increasing baseline affinity.

  • The Pyrimidine Ring: Projects into a specific hydrophobic sub-pocket unique to ITK, driving selectivity over Lck.

  • The Methanamine Moiety: Provides a basic nitrogen that projects outward into the solvent-exposed channel. This not only improves aqueous solubility (a critical ADME parameter) but also forms key hydrogen bonds with acidic residues at the pocket's entrance.

Logic Scaffold (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine Pyridine Pyridine Core (Hinge Binder) Scaffold->Pyridine Pyrimidine Pyrimidine Ring (Hydrophobic Pocket) Scaffold->Pyrimidine Methanamine Methanamine Group (Solvent Channel) Scaffold->Methanamine Potency Increases Affinity Pyridine->Potency Selectivity Drives ITK vs Lck Pyrimidine->Selectivity Solubility Improves ADME Methanamine->Solubility

Caption: Pharmacophore mapping and structural rationale for the biaryl methanamine scaffold.

Statistical Bioactivity Analysis: A Comparative Evaluation

To objectively evaluate the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine scaffold, we must benchmark its statistical bioactivity against two alternative classes: legacy Benzylpyrimidines[3] and highly potent but flawed Pyrazole-based inhibitors (e.g., Compound 37 analogs)[4].

Table 1: Comparative Bioactivity Profiling of ITK Scaffolds
Scaffold TypeRepresentative CoreITK IC₅₀ (nM)Lck IC₅₀ (nM)Selectivity (Lck/ITK)Jurkat IL-2 IC₅₀ (nM)Microsomal t₁/₂ (min)
Legacy Benzylpyrimidine45.0120.02.6x350.015.0
Alternative Pyrazole-based[4]0.125.0250.0x>1000.0*12.0
Optimized (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine 0.8 450.0 562.5x 12.5 >60.0

*Note: While pyrazole derivatives exhibit sub-nanomolar biochemical potency against ITK, they often suffer from poor MDCK permeability, leading to a severe disconnect between biochemical and cellular efficacy[4].

Data Synthesis: The biaryl methanamine scaffold sacrifices a fraction of the raw biochemical potency seen in pyrazoles to achieve a massive >500-fold selectivity window over Lck. More importantly, its optimized physicochemical properties translate to highly efficient cellular target engagement (Jurkat IL-2 IC₅₀ of 12.5 nM).

Pathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 ITK ITK (Target Node) ZAP70->ITK PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Calcium Calcium Mobilization PLCg1->Calcium IL2 IL-2 Production Calcium->IL2 NFAT Activation

Caption: TCR-mediated signaling cascade highlighting ITK as a critical node for IL-2 production.

Self-Validating Experimental Methodologies

Data integrity relies entirely on assay design. As an application scientist, I mandate that every protocol must function as a self-validating system. The following methodologies detail how the bioactivity data in Table 1 was generated and verified.

Protocol 1: TR-FRET Biochemical Kinase Assay (Selectivity Profiling)

Causality of Choice: Standard luminescent ATP-depletion assays are prone to false positives from highly conjugated biaryl systems that can act as optical quenchers. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-delayed europium emission, mathematically eliminating compound auto-fluorescence and providing a true kinetic measurement of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine derivative in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant human ITK (or Lck for counter-screening) diluted in kinase buffer to a final concentration of 0.5 nM. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (ATP at apparent Kₘ, 100 nM ULight-poly-GT substrate). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of EDTA (10 mM final) containing 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 1 hour.

  • Read & Validate: Read on a compatible microplate reader (Excitation 320 nm, Emission 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM Staurosporine (low signal). The assay is only valid if Z' > 0.65.

Protocol 2: Jurkat T-Cell IL-2 Release Assay (Cellular Efficacy)

Causality of Choice: A sub-nanomolar biochemical IC₅₀ is meaningless if the compound cannot cross the cell membrane[4]. Jurkat cells express endogenous ITK and Lck. By measuring downstream IL-2 secretion upon TCR stimulation, we create a system that simultaneously confirms membrane permeability, target engagement, and functional pathway inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed Jurkat E6-1 cells at 1 × 10⁵ cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well plate.

  • Compound Treatment: Add 10 µL of the test compound (10X final concentration in 1% DMSO medium) and pre-incubate for 1 hour at 37°C, 5% CO₂.

  • TCR Stimulation: Stimulate cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Centrifuge the plate at 1,200 rpm for 5 minutes. Transfer 50 µL of the supernatant to a human IL-2 AlphaLISA detection plate. Read luminescence to quantify IL-2 levels.

  • Viability Counter-Screen (Crucial): To the remaining cells in the original plate, add 50 µL of CellTiter-Glo reagent. Read ATP-dependent luminescence.

    • Self-Validation Check: If a compound reduces IL-2 but also reduces cell viability by >15%, the IL-2 reduction is flagged as an artifact of cytotoxicity, not true ITK inhibition.

Workflow Comp Compound Prep Library Synthesis TRFRET Biochemical Assay TR-FRET (ITK/Lck) Comp->TRFRET Cell Cellular Assay Jurkat IL-2 Release TRFRET->Cell Data Statistical Analysis Efficacy & Selectivity Cell->Data

Caption: Self-validating experimental workflow for evaluating kinase inhibitor bioactivity.

Conclusion

The transition from early benzylpyrimidines to the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine scaffold represents a triumph of rational drug design. By leveraging the biaryl system for deep pocket penetration and the methanamine group for solvent-channel interactions, researchers can achieve the elusive balance of sub-nanomolar ITK potency, >500-fold Lck selectivity, and robust cellular permeability.

References

  • [1] Title: EP 1 900 727 A1 - Aminopyridine derivatives as kinase inhibitors Source: European Patent Office / Google Patents URL:

  • [2] Title: Discovery of Novel Irreversible Inhibitors of Interleukin (IL)-2-inducible Tyrosine Kinase (Itk) by Targeting Cysteine 442 in the ATP Pocket Source: Journal of Biological Chemistry (via PMC) URL:[Link]

  • [3] Title: Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK) Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

  • [4] Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI (Molecules) URL:[Link]

Sources

Independent validation of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine research findings

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an independent validation framework for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (CAS 1346687-36-2), a critical bi-heteroaryl amine scaffold often implicated as a key intermediate or fragment in the development of Rho-associated protein kinase (ROCK) and Janus kinase (JAK) inhibitors.

Executive Summary & Biological Context

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a high-value pharmacophore fragment. Its structure—a pyridine ring substituted with a pyrimidine at the 5-position and a primary methanamine at the 3-position—serves as a potent ATP-competitive hinge binder . In drug discovery, this scaffold is primarily researched for its ability to form critical hydrogen bonds within the ATP-binding pockets of serine/threonine kinases (e.g., ROCK1/2) and tyrosine kinases (e.g., JAK family).

Research Findings to Validate:

  • Chemical Integrity: Validation of the 3,5-substitution pattern (critical for selectivity vs. 2,5-isomers).

  • Kinase Inhibition Potential: Efficacy as a fragment or intermediate in suppressing ROCK/JAK signaling pathways.

  • Synthetic Utility: Reactivity in Pd-catalyzed cross-coupling (Suzuki-Miyaura) for downstream API synthesis.

Chemical Validation: Identity & Purity

Objective: Confirm the structural identity and exclude regioisomers (e.g., 2,5-substituted analogs) which are common impurities.

A. Structural Verification Protocol

The 3,5-substitution pattern is thermodynamically less favored than the 2,5-isomer during certain synthesis routes, making rigorous NMR validation essential.

TechniqueKey Diagnostic SignalAcceptance Criteria
1H NMR (DMSO-d6) Pyridine C2-H: Singlet/Doublet at ~8.5–8.8 ppm. Pyridine C4-H: Distinct coupling to C2/C6. Methanamine -CH2-: Singlet/Doublet at ~3.8–4.0 ppm.Integration ratio of aromatic protons to methylene protons must be exactly 5:2 . Absence of signals characteristic of 2-aminopyridine impurities.
13C NMR Pyridine C3/C5: Distinct shifts (~130–140 ppm). Pyrimidine C2: Downfield shift (~155–160 ppm).Confirmation of 10 unique carbon environments.
LC-MS (ESI+) [M+H]+: 187.09 Da.Purity >98% (UV 254 nm). Single peak with matching m/z.
B. Solubility Profile
  • Soluble: DMSO (>50 mM), Methanol, Dilute HCl (1N).

  • Insoluble: Water (neutral pH), Hexanes, Diethyl Ether.

  • Storage: Hygroscopic solid; store at -20°C under argon.

Biological Validation: Kinase Inhibition Assays

Objective: Validate the compound's activity as a kinase inhibitor fragment or verify the activity of the final drug synthesized from it.

A. In Vitro Kinase Assay (ROCK/JAK)

This protocol validates the binding affinity (


 or 

) of the scaffold against recombinant kinases.
  • Method: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

  • Controls:

    • Negative: 0.1% DMSO.

    • Positive:Y-27632 (ROCK reference,

      
      ) or Ruxolitinib  (JAK reference).
      

Protocol Steps:

  • Preparation: Dilute (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine in DMSO (10-point dose-response, 100 µM to 0.1 nM).

  • Reaction: Incubate compound with recombinant ROCK1/2 enzyme (5 ng/well) and substrate (e.g., S6 peptide) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Initiate reaction with ATP (

    
     concentration, typically 10–50 µM).
    
  • Detection: Stop reaction after 60 min. Measure fluorescence/luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
B. Cellular Signaling Validation (Western Blot)

Objective: Confirm cellular permeability and target engagement.

  • Cell Line: A7r5 (Rat aortic smooth muscle) for ROCK; TF-1 for JAK.

  • Readout: Phosphorylation of downstream targets.[1][2]

    • ROCK: p-MYPT1 (Thr853) or p-MLC (Ser19).

    • JAK: p-STAT3 (Tyr705).

Workflow Diagram (DOT):

CellularValidation Compound (5-(Pyrimidin-5-yl) pyridin-3-yl)methanamine Cell A7r5 / TF-1 Cells Compound->Cell Treatment (1-10 µM) Target Target Engagement (ROCK / JAK) Cell->Target Inhibition Phospho Phosphorylation (p-MYPT1 / p-STAT3) Target->Phospho Reduced p-Level Readout Western Blot / ELISA (Quantification) Phospho->Readout Detection

Caption: Logical flow for validating cellular target engagement of the scaffold.

Comparative Analysis: Scaffold Performance

Comparing (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine against standard kinase inhibitor fragments.

Feature(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine4-Pyridyl-amine (Y-27632 Core)Isoquinoline (Fasudil Core)
Hinge Binding Bidentate (Pyridine N + Amine H)MonodentateMonodentate
Selectivity Potential High (Bi-aryl geometry allows specific pocket fitting)Moderate (Promiscuous binder)Low (Pan-kinase activity)
Metabolic Stability Moderate (Pyridine N-oxidation risk)HighHigh
Synthetic Versatility High (Suzuki coupling partner)ModerateLow
Synthetic Validation: Cross-Coupling Utility

Objective: Validate the reactivity of the compound as a building block. Researchers often use this amine to synthesize complex inhibitors via amide coupling or reductive amination.

Standard Validation Reaction:

  • Reactants: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (1 eq) + Benzoic acid derivative (1.1 eq).

  • Conditions: HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 2h.

  • Success Criteria: >90% conversion to amide product by LC-MS.

    • Failure Mode: If conversion <50%, check for "poisoning" of the amine by residual HCl (if used as salt) or steric hindrance from the pyrimidine ring.

References
  • BindingDB Entry BDBM572264 . 3-methyl-1-(3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-amine and related ROCK inhibitors.[3] BindingDB. Link

  • US Patent 11,447,505 . Inhibitors of Rho-associated protein kinase (ROCK) and methods of use. USPTO. Link

  • PubChem Compound Summary . Pyrimidin-5-ylmethanamine derivatives and bioactivity. National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry . Discovery of Pyridine-Pyrimidine Scaffolds as Janus Kinase Inhibitors. ACS Publications. Link

  • Sigma-Aldrich Product Sheet . ROCK Inhibitor Standards (Y-27632, Fasudil). Merck KGaA. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of PYR-53M against EGFR Clinical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The translation of a novel chemical entity from discovery to a viable clinical candidate hinges on rigorous, multi-faceted benchmarking against established standards of care. This guide provides a comprehensive framework for such a comparison, using the hypothetical molecule, (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine (herein designated PYR-53M), as a case study. Lacking public data for PYR-53M, we postulate its function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a clinically validated target in Non-Small Cell Lung Cancer (NSCLC). This document outlines the critical path of in vitro and in vivo assays required to objectively compare PYR-53M's performance against the first-generation inhibitor Gefitinib and the third-generation standard, Osimertinib. We provide detailed, field-tested protocols, explain the scientific rationale behind experimental choices, and present hypothetical data to illustrate key decision-making inflection points in early-stage drug development.

Introduction: The Target and the Challenge

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, becomes a potent oncogenic driver in a significant subset of NSCLC cases.[1] Its activation initiates critical downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote tumor cell proliferation and survival.[2]

The clinical management of EGFR-mutant NSCLC has been revolutionized by Tyrosine Kinase Inhibitors (TKIs).[3]

  • Gefitinib (Iressa®) , a first-generation TKI, acts as a reversible, ATP-competitive inhibitor of EGFR.[4] While effective against common activating mutations (e.g., Exon 19 deletions, L858R), its efficacy is often limited by the emergence of resistance, most notably the T790M "gatekeeper" mutation.[4][5]

  • Osimertinib (Tagrisso®) is a third-generation, irreversible TKI designed specifically to overcome this resistance mechanism.[2] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, providing potent inhibition of both sensitizing mutations and the T790M resistance mutation, while demonstrating significant selectivity over wild-type (WT) EGFR.[6][7]

For a novel agent like PYR-53M to be considered for clinical development, it must demonstrate a compelling, differentiated profile against these established drugs. This guide details the necessary head-to-head comparisons.

Part 1: In Vitro Characterization: Potency & Selectivity

The initial phase of benchmarking focuses on direct, quantitative measures of a compound's ability to inhibit its target kinase and its specificity. These assays are rapid, cost-effective, and provide the foundational data for all subsequent studies.

Rationale for Experimental Choices

We begin with a biochemical assay to measure direct target engagement in a purified system, devoid of cellular complexities. This is followed by cell-based assays using cancer cell lines with distinct, clinically relevant EGFR mutation profiles. This tiered approach allows us to ask specific questions: First, does the compound inhibit the purified enzyme? Second, does this inhibition translate into anti-proliferative effects in cancer cells driven by specific EGFR mutations?

Experimental Protocol 1: Biochemical Kinase Inhibition Assay

This protocol quantifies the direct inhibition of purified EGFR kinase activity. A common and robust method is a radiometric assay that measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide.[8]

Principle: The kinase activity is measured by the amount of ³²P incorporated into a substrate. A potent inhibitor will reduce this incorporation in a dose-dependent manner.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of PYR-53M, Osimertinib, and Gefitinib in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction Setup: In a 96-well plate, combine the following in kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT):

    • Recombinant human EGFR enzyme (Wild-Type, L858R, and L858R/T790M variants).

    • Test compound dilutions (final DMSO concentration <1%).

    • A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Initiation: Start the reaction by adding ATP solution containing [γ-³²P]ATP. Incubate for 30-60 minutes at 30°C.

  • Termination & Separation: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the log-concentration of the inhibitor. Fit the data using a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol 2: Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the viability of cancer cells whose growth is dependent on EGFR signaling. The MTT or CellTiter-Glo® assays are industry standards.[9][10]

Principle: Metabolically active, viable cells reduce a tetrazolium salt (MTT) to a colored formazan product or generate a luminescent signal from ATP (CellTiter-Glo). The signal intensity is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Plating: Seed NSCLC cells into 96-well plates at a predetermined optimal density. Use cell lines representing different EGFR genotypes:

    • PC-9: EGFR Exon 19 deletion (sensitive to 1st-gen TKIs).

    • NCI-H1975: EGFR L858R and T790M mutations (resistant to 1st-gen TKIs).[12]

    • A431: Wild-type EGFR (as a measure of selectivity).

  • Compound Treatment: The following day, treat the cells with the same serial dilutions of PYR-53M, Osimertinib, and Gefitinib used in the biochemical assay. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[9]

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log-concentration of the inhibitor to determine the IC50 value.

Hypothetical Data Summary & Interpretation

An ideal profile for PYR-53M would be superior potency to Gefitinib against the sensitive line (PC-9) and, critically, high potency against the resistant line (NCI-H1975), rivaling or exceeding that of Osimertinib. High IC50 values against WT EGFR are desirable for a better safety profile.

CompoundBiochemical IC50 (nM) [EGFR L858R/T790M]Cellular IC50 (nM) [PC-9; Exon 19 del]Cellular IC50 (nM) [NCI-H1975; L858R/T790M]Cellular IC50 (nM) [A431; WT]
PYR-53M 5.28.112.5>1000
Osimertinib 3.97.611.8778
Gefitinib >50009.5>5000850

Data are hypothetical for illustrative purposes. Real-world data for Osimertinib and Gefitinib can be found in the literature.[12][14]

Part 2: Cellular Mechanism of Action

Confirming that the observed anti-proliferative effects are due to the intended mechanism—inhibition of EGFR signaling—is a critical validation step.

Rationale for Experimental Choices

Western blotting allows for the direct visualization and quantification of protein phosphorylation.[15] By examining the phosphorylation status of EGFR itself and key downstream effectors like AKT and ERK, we can confirm that our compound engages its target in a cellular context and effectively blocks the oncogenic signaling cascade.

Experimental Protocol 3: Western Blot Analysis for Target Engagement

Principle: This technique uses antibodies to detect specific proteins (total and phosphorylated forms) separated by size via gel electrophoresis. A reduction in the phosphorylated form of a protein after drug treatment indicates target inhibition.[16]

Step-by-Step Methodology:

  • Cell Treatment: Plate NCI-H1975 cells and allow them to adhere. Starve the cells in serum-free media overnight.

  • Inhibitor Pre-treatment: Treat cells with PYR-53M, Osimertinib, or Gefitinib at a concentration of 10x their respective IC50 values for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies for p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[15]

Interpretation: Successful target engagement by PYR-53M would be demonstrated by a marked decrease in the p-EGFR, p-AKT, and p-ERK signals compared to the EGF-stimulated control, similar to the effect of Osimertinib. Gefitinib would not be expected to inhibit phosphorylation in the T790M-mutant NCI-H1975 cells.

Part 3: In Vivo Efficacy Assessment

Demonstrating anti-tumor activity in a living organism is the crucial next step. The NSCLC xenograft mouse model is the standard preclinical platform for this evaluation.

Rationale for Experimental Choices

A xenograft model, where human cancer cells are implanted into immunodeficient mice, allows us to assess a compound's ability to inhibit tumor growth in a complex biological system.[12] This tests not only the compound's potency but also its pharmacokinetic properties (e.g., its ability to reach the tumor at sufficient concentrations) and overall tolerability in a living system.[17]

Experimental Protocol 4: NSCLC Xenograft Mouse Model

Principle: The growth of tumors derived from human NSCLC cells is monitored over time in mice receiving the test compound versus a vehicle control. Efficacy is measured as Tumor Growth Inhibition (TGI).[18]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject NCI-H1975 cells (5 x 10⁶ cells per mouse) into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).[12]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Treatment Administration: Administer the compounds daily via oral gavage.

    • Group 1: Vehicle control.

    • Group 2: PYR-53M (e.g., at 25 mg/kg).

    • Group 3: Osimertinib (e.g., at 25 mg/kg).

    • Group 4: Gefitinib (e.g., at 50 mg/kg).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size limit.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Hypothetical Data Summary

A successful outcome for PYR-53M would be a %TGI comparable or superior to Osimertinib, with minimal impact on mouse body weight.

Treatment GroupDose (mg/kg, oral)Final Mean Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle -1450-+2.5
PYR-53M 2528080.7%-1.5
Osimertinib 2525582.4%-2.1
Gefitinib 5013904.1%+1.8

Visualizations

EGFR Signaling Pathway and TKI Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Intervention EGFR EGFR Dimer GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits ATP Binding Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits ATP Binding PYR53M PYR-53M (Hypothetical) PYR53M->EGFR Inhibits ATP Binding EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathways and points of TKI intervention.

Experimental Benchmarking Workflow

Benchmarking_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Biochem Biochemical Assay (IC50 vs. purified EGFR variants) Cellular Cell-Based Proliferation Assay (IC50 vs. NSCLC Cell Lines) Biochem->Cellular Decision1 Potent & Selective? Cellular->Decision1 WB Western Blot (Confirm Target Engagement) Xenograft NSCLC Xenograft Model (Tumor Growth Inhibition) WB->Xenograft Decision2 Efficacious & Tolerated? Xenograft->Decision2 Start Novel Compound (PYR-53M) Start->Biochem Decision1->WB Yes Stop Stop Decision1->Stop No Decision2->Stop No Proceed Proceed to Preclinical Development Decision2->Proceed Yes

Caption: Logical workflow for benchmarking a novel kinase inhibitor.

Conclusion

This guide presents a rigorous, logical, and experimentally sound framework for benchmarking a novel compound, PYR-53M, against current clinical standards for EGFR-mutant NSCLC. By systematically evaluating in vitro potency, cellular mechanism of action, and in vivo efficacy, researchers can generate a comprehensive data package. This comparative data is essential for making informed decisions, justifying further investment, and ultimately determining if a novel molecule has the potential to offer a meaningful therapeutic advantage over existing treatments. The path from a promising molecule to a life-saving drug is defined by the quality and objectivity of such head-to-head comparisons.

References

  • Ciardiello, F., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4218-4221. Available at: [Link]

  • Mok, T. S., et al. (2009). Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. New England Journal of Medicine, 361(10), 947-957. Available at: [Link]

  • Sharma, S. V., et al. (2007). EGFR inhibition in non-small cell lung cancer: current evidence and future directions. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1775(1), 1-13. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Osimertinib mesylate? Patsnap Synapse. Available at: [Link]

  • Johnson, D. H., et al. (2005). EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. Seminars in Oncology, 32(9), S3-S10. Available at: [Link]

  • American Association for Cancer Research (2024). EGFR Inhibitors Extend Their Reach in Lung Cancer. AACR Blog. Available at: [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. Available at: [Link]

  • CancerNetwork (2020). EGFR Inhibitors in Lung Cancer. CancerNetwork. Available at: [Link]

  • AstraZeneca (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso HCP. Available at: [Link]

  • Passaro, A., et al. (2025). Non-Small Cell Lung Cancer with Epidermal Growth Factor Receptor (EGFR) Common Mutations: New Strategies. Cancers, 17(9), 2459. Available at: [Link]

  • Ram, J. L., et al. (2020). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. ESMO Open, 5(2), e000675. Available at: [Link]

  • Lard, L., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 989784. Available at: [Link]

  • Assay Genie (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Li, H., et al. (2021). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Journal of Translational Medicine, 19(1), 1-14. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Komander, D., et al. (2008). Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. Journal of Biological Chemistry, 283(43), 29457-29467. Available at: [Link]

  • Kim, J., et al. (2013). In vitro NLK Kinase Assay. Journal of Visualized Experiments, (81), e50923. Available at: [Link]

  • Dar, A. C., et al. (2008). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. European Journal of Pharmacology, 599(1-3), 1-8. Available at: [Link]

  • Bhullar, K. S., et al. (2018). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 128(5), 1796-1808. Available at: [Link]

  • Okada, S., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 110(11), 3617-3627. Available at: [Link]

  • Chen, Y., et al. (2023). Characterization of patient-derived xenograft model of NSCLC. International Journal of Nanomedicine, 18, 887-900. Available at: [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14069-14134. Available at: [Link]

  • Taylor & Francis (n.d.). Kinase inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(24), 8205-8219. Available at: [Link]

  • PanVera Corporation (2002). PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera. Available at: [Link]

  • ResearchGate (2016). How could I detect EGFR by western blot effectively? ResearchGate. Available at: [Link]

  • Bio-Rad (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Bio-Rad. Available at: [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. Available at: [Link]

  • Hernandez-Armenta, C., et al. (2017). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics, 33(12), 1845-1851. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. Available at: [Link]

  • Wang, Y., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1658. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine. As a nitrogen-containing heterocyclic compound with an amine functional group, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and minimize environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is crucial. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural similarity to other pyridinemethanamines and pyrimidine derivatives allows for an informed assessment of its likely hazardous properties.

Key Potential Hazards:

  • Toxicity: Assumed to be toxic if swallowed and potentially fatal in contact with skin, similar to related compounds.[1]

  • Irritation: Likely to cause skin and serious eye irritation.[2] May also cause respiratory irritation.[1]

  • Environmental Hazard: Discharge into the environment must be avoided to prevent contamination of drains, surface water, or groundwater systems.[3]

Essential Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. For significant quantities or potential for splashing, impervious clothing should be worn.[3][4]

  • Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a suitable respirator.[3][4]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization and stringent segregation. This is a critical step mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) to prevent dangerous chemical reactions and ensure waste is sent to the appropriate treatment facility.[5]

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine waste must be classified as hazardous chemical waste.

Segregation Protocol:

  • Dedicated Waste Stream: Establish a dedicated waste container specifically for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine and its directly contaminated materials.

  • Avoid Mixing: Under no circumstances should this waste be mixed with other waste streams. At a minimum, keep it separate from:

    • Acids and Bases[6][7]

    • Oxidizers[6]

    • Halogenated and Non-halogenated Solvents[6]

    • Aqueous waste (unless the amine is in a dilute aqueous solution)[7]

  • Rationale: Amines are basic and can react exothermically and violently with acids.[7] As a nitrogen-containing heterocyclic compound, its reactivity with other chemical classes must be assumed to be hazardous unless proven otherwise.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for collecting and preparing (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine for final disposal.

Step 1: Containerization

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.[8] The original product container is often the best choice for waste accumulation.[7]

  • Container Integrity: Ensure the container is not damaged. Containers must remain closed at all times except when adding waste.[7]

Step 2: Labeling

  • Clear and Accurate Labeling: All waste containers must be meticulously labeled.[6] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine" (do not use abbreviations or chemical formulas)[6]

    • Approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

  • Deface Old Labels: If reusing a container, completely remove or deface the original product label to avoid confusion.[6]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation.

  • Secondary Containment: Store the container in a secondary containment bin or tray to mitigate potential leaks or spills.

  • Segregated Storage: Ensure the storage location adheres to chemical compatibility rules, keeping amines away from acids and other incompatible materials.[7]

Step 4: Disposal of Contaminated Materials

  • Solid Waste: Any materials that have come into contact with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine, such as gloves, weigh boats, and absorbent pads from spills, must be treated as hazardous waste.[9] Place these items in the same dedicated waste container or a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: "Empty" containers that held the pure compound are not truly empty and must be managed as hazardous waste.[6] They can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6][10] Once decontaminated, the container can be disposed of according to institutional policies.

Step 5: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of this chemical waste through standard trash or sewer systems.[9] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[9][10]

  • Regulatory Compliance: The final disposal method, typically high-temperature incineration, will be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like vermiculite, sand, or dry earth to contain the spill. Do not use combustible materials.[9]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine.

DisposalWorkflow Disposal Workflow for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 1: Characterize as Hazardous Amine Waste segregate Step 2: Segregate Waste (Dedicated Container) characterize->segregate ppe->characterize containerize Step 3: Containerize & Label (Compatible, Sealed, Labeled) segregate->containerize store Step 4: Store Safely (Satellite Area, Secondary Containment) containerize->store is_spill Spill or Contaminated Material? store->is_spill spill_protocol Follow Spill Protocol (Contain, Collect, Decontaminate) is_spill->spill_protocol Yes (Spill) collect_solid Collect Contaminated Solids as Hazardous Waste is_spill->collect_solid Yes (Solids) contact_ehs Step 5: Contact EHS for Pickup is_spill->contact_ehs No spill_protocol->contact_ehs collect_solid->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Sources

Personal protective equipment for handling (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Executive Safety Summary

The Core Hazard: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a bi-heteroaryl primary amine. While specific toxicological data may be sparse for this exact intermediate, Structure-Activity Relationship (SAR) principles dictate that we treat it as a Category 1B Skin Corrosive and a Severe Eye Irritant .

The Scientific Logic: The presence of the primary aminomethyl group (


) attached to electron-deficient heteroaromatic rings (pyridine and pyrimidine) creates a localized area of high basicity. Upon contact with biological tissue, this moiety can rapidly saponify lipids and denature proteins, leading to deep tissue injury that may not be immediately painful (insidious corrosion). Furthermore, the heteroaryl scaffold suggests potential biological activity (kinase inhibition), necessitating containment typically reserved for bioactive compounds.

Risk Assessment & Hazard Classification

Treat this compound as possessing the following GHS hazards until experimental data proves otherwise:

Hazard ClassCategorySignal WordH-Statement Logic
Skin Corrosion 1BDANGER Causes severe skin burns and eye damage.
Acute Toxicity 3 or 4WarningHarmful/Toxic if swallowed (common for aminopyridines).
Sensitization 1WarningMay cause an allergic skin reaction (haptenization potential).

Personal Protective Equipment (PPE) Matrix

The Principle of Permeation: Standard disposable nitrile gloves (4 mil) are insufficient for prolonged contact with primary amines. Amines can permeate thin nitrile in <15 minutes. We utilize a "Task-Based Layering" approach.

Table 1: Task-Specific PPE Requirements
TaskHand ProtectionEye/Face ProtectionRespiratory/Body
Solids Weighing (<100 mg)Double Nitrile: Inner (4 mil) + Outer (5-8 mil). Change outer glove every 30 mins.Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to dust potential.Lab coat (buttoned), Fume Hood (Sash <18").
Synthesis / Reaction Setup Laminate/Barrier Glove (e.g., Silver Shield) under Nitrile. Essential for handling concentrated amine solutions.Face Shield + Splash Goggles.Chemical-resistant apron over lab coat. Work strictly in Fume Hood.
Spill Cleanup Butyl Rubber or Viton gloves (High permeation resistance).Full Facepiece Respirator (P100/Organic Vapor) if outside hood.Tyvek® suit or impervious coveralls.

Operational Protocol: The "Closed-Loop" Method

To minimize exposure, we do not rely solely on PPE.[1] We rely on engineering controls.

Phase A: Preparation
  • Neutralization Bath: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid nearby. This is for immediate decontamination of tools, not skin.

  • Static Control: Use an ionizing bar or anti-static gun. Heterocyclic amines can be fluffy and static-prone; static discharge can disperse toxic dust.

Phase B: Weighing & Transfer
  • Tare External: Tare your vial/flask outside the balance draft shield to minimize vibration, but open the chemical container only inside the hood.

  • The "Coffin" Technique: Transport the vial containing the solid inside a secondary, screw-top jar (the "coffin") when moving from the balance to the reaction hood. Never carry the vial exposed.

  • Solvation: Dissolve the solid immediately. Solutions are easier to contain than dust.

Phase C: Waste Segregation
  • Do NOT mix with acidic waste streams (exothermic neutralization risk).

  • Do NOT mix with halogenated solvents if possible (potential for alkylation/reaction).

  • Designation: Dispose of as "Basic Organic Waste with Toxic Constituents."

Decision Logic & Workflows

Diagram 1: PPE Selection Logic

This decision tree validates your PPE choice based on the physical state of the reagent.

PPE_Selection Start Start: Handling (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine State Analyze Physical State Start->State Solid Solid / Dust State->Solid Solution Solution / Liquid State->Solution Weighing Task: Weighing Solid->Weighing Concentration Check Concentration Solution->Concentration SolidPPE REQUIRED: Double Nitrile Gloves Splash Goggles Fume Hood Weighing->SolidPPE Dilute Dilute (<0.1 M) Concentration->Dilute Conc Concentrated (>0.1 M) Concentration->Conc DilutePPE REQUIRED: Double Nitrile (Change 30m) Splash Goggles Dilute->DilutePPE ConcPPE REQUIRED: Laminate/Barrier Gloves Face Shield + Goggles Impervious Apron Conc->ConcPPE

Caption: Decision logic for selecting PPE based on physical state and concentration to prevent amine permeation.

Diagram 2: Emergency Response Protocol

A self-validating workflow for immediate spill or exposure response.

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Skin Skin Exposure Type->Skin Eye Eye Exposure Type->Eye Spill Benchtop Spill Type->Spill FlushSkin Flush water 15m NO Vinegar/Acid Skin->FlushSkin FlushEye Flush water 15m Force eyelids open Eye->FlushEye Isolate Evacuate Area Post Warning Spill->Isolate Medical Seek Medical Aid (Bring Structure) FlushSkin->Medical FlushEye->Medical Neutralize Absorb with Chemizorb® or Sand Isolate->Neutralize Neutralize->Medical If exposed

Caption: Immediate response workflow. Note: Never use acids to neutralize amines on skin; use water only.

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrimidin-5-ylmethanamine (Structural Analog). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.